Lipid 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H91N3O6S6 |
|---|---|
Molecular Weight |
974.6 g/mol |
IUPAC Name |
6-(butyldisulfanyl)hexyl 3-[3-[3-[bis[3-[6-(butyldisulfanyl)hexoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate |
InChI |
InChI=1S/C46H91N3O6S6/c1-5-8-38-56-59-41-20-14-11-17-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-18-12-15-21-42-60-57-39-9-6-2)34-27-46(52)55-37-19-13-16-22-43-61-58-40-10-7-3/h47H,5-43H2,1-4H3 |
InChI Key |
PPSBOINVHLUJGH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Lipid 9 (Lipid A9) and its Mechanism of Action in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and delivering mRNA to target cells. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation and its subsequent release into the cytoplasm. This technical guide provides a comprehensive overview of a specific ionizable lipid, Lipid 9 (also known as Lipid A9), detailing its mechanism of action, formulation protocols, and available performance data in the context of mRNA delivery.
Core Concepts in LNP-mediated mRNA Delivery
Lipid nanoparticles are typically composed of four main components, each with a specific function:
-
Ionizable Cationic Lipid: This is the most critical component for mRNA delivery. At a low pH (during formulation), it is positively charged, allowing it to complex with the negatively charged mRNA. At physiological pH (in the bloodstream), it is neutral, reducing toxicity. In the acidic environment of the endosome, it becomes protonated again, facilitating endosomal escape.[1][2][3][4]
-
Helper Phospholipid: Typically a zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), this lipid aids in the structural integrity of the LNP and can influence its fusogenicity.[5]
-
Cholesterol: This structural lipid modulates the fluidity and stability of the LNP membrane.[5][6]
-
PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that resides on the surface of the LNP. It provides a hydrophilic shield that prevents aggregation, reduces clearance by the immune system, and increases circulation time.[5]
The overall mechanism of LNP-mediated mRNA delivery involves the encapsulation of mRNA within the LNP, systemic circulation, cellular uptake (often via endocytosis), endosomal escape of the mRNA into the cytoplasm, and finally, translation of the mRNA into the desired protein by the cell's machinery.[7][8]
This compound (Lipid A9): Properties and Mechanism of Action
This compound, more specifically identified in the scientific literature as Lipid A9, is a proprietary ionizable cationic lipid developed by Acuitas Therapeutics.[9] It has been utilized in the formulation of LNPs for the in vivo delivery of both mRNA and siRNA.[1][10]
Chemical Properties:
-
Chemical Name: 1,19-Bis(2-butyloctyl) 10-[--INVALID-LINK--amino]nonadecanedioate[10]
The pKa of an ionizable lipid is a critical parameter that dictates its ionization state at different pH values. A pKa in the range of 6.2-6.7 is generally considered optimal for effective endosomal escape.[12] With a pKa of 6.27, Lipid A9 is designed to be largely neutral at the physiological pH of 7.4, minimizing interactions with blood components and non-target cells. Upon internalization into the endosome, where the pH drops to around 5.0-6.5, the tertiary amine group of Lipid A9 becomes protonated, leading to a net positive charge.
Mechanism of Action:
The mechanism of action for Lipid A9 in mRNA delivery follows the general principles of ionizable lipids within an LNP formulation.
Figure 1. Mechanism of Lipid A9-mediated mRNA delivery.
-
mRNA Encapsulation: During the formulation process at a low pH, the amine headgroup of Lipid A9 is positively charged, facilitating the electrostatic interaction and condensation of the negatively charged mRNA molecules. This process, along with the other lipid components, leads to the self-assembly of LNPs with the mRNA cargo encapsulated within the core.
-
Cellular Uptake: Once administered in vivo, the LNPs circulate at physiological pH, where Lipid A9 is predominantly neutral. The PEG-lipid on the surface helps to prevent opsonization and clearance. The LNPs are taken up by cells, often through apolipoprotein E (ApoE)-mediated binding to low-density lipoprotein receptors (LDLR) on the cell surface, leading to endocytosis.
-
Endosomal Escape: Inside the endosome, the pH drops, causing the protonation of Lipid A9's tertiary amine. This positive charge allows the ionizable lipid to interact with the negatively charged lipids of the endosomal membrane, such as phosphatidylserine. This interaction is thought to induce a non-bilayer lipid phase (e.g., an inverted hexagonal HII phase), leading to the destabilization and rupture of the endosomal membrane.[1][2][3] This critical step allows the encapsulated mRNA to be released into the cytoplasm.
-
Protein Translation: Once in the cytoplasm, the mRNA is translated by the cellular ribosomes, resulting in the production of the encoded protein.
Quantitative Data and Performance
While extensive head-to-head comparative data for Lipid A9 against other common ionizable lipids for mRNA delivery is limited in publicly available literature, some studies provide insights into its performance.
Table 1: Physicochemical Properties of Lipid A9 LNPs (Representative Data)
| Parameter | Value | Method | Reference |
| pKa | 6.27 | TNS Assay | [1][10][11] |
| Particle Size (Z-average) | ~80-120 nm | Dynamic Light Scattering (DLS) | [13][14] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [13][14] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay | [15][] |
Note: Particle size and PDI are highly dependent on the specific formulation parameters, including lipid ratios, flow rates during microfluidic mixing, and the mRNA cargo.
In Vivo Performance:
-
Immune Response: In studies using siRNA, LNPs formulated with Lipid A9 were shown to increase plasma levels of the chemokine CCL2, indicating an activation of the innate immune response. This adjuvant effect can be beneficial for vaccine applications.[1][10]
Comparative Context:
For context, studies comparing other clinically relevant ionizable lipids, such as SM-102 (Moderna) and ALC-0315 (Pfizer-BioNTech), have shown that SM-102 may lead to higher protein expression upon intramuscular delivery.[2] The specific structural features of an ionizable lipid, such as the headgroup, linker, and lipid tails, all contribute to its in vivo performance.[12][18]
Experimental Protocols
The following are detailed methodologies for the formulation, characterization, and evaluation of Lipid A9-containing mRNA LNPs.
LNP Formulation via Microfluidic Mixing
This protocol is adapted from standard procedures for LNP formulation and can be applied using a microfluidic mixing device such as the NanoAssemblr platform.[10]
References
- 1. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of mRNA delivery timing and protein expression in lipid-based transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 17. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
The Dawn of a New Era in Drug Delivery: A Technical Guide to the Discovery and Synthesis of Novel Ionizable Lipids
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid development of COVID-19 vaccines, has thrust ionizable lipids into the spotlight.[1] These specialized lipids are the cornerstone of lipid nanoparticle (LNP) delivery systems, playing a pivotal role in encapsulating and protecting delicate nucleic acid payloads and facilitating their entry into target cells.[] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel ionizable lipids, detailing the experimental protocols, presenting key quantitative data, and visualizing the intricate pathways and workflows that govern their efficacy.
The Imperative for Innovation: Driving Forces Behind Novel Ionizable Lipid Discovery
The success of existing LNP-based drugs has catalyzed a surge in research aimed at developing next-generation ionizable lipids with improved potency, enhanced safety profiles, and tissue-specific targeting capabilities. Key drivers for this innovation include:
-
Enhanced Efficacy: The therapeutic threshold for some applications, such as mRNA-encoded CRISPR therapeutics, requires significantly higher protein expression than vaccines, demanding more potent delivery vehicles.[3][4]
-
Improved Safety and Biodegradability: To minimize potential side effects and accumulation, especially for therapies requiring repeated administration, there is a strong emphasis on creating biodegradable ionizable lipids that break down into non-toxic metabolites.[1][]
-
Tissue-Specific Targeting: Moving beyond liver-tropic delivery, a major goal is to engineer ionizable lipids that can selectively deliver their cargo to other organs and tissues, opening up new therapeutic avenues.[5]
Charting the Course: High-Throughput Discovery of Novel Ionizable Lipids
The vast chemical space of potential ionizable lipids necessitates high-throughput screening (HTS) methodologies to accelerate the discovery of lead candidates.[6][7] Combinatorial chemistry has emerged as a powerful tool, enabling the rapid synthesis of large and diverse lipid libraries.[8][9][10]
A typical high-throughput workflow for the discovery of novel ionizable lipids is depicted below:
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precigenome.com [precigenome.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Deep Generative Model for the Design of Synthesizable Ionizable Lipids [arxiv.org]
Physicochemical properties of Lipid A9
An In-depth Technical Guide to the Physicochemical Properties of Lipid A9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid A9, also known as Acuitas A9, is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique physicochemical properties, particularly its pH-dependent charge, are fundamental to its function, enabling efficient encapsulation of negatively charged nucleic acids during formulation and facilitating their release into the cytoplasm following cellular uptake. This guide provides a comprehensive overview of the known physicochemical properties of Lipid A9, detailed experimental protocols for its use, and an examination of the biological pathways it influences.
Physicochemical Properties of Lipid A9
The functionality of Lipid A9 in a drug delivery context is directly derived from its chemical structure and resulting physical properties. As an ionizable lipid, its most critical characteristic is the pKa of its dimethylamine (B145610) headgroup, which dictates the pH at which it transitions from a neutral to a positively charged state.[1] This property is central to both the formulation process and the mechanism of endosomal escape.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of Lipid A9 compiled from various suppliers and literature sources.
| Property | Value | Reference(s) |
| CAS Number | 2036272-50-9 | [2][3][4][5] |
| Chemical Name | bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate | [2][3] |
| Molecular Formula | C₅₇H₁₁₂N₂O₅ | [2][3][4][6] |
| Molecular Weight | 905.5 g/mol | [2][3][4] |
| pKa | 6.27 - 6.5 | [1][3][4] |
| Appearance | Oil | [5] |
| Purity | ≥95% - >98% | [2][3][4][5] |
| Solubility | Soluble in Ethanol, DMSO, DMF, Chloroform | [3][4] |
| Storage Conditions | -20°C | [4][5] |
| Stability | ≥ 2 years (when stored properly) | [2][5] |
Role and Mechanism in Lipid Nanoparticles
The utility of Lipid A9 is realized in its role within a multi-component LNP formulation, which typically includes a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[7] The ionizable nature of Lipid A9 is the cornerstone of LNP function, as illustrated below.
References
- 1. Lipid A9 | Liposome | 2036272-50-9 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid A9 | CAS 2036272-50-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Lipid A9, 2036272-50-9 | BroadPharm [broadpharm.com]
- 5. excenen.com [excenen.com]
- 6. Lipid A9 | C57H112N2O5 | CID 122666762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
A Technical Guide to the Role of Novel Ionizable Lipids in Lipid Nanoparticle Formation
Disclaimer: The term "Lipid 9" is not a standardized or widely recognized nomenclature in the scientific literature on lipid nanoparticles (LNPs). Therefore, this guide will use "this compound" as a placeholder for a hypothetical, novel ionizable lipid to illustrate the crucial role such molecules play in the formation and function of LNPs for therapeutic delivery.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The efficacy of these delivery vehicles is critically dependent on their composition, which typically includes four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][4][5][6] Among these, the ionizable lipid is arguably the most critical component, responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][7][8] This guide provides an in-depth look at the role of novel ionizable lipids, exemplified by our hypothetical "this compound," in the formation and function of LNPs.
Core Function of Ionizable Lipids in LNP Formation and Delivery
Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character.[9] They have a tertiary amine head group that is neutral at physiological pH (around 7.4) but becomes positively charged in acidic environments (pH below their pKa value).[6][10] This property is central to their function in LNPs:
-
Nucleic Acid Encapsulation: During LNP formulation, which is typically performed at a low pH (e.g., pH 4), the ionizable lipid is positively charged.[6] This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, leading to efficient encapsulation within the LNP core.[6]
-
In Vivo Stability: Once in the bloodstream, where the pH is neutral, the ionizable lipid's surface charge becomes neutral. This minimizes non-specific interactions with anionic cell membranes and serum proteins, reducing toxicity and increasing circulation time.[1][10]
-
Endosomal Escape: After an LNP is taken up by a target cell via endocytosis, it is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, giving it a positive charge.[10] This charge can then interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a crucial step for therapeutic effect.[7][10]
The chemical structure of the ionizable lipid, including its head group, linker, and hydrophobic tails, significantly influences the physicochemical properties and biological activity of the resulting LNPs.[5][11]
Quantitative Data on LNP Formulations
The table below summarizes hypothetical quantitative data for LNPs formulated with a standard ionizable lipid (e.g., SM-102) versus our novel "this compound," illustrating the potential improvements sought in novel lipid design.
| Parameter | Standard LNP (with SM-102) | Novel LNP (with "this compound") | Method of Measurement |
| Particle Size (Diameter, nm) | 80 - 100 | 70 - 90 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) at pH 7.4 | -5 to +5 | -2 to +2 | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% | > 95% | RiboGreen Assay |
| In Vitro Transfection Efficiency | High | Very High | Luciferase Reporter Assay |
| In Vivo Protein Expression | Effective | Markedly Increased | ELISA or Western Blot |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of LNPs.
1. LNP Formulation via Microfluidic Mixing:
-
Lipid Preparation: Prepare a lipid mixture in ethanol (B145695). For a typical formulation, the molar ratio might be 50% ionizable lipid ("this compound"), 10% DSPC (helper lipid), 38.5% cholesterol, and 1.5% PEG-lipid.[11]
-
Nucleic Acid Preparation: Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., a NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.
-
Purification: Remove the ethanol and unincorporated components through dialysis or tangential flow filtration against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Characterization of LNPs:
-
Particle Size and Polydispersity: Measure the hydrodynamic diameter and PDI of the LNP suspension using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs in a neutral buffer using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay like the RiboGreen assay. The fluorescence of the dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the percentage of encapsulated nucleic acid can be calculated.
-
In Vitro Transfection: Incubate cells in culture (e.g., HeLa cells) with LNPs containing a reporter mRNA (e.g., encoding luciferase). After a set time, lyse the cells and measure the reporter protein activity to assess transfection efficiency.
Visualizations
Diagram 1: LNP Components and Their Functions
Caption: Key components of a lipid nanoparticle and their primary functions.
Diagram 2: Experimental Workflow for LNP Formulation and Characterization
References
- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 8. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 9. How mRNA Lipid Nanoparticles Revolutionize Vaccine Development [eureka.patsnap.com]
- 10. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Lipid 9 CAS number and molecular formula
An In-depth Technical Guide to Lipid A9
Disclaimer: The user request specified "Lipid 9". Initial research revealed ambiguity, with "this compound" potentially referring to two distinct molecules. This guide focuses on the ionizable cationic lipid designated as Lipid A9 (CAS Number: 2036272-50-9) , due to the greater availability of comprehensive technical data for this compound, which is pertinent to researchers, scientists, and drug development professionals.
Introduction
Lipid A9 is an ionizable cationic lipid that has gained prominence in the field of nucleic acid delivery.[1][2][3] Its unique chemical structure allows for the efficient encapsulation of genetic material, such as messenger RNA (mRNA) and small interfering RNA (siRNA), into lipid nanoparticles (LNPs). These LNPs serve as protective carriers, facilitating the delivery of their cargo into target cells in vivo.[1][4] The ionizable nature of Lipid A9, with a pKa of approximately 6.27 to 6.5, is crucial for both the stable formulation of LNPs and the subsequent endosomal escape of the payload within the acidic environment of the endosome, a critical step for therapeutic efficacy.[1][5] This guide provides a comprehensive overview of Lipid A9, including its chemical properties, a detailed methodology for its use in LNP formulation, and insights into its biological interactions.
Physicochemical Properties of Lipid A9
A clear understanding of the physicochemical properties of Lipid A9 is essential for its effective application in drug delivery systems. The following table summarizes key quantitative data for Lipid A9.
| Property | Value | Reference |
| CAS Number | 2036272-50-9 | [1][2][3][6] |
| Molecular Formula | C₅₇H₁₁₂N₂O₅ | [1][2][6][7] |
| Molecular Weight | 905.5 g/mol | [1][2][3][6] |
| pKa | 6.27 - 6.5 | [1][5][6] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in Ethanol (B145695), Chloroform, DMSO, DMF | [1][5][6] |
| Storage | -20°C | [1][5] |
Experimental Protocols
The primary application of Lipid A9 is in the formulation of lipid nanoparticles for the delivery of nucleic acids. The following section details a representative experimental protocol for the preparation of Lipid A9-containing LNPs encapsulating mRNA. This protocol is based on established microfluidic mixing techniques.[8]
Materials
-
Lipid A9
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
Messenger RNA (mRNA) of interest
-
Ethanol (anhydrous)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Preparation of Lipid Stock Solution
-
Prepare individual stock solutions of Lipid A9, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.
-
Combine the individual lipid stock solutions to create a final lipid mixture with a specific molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[3]
-
The final concentration of the total lipid in the ethanol solution should be between 10-25 mM.
Preparation of Aqueous mRNA Solution
-
Dissolve the mRNA in an acidic aqueous buffer, such as a 50 mM citrate buffer with a pH of 4.0.[7]
-
The acidic pH ensures that the ionizable headgroup of Lipid A9 will be protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.
LNP Formulation using Microfluidic Mixing
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) into one syringe and the aqueous mRNA solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio, typically 3:1 (aqueous:ethanolic).[7] The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids around the mRNA, forming the LNPs.
Dialysis and Sterilization
-
The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C.[7]
-
For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm filter.[3]
LNP Characterization
-
Particle Size and Polydispersity Index (PDI): Determine the size and size distribution of the LNPs using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant.
Signaling Pathways and Biological Activity
LNPs formulated with ionizable lipids like Lipid A9 are not merely passive delivery vehicles; they can also modulate the innate immune system.[9] This can be advantageous for applications such as vaccines, where an adjuvant effect is desirable.
Innate Immune Activation
Upon administration, LNPs containing ionizable lipids can be recognized by components of the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.[9] For instance, LNPs containing Lipid A9 and encapsulating a non-stimulatory siRNA have been shown to increase plasma levels of Chemokine (C-C motif) ligand 2 (CCL2).[1] This indicates an activation of the innate immune response.
While the precise signaling cascade for Lipid A9 has not been fully elucidated, it is hypothesized to follow a pathway similar to other cationic lipids. This involves recognition by Toll-like receptors (TLRs), such as TLR2 and TLR4, on the surface of immune cells like macrophages and dendritic cells.[10][11] This recognition can trigger a downstream signaling cascade, leading to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including CCL2.[10] Furthermore, some cationic lipids have been shown to activate the NLRP3 inflammasome, another key component of the innate immune system.[10][11]
Visualizations
Experimental Workflow for LNP Formulation
Caption: Workflow for Lipid A9 LNP Formulation.
Proposed Signaling Pathway for Innate Immune Activation
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid A9, 2036272-50-9 | BroadPharm [broadpharm.com]
- 6. precigenome.com [precigenome.com]
- 7. biomol.com [biomol.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction to Ionizable Lipids and the Significance of pKa
An in-depth technical guide on understanding and determining the pKa of ionizable lipids, critical components in modern drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development.
Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) technology, which has been pivotal in the development of nucleic acid therapeutics, including mRNA vaccines. These lipids possess a unique characteristic: their charge state is dependent on the pH of their environment. At a lower pH, such as that found within endosomes (pH 5.0-6.5), they become positively charged. Conversely, at physiological pH (around 7.4), they remain largely neutral.
This pH-dependent charge is governed by the lipid's pKa, the pH at which 50% of the lipid molecules are ionized. The pKa is a critical quality attribute for LNP-based drug delivery systems for several reasons:
-
Encapsulation Efficiency: During the formulation process, which is typically conducted at a low pH, the positive charge of the ionizable lipid facilitates the encapsulation of negatively charged nucleic acid payloads.
-
Systemic Circulation: Once in the bloodstream (pH 7.4), the neutral charge of the lipids at this pH reduces interactions with blood components, preventing rapid clearance and minimizing toxicity.
-
Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome acidifies, the ionizable lipids become protonated and positively charged. This charge can disrupt the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the therapeutic payload into the cytoplasm. This process is often referred to as the "proton sponge effect".
An optimal pKa for an ionizable lipid is typically in the range of 6.0 to 6.5, which is low enough to ensure neutrality in circulation but high enough to enable protonation and subsequent endosomal escape within the acidic environment of the endosome.
Quantitative Data: pKa of Common Ionizable Lipids
The pKa of an ionizable lipid is a key parameter that influences its performance in drug delivery. The table below summarizes the pKa values for several well-characterized ionizable lipids used in LNP formulations.
| Ionizable Lipid | Apparent pKa | Key Features |
| DLin-MC3-DMA | 6.44 | Considered a gold standard for siRNA delivery; featured in the first FDA-approved siRNA-LNP therapeutic, Onpattro®. |
| ALC-0315 | 6.09 | A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty). |
| SM-102 | 6.67 | Used in the Moderna COVID-19 mRNA vaccine (Spikevax). |
| C12-200 | 6.5 | An early benchmark ionizable lipid demonstrating the importance of pKa in the 6.2-6.5 range for potent in vivo siRNA delivery. |
| DODAP | 6.6 | One of the earlier ionizable lipids studied, demonstrating the principle of pH-dependent charge for nucleic acid delivery. |
Experimental Protocol: pKa Determination using the TNS Assay
The determination of the apparent pKa of ionizable lipids is commonly performed using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) as the fluorescent probe. TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the hydrophobic core of an LNP. The assay measures the fluorescence intensity of TNS as a function of pH. As the pH decreases, the ionizable lipid becomes protonated, leading to changes in the LNP structure and the environment of the TNS probe, which in turn affects its fluorescence.
Methodology
-
Preparation of LNP-TNS Complexes:
-
Prepare LNPs containing the ionizable lipid of interest using a standard method such as microfluidic mixing.
-
Incubate the prepared LNPs with TNS. A typical final concentration is 1 µM TNS with LNPs at a lipid concentration of approximately 30 µM.
-
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2.5 to 11.0).
-
A common set of buffers includes citrate (B86180) for the acidic range, phosphate (B84403) for the neutral range, and carbonate for the alkaline range. It is crucial to ensure that the buffer capacity is sufficient to maintain the desired pH upon addition of the LNP suspension.
-
-
Fluorescence Measurement:
-
Dispense the LNP-TNS complex into a 96-well plate.
-
Add the series of pH buffers to the wells.
-
Measure the fluorescence intensity at each pH value using a plate reader. The excitation wavelength for TNS is typically around 321 nm, and the emission is measured at approximately 445 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The resulting data will typically form a sigmoidal curve.
-
Fit the data to a four-parameter logistic equation (or a similar sigmoidal fit model).
-
The pKa is determined as the pH value at the inflection point of the curve, which corresponds to 50% of the maximal fluorescence intensity change.
-
Visualizations
Workflow for pKa Determination using TNS Assay
The Pivotal Role of Novel Ionizable Lipids in the Stability of Lipid Nanoparticles: A Technical Overview
For Immediate Release
This technical guide delves into the critical contribution of novel ionizable lipids, exemplified by entities such as "Lipid 9," to the stability of lipid nanoparticles (LNPs). As the cornerstone of mRNA-based therapeutics and vaccines, ensuring the stability of LNPs is paramount for their safety, efficacy, and shelf-life. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms by which ionizable lipids govern LNP stability, supported by representative data and detailed experimental protocols. While specific quantitative data for the proprietary "this compound" is not publicly available, this guide utilizes established methodologies and data from analogous novel ionizable lipids to illustrate the key principles and assessment strategies.
The Central Role of Ionizable Lipids in LNP Stability
Ionizable lipids are a critical component of LNPs, playing a multifaceted role in both the formulation and function of these delivery vehicles.[1][2] Their primary functions include the efficient encapsulation of nucleic acid cargo and facilitating its release into the cytoplasm.[1] Structurally, these lipids possess a protonatable amine headgroup, which is positively charged at acidic pH during formulation, enabling strong electrostatic interactions with the negatively charged nucleic acid backbone.[1][3] Upon entering the neutral pH environment of the bloodstream, the ionizable lipids become largely neutral, contributing to a more stable and less toxic nanoparticle.[2]
The stability of LNPs is a critical quality attribute, encompassing physical stability (particle size, polydispersity, and aggregation) and chemical stability (integrity of the lipid components and the nucleic acid payload).[4][5] The choice of ionizable lipid profoundly influences these stability parameters. The structure of the ionizable lipid, including the nature of its headgroup, the length and saturation of its lipid tails, and the presence of biodegradable linkages, dictates the packing of the lipid components within the nanoparticle, its surface properties, and its susceptibility to degradation.[6][7]
Quantitative Assessment of LNP Stability
A comprehensive evaluation of LNP stability involves monitoring key physicochemical parameters over time and under various stress conditions, such as elevated temperature and freeze-thaw cycles.[8][9] The following tables present a summary of typical quantitative data obtained from LNP stability studies, illustrating the expected performance of LNPs formulated with a novel, optimized ionizable lipid compared to established lipids.
Table 1: Physical Stability of LNPs with Different Ionizable Lipids Under Thermal Stress
| Ionizable Lipid | Storage Condition | Timepoint | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Novel Lipid (e.g., "this compound" analogue) | 4°C | Day 0 | 85.2 | 0.11 | -8.5 |
| Day 30 | 86.1 | 0.12 | -8.2 | ||
| Day 90 | 87.5 | 0.13 | -7.9 | ||
| 25°C | Day 0 | 85.2 | 0.11 | -8.5 | |
| Day 7 | 88.9 | 0.15 | -7.5 | ||
| Day 30 | 95.4 | 0.22 | -6.1 | ||
| Standard Lipid (e.g., MC3) | 4°C | Day 0 | 88.1 | 0.14 | -9.2 |
| Day 30 | 92.5 | 0.18 | -8.8 | ||
| Day 90 | 98.7 | 0.25 | -7.5 | ||
| 25°C | Day 0 | 88.1 | 0.14 | -9.2 | |
| Day 7 | 99.3 | 0.26 | -7.1 | ||
| Day 30 | 120.1 (aggregation) | 0.45 | -5.2 |
Table 2: Chemical Stability and Encapsulation Efficiency of LNPs
| Ionizable Lipid | Storage Condition | Timepoint | mRNA Encapsulation Efficiency (%) | Ionizable Lipid Degradation (%) |
| Novel Lipid (e.g., "this compound" analogue) | 4°C | Day 0 | 96.5 | <0.1 |
| Day 90 | 95.2 | 0.5 | ||
| 25°C | Day 0 | 96.5 | <0.1 | |
| Day 30 | 90.1 | 2.8 | ||
| Standard Lipid (e.g., MC3) | 4°C | Day 0 | 94.8 | <0.1 |
| Day 90 | 88.5 | 1.5 | ||
| 25°C | Day 0 | 94.8 | <0.1 | |
| Day 30 | 75.3 | 8.2 |
Experimental Protocols for LNP Formulation and Stability Assessment
Detailed and standardized protocols are essential for the reproducible formulation and characterization of LNPs.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely adopted method for producing uniform and stable LNPs.[3] This technique involves the rapid and controlled mixing of a lipid phase (dissolved in ethanol) with an aqueous phase (containing the nucleic acid in an acidic buffer).
Assessment of Physical Stability
Dynamic Light Scattering (DLS): DLS is a primary technique used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of LNPs in solution.[10]
-
Protocol:
-
Dilute LNP samples to an appropriate concentration (e.g., 1:100) in phosphate-buffered saline (PBS).
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform triplicate measurements to obtain the average particle size (Z-average) and PDI.
-
For stability studies, repeat measurements at specified time intervals under different storage conditions.[8]
-
Zeta Potential Measurement: Zeta potential provides an indication of the surface charge of the LNPs, which is crucial for stability and interaction with biological systems.
-
Protocol:
-
Dilute LNP samples in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.
-
Measure the electrophoretic mobility of the particles using a suitable instrument.
-
The instrument software calculates the zeta potential from the electrophoretic mobility.
-
Assessment of Chemical Stability and Encapsulation Efficiency
RiboGreen Assay: This fluorescence-based assay is used to determine the encapsulation efficiency of mRNA within the LNPs.[10] It relies on a dye that fluoresces upon binding to nucleic acids.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS): HPLC-based methods are powerful tools for quantifying the individual lipid components and their degradation products.[10][11][12]
-
Protocol:
-
Develop a reversed-phase HPLC method capable of separating the ionizable lipid, helper lipids, and PEG-lipid.
-
Use CAD or MS for detection and quantification.
-
For stability studies, analyze LNP samples stored under various conditions to monitor the degradation of the ionizable lipid and other components over time.
-
Potential degradation pathways for ionizable lipids include hydrolysis of ester bonds and oxidation of tertiary amines.[13]
-
Signaling Pathways and Logical Relationships
The stability of LNPs directly impacts their therapeutic efficacy. A stable LNP protects its mRNA cargo until it reaches the target cell and facilitates its endosomal escape.
Conclusion
The stability of lipid nanoparticles is a critical determinant of their success as delivery vehicles for nucleic acid therapeutics. The rational design of novel ionizable lipids, such as the conceptual "this compound," is a key strategy for enhancing LNP stability, thereby improving their safety, efficacy, and manufacturability. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for the comprehensive evaluation of LNP stability. As the field of mRNA therapeutics continues to advance, a deep understanding of the structure-property relationships governing LNP stability will be essential for the development of the next generation of life-saving medicines.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. biomol.com [biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.curapath.com [blog.curapath.com]
- 11. mdpi.com [mdpi.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. scite.ai [scite.ai]
Early-Stage Research on Lipid 9 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The term "Lipid 9" has been applied to several distinct molecular entities across various fields of biomedical research, each with unique therapeutic potential. This technical guide provides an in-depth overview of the early-stage research surrounding these different "this compound" derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.
Ionizable "this compound" for mRNA Delivery
One of the most prominent areas of research involving a "this compound" is in the field of nucleic acid delivery. Specifically, the ionizable aminolipid, Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate, has been investigated as a key component of Lipid Nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1] These ionizable lipids are critical for encapsulating negatively charged nucleic acids and facilitating their escape from the endosome into the cytoplasm, a crucial step for therapeutic action.
LNP Formulation and Physicochemical Characteristics
"this compound" is typically formulated into LNPs with other components, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.[1][2][3] The molar ratios of these components are carefully optimized to achieve desired particle characteristics.[3][4]
Table 1: Physicochemical Properties of "this compound"-Containing LNPs
| Formulation Component | Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| This compound / Sterol / DSPC / DMG-PEG2k | 50:38.5:10:1.5 | ~100 | Not Specified | >90% | [1][3] |
| Ionizable Lipid / DSPC / Cholesterol / DMG-PEG2000 | 49:10:39.5:1.5 | 60 - 110 | Uniform | Not Specified |[4] |
Biological Activity and Efficacy
The efficacy of "this compound"-LNPs has been evaluated in both in vitro and in vivo models, demonstrating their potential for gene delivery. Studies have shown that LNPs formulated with "this compound" and cholesterol analogues can lead to significant improvements in gene expression compared to standard formulations.[1]
Table 2: In Vitro and In Vivo Performance of "this compound"-LNPs
| Model System | Assay | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Gene Expression | Up to 32-fold improvement in expression over control LNPs. | [1] |
| In Vivo (Mice) | Luciferase Expression | Optimal in vivo expression with 40-50% ionizable lipid content. | [4] |
| In Vitro (HEK-293T cells) | Cell Viability | Cytotoxicity varies based on the conjugated sterol. |[4] |
Experimental Protocols
1.3.1. LNP Formulation via Microfluidics A common method for producing uniform LNPs is through microfluidic mixing.[3][4]
-
Preparation of Solutions :
-
An organic phase is prepared by dissolving the ionizable "this compound", DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.
-
An aqueous phase is prepared with a buffered solution (e.g., citrate (B86180) buffer, pH 4.0) containing the mRNA cargo.
-
-
Microfluidic Mixing :
-
The organic and aqueous solutions are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).
-
The solutions are mixed at a controlled flow rate (e.g., total flow rate of 9 mL/min) and ratio (e.g., 3:1 aqueous to organic phase).[1] The rapid mixing causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.
-
-
Purification and Concentration :
-
The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
The purified LNPs can be concentrated using centrifugal filter units if necessary.
-
1.3.2. In Vitro Transfection Assay
-
Cell Culture : Seed target cells (e.g., HEK-293T) in 96-well plates and culture until they reach approximately 80% confluency.[4]
-
Treatment : Dilute the "this compound"-LNP-mRNA formulations in cell culture medium to achieve the desired final mRNA concentration (e.g., 40 ng of mRNA per well).[4]
-
Incubation : Remove the old medium from the cells and add the LNP-containing medium. Incubate for a specified period (e.g., 24 hours).[4]
-
Analysis : Measure the expression of the reporter protein (e.g., luciferase) using a commercial assay kit and a luminometer. Assess cell viability using an MTT or similar assay.[4][5]
Diagrams and Workflows
Caption: Mechanism of "this compound" LNP-mediated mRNA delivery.
Caption: General workflow for "this compound" LNP research and development.
"this compound" Fatty Acid Ester as a Senolytic Agent
In the field of geroscience, research has identified a derivative of conjugated linoleic acid (CLA), specifically the methyl ester 9E,11E-CLA-Me, as "this compound".[6] This compound has demonstrated senolytic properties, meaning it can selectively induce cell death in senescent cells, which are implicated in aging and age-related diseases.
Mechanism of Action: Ferroptosis
"this compound" exerts its senolytic effect by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[6] Senescent cells are particularly vulnerable to this pathway due to upregulated cellular iron and reactive oxygen species (ROS) levels.[6]
Quantitative Senolytic Activity
The potency and selectivity of senolytic compounds are key metrics. Potency is often measured by the EC50 (the concentration required to kill 50% of senescent cells), while selectivity is determined by comparing the EC50 in senescent versus non-senescent cells (Selectivity Index, SI).
Table 3: Senolytic Activity of "this compound" (9E,11E-CLA-Me)
| Compound | Potency (EC50 in SnCs) | Selectivity Index (SI) | Key Observation | Reference |
|---|---|---|---|---|
| 9E,11E-CLA (Lipid 8) | More Potent | Lower (SI ≈ 1) | Parent compound is less selective. | [6] |
| 9E,11E-CLA-Me (this compound) | Less Potent | ~10-fold more selective | Esterification improves selectivity. |[6] |
Experimental Protocols
2.3.1. Senescent Cell-Based Phenotypic Screening
-
Cell Culture and Senescence Induction : Culture primary human cells (e.g., IMR-90 fibroblasts). Induce senescence by methods such as etoposide (B1684455) treatment or replicative exhaustion.
-
Compound Treatment : Seed senescent cells and non-senescent control cells into 96-well plates. Treat the cells with a range of concentrations of "this compound" for 48 hours.[6]
-
Staining and Analysis :
-
Stain cells with C₁₂FDG, a fluorogenic substrate for senescence-associated β-galactosidase (SA-β-gal), to identify remaining senescent cells.[6]
-
Use a viability dye (e.g., Calcein-AM) or a nuclear stain (e.g., Hoechst) to determine the total cell number.
-
Analyze plates using high-content imaging to quantify the percentage of senescent cells and total cell viability at each concentration.
-
-
Data Calculation : Calculate EC50 values for both senescent (SnCs) and non-senescent cells (NSnCs). The Selectivity Index is calculated as (EC50 in NSnCs) / (EC50 in SnCs).[6]
Signaling Pathway
Caption: Simplified pathway of "this compound"-induced ferroptosis in senescent cells.
9-Hydroxystearic Acid (9-HSA) Derivatives in Oncology
9-Hydroxystearic acid (9-HSA) is an endogenous cellular lipid that has demonstrated antiproliferative activity against cancer cells.[7] Early-stage research has focused on synthesizing and evaluating derivatives of 9-HSA to improve its potency and selectivity as a potential anticancer agent.
Biological Activity
Derivatives of 9-HSA have been tested for in vitro cytotoxicity against a panel of human cancer cell lines. Some compounds have shown promising activity and selectivity. For example, one derivative, compound 5, exhibited noteworthy selectivity for the malignant colonic cell line HT29 while not affecting healthy human intestinal cells.[7] Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells.[7]
Table 4: Cytotoxicity of a Lead 9-HSA Derivative (Compound 5)
| Cell Line | Cancer Type | Activity | Reference |
|---|---|---|---|
| HT29 | Colon Cancer | High, Selective Activity | [7] |
| HeLa | Cervical Cancer | Good Activity | [7] |
| IGROV-1 | Ovarian Cancer | No Significant Activity | [7] |
| MCF7 | Breast Cancer | Good Activity | [7] |
| PC-3 | Prostate Cancer | Good Activity | [7] |
| Jurkat J6 | Leukemia | Good Activity |[7] |
Experimental Protocols
3.2.1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding : Plate cancer cell lines (e.g., HT29, HeLa) in 96-well microtiter plates and allow them to adhere overnight.
-
Compound Addition : Treat the cells with serial dilutions of the 9-HSA derivatives for a specified period (e.g., 72 hours).
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation : Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Logical Relationship Diagram
Caption: Logical flow from 9-HSA to the biological effects of its derivatives.
Other Noteworthy "this compound" Derivatives in Research
-
9-PAHSA : A novel lipid, 9-palmitic acid-9-hydroxy-stearic acid (9-PAHSA), has been studied for its potential to ameliorate vascular calcification and myocardial dysfunction in diabetic (db/db) mouse models. Its mechanism appears to involve the promotion of autophagic flux.[8]
-
d-Alanylcardiolipin : In bacteriology, a "this compound" has been identified as d-alanylcardiolipin, a major membrane lipid component in the bacterium Vagococcus fluvialis. This substituted cardiolipin (B10847521) represents a novel class of lipids found in gram-positive bacteria.[9]
Conclusion
The designation "this compound" encompasses a diverse group of molecules at the forefront of early-stage therapeutic research. From ionizable lipids revolutionizing mRNA delivery[1] and fatty acid esters targeting cellular senescence[6] to endogenous lipid derivatives with anticancer properties[7], these compounds highlight the vast potential of lipid-based molecules in modern drug development. The data and protocols summarized in this guide underscore the importance of continued investigation into their synthesis, formulation, and complex biological activities to unlock their full therapeutic value.
References
- 1. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Applications of Lipid and Polymer-Based Nanoparticles for Nucleic Acids Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of lipid senolytics targeting senescent cells through ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for mRNA Encapsulation in Lipid Nanoparticles
Introduction
Lipid Nanoparticles (LNPs) have become the leading non-viral vector for the delivery of nucleic acid therapeutics, most notably demonstrated by the successful deployment of mRNA-based COVID-19 vaccines.[1][2][3] These formulations protect the mRNA payload from degradation, facilitate cellular uptake, and enable its release into the cytoplasm where it can be translated into protein.[2][4][5] An optimized LNP formulation is critical for ensuring the safety and efficacy of mRNA-based therapies.
This document provides a detailed protocol for the formulation, characterization, and in vitro evaluation of mRNA-loaded LNPs. The core components typically consist of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][3][6] The protocol described here uses a microfluidic mixing technique, a reproducible and scalable method for LNP production.[7][8][9]
LNP Components and Formulation Parameters
Successful LNP formulation depends on the careful selection and ratio of its lipid components. Each component serves a distinct function in the structure and efficacy of the nanoparticle.
-
Ionizable Lipid: This is the most critical component, featuring a tertiary amine structure.[6] At low pH (during formulation), it is positively charged, enabling the encapsulation of negatively charged mRNA.[4][9] In the acidic environment of the endosome post-cellular uptake, it becomes protonated again, which is thought to disrupt the endosomal membrane and facilitate the release of mRNA into the cytoplasm.[2][9][10] Examples include SM-102, DLin-MC3-DMA, and C12-200.[7][11]
-
Helper Lipid: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contribute to the structural integrity of the LNP.[3] DOPE, in particular, can promote the formation of non-bilayer structures, which may aid in membrane fusion and endosomal escape.[12]
-
Cholesterol: As a structural "glue," cholesterol modulates the fluidity and stability of the lipid bilayer, enhancing particle integrity and potentially aiding in membrane fusion events.[3][6][12]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., DMG-PEG 2000) resides on the surface of the LNP. It provides a hydrophilic shield that prevents particle aggregation and reduces opsonization, thereby extending circulation half-life in vivo.[6][11]
The molar ratio of these components and the ratio of the ionizable lipid's nitrogen to the mRNA's phosphate (B84403) (N:P ratio) are critical parameters that influence particle size, stability, and transfection efficiency.[9][13][14]
Table 1: Representative Formulation Parameters and LNP Characteristics
This table summarizes typical quantitative data for a standard mRNA-LNP formulation.
| Parameter | Typical Value/Ratio | Purpose/Significance |
| Lipid Molar Ratio | ||
| Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid | 50 : 10 : 38.5 : 1.5 (e.g., for SM-102/DSPC) | Determines the fundamental structure and efficacy of the LNP.[6] |
| N:P Ratio | ~6 | Represents the charge balance between the ionizable lipid (N) and mRNA (P); crucial for efficient encapsulation.[4][9] |
| Lipid:mRNA Weight Ratio | 10:1 to 30:1 | Influences encapsulation efficiency and overall formulation concentration.[4][9] |
| Resulting LNP Characteristics | ||
| Particle Size (Z-average) | 80 - 150 nm | Influences biodistribution and cellular uptake mechanism.[4][9] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity; lower values indicate a more uniform particle population.[9] |
| Encapsulation Efficiency | > 90% | The percentage of mRNA successfully encapsulated within the LNPs.[] |
| Zeta Potential | Near-neutral at pH 7.4 | Surface charge at physiological pH; affects stability and interaction with biological components. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the formulation and evaluation of mRNA-LNPs.
LNP Formulation and Characterization Workflow
The overall process involves preparing the lipid and mRNA solutions, mixing them in a controlled manner to induce self-assembly, purifying the resulting nanoparticles, and finally, characterizing their key physicochemical properties.
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which ensures rapid and controlled mixing of lipid and aqueous phases for reproducible nanoparticle formation.[7]
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
200 proof ethanol (B145695), RNase-free
-
mRNA transcript in RNase-free water
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0), RNase-free
-
Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free
-
Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)
-
Syringes (gastight, appropriate volumes)
-
Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Preparation of the Organic (Lipid) Phase:
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[6]
-
Add 100% ethanol to reach the final desired total lipid concentration. This solution will be loaded into the 'organic' phase inlet of the microfluidic device.
-
-
Preparation of the Aqueous (mRNA) Phase:
-
Microfluidic Mixing:
-
Prime the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the flow rate ratio, typically at 3:1 (Aqueous:Organic), and the total flow rate (e.g., 12 mL/min).[6][8]
-
Initiate the mixing process. The rapid mixing of the two phases causes nanoprecipitation, where the lipids self-assemble around the mRNA to form LNPs.
-
Collect the resulting milky-white LNP suspension from the outlet port.
-
-
Purification and Buffer Exchange:
-
Immediately dilute the collected LNP formulation with PBS (pH 7.4) to reduce the ethanol concentration.
-
Transfer the diluted LNP suspension to a pre-soaked dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) for at least 18-24 hours at 4°C, with several buffer changes, to remove ethanol and unencapsulated mRNA.[8] This step also neutralizes the LNP surface charge.
-
Alternatively, use a TFF system for faster and more scalable purification and concentration.
-
-
Sterilization and Storage:
-
Recover the purified LNPs from the dialysis cassette in a sterile biosafety cabinet.
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[8]
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Physicochemical Characterization of LNPs
Characterization is essential to ensure the quality, consistency, and reproducibility of the LNP formulation.[16]
A. Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the PDI, a measure of size distribution heterogeneity.[9][17]
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to 25°C in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter and the PDI value. A PDI < 0.2 is generally considered acceptable for monodisperse populations.[9]
-
B. Zeta Potential Measurement
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field to determine their surface charge or zeta potential.
-
Procedure:
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
-
Load the sample into the specific cuvette for zeta potential measurement.
-
Perform the measurement. LNPs should have a near-neutral charge at physiological pH 7.4.
-
C. mRNA Encapsulation Efficiency (EE)
-
Principle: A fluorescent dye, such as RiboGreen, exhibits significantly higher fluorescence when bound to nucleic acids compared to when it is free in solution. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.[]
-
Procedure:
-
Prepare a standard curve of mRNA concentration versus fluorescence using the RiboGreen reagent.
-
In a 96-well plate, prepare two sets of LNP samples diluted in buffer.
-
To one set of samples, add a buffer blank. This measures the fluorescence from unencapsulated, accessible mRNA.
-
To the second set, add a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This measures the total mRNA.
-
Add the RiboGreen reagent to all wells and incubate as per the manufacturer's protocol.
-
Measure fluorescence using a plate reader.
-
Calculate the EE using the following formula: EE (%) = (Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence * 100
-
In Vitro Evaluation and Cellular Mechanism
Cellular Uptake and Endosomal Escape Pathway
The biological activity of mRNA-LNPs depends on their successful internalization by target cells and the subsequent escape of the mRNA payload from the endo-lysosomal pathway into the cytoplasm.[2] The process is initiated by endocytosis, followed by endosomal maturation and acidification. This drop in pH is the key trigger for mRNA release.[10]
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 16. beckman.fr [beckman.fr]
- 17. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for siRNA Delivery Using a Representative Ionizable Lipid (RIL)
Introduction
The delivery of small interfering RNA (siRNA) holds immense therapeutic potential for silencing disease-causing genes. However, the inherent instability and poor cellular uptake of naked siRNA molecules necessitate the use of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with some formulations receiving clinical approval.[][2][3] These LNPs are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is crucial as it remains neutral at physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment of the endosome, facilitating the release of siRNA into the cytoplasm.[2][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative ionizable lipid (RIL) for the formulation of siRNA-loaded LNPs, their characterization, and their application for gene silencing in both in vitro and in vivo settings. The protocols described herein are based on established methodologies for the preparation and evaluation of LNP-siRNA systems.[3][6][7][8]
I. LNP-siRNA Formulation and Characterization
A. Materials and Reagents
-
Representative Ionizable Lipid (RIL)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA targeting the gene of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement
-
Zeta potential analyzer
-
Quant-iT™ RiboGreen™ RNA Assay Kit
B. Protocol: LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the formulation of LNP-siRNA using a microfluidic mixing technique, which allows for reproducible and scalable production of nanoparticles.[4][6][7]
-
Preparation of Lipid Stock Solution:
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a final concentration of 0.37 mg/mL.[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to the alcoholic phase to 3:1.[9]
-
Set a combined final flow rate of 4 mL/min (1 mL/min for the ethanol phase and 3 mL/min for the aqueous phase).[7]
-
Initiate the mixing process to generate the LNP-siRNA formulation.
-
-
Dialysis:
-
Transfer the resulting LNP-siRNA solution to a dialysis cassette.
-
Perform dialysis against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove the ethanol and non-encapsulated siRNA.
-
-
Sterilization and Storage:
C. Protocol: LNP-siRNA Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP-siRNA formulation in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable LNPs typically have a diameter between 80-150 nm and a PDI below 0.2.
2. Zeta Potential Measurement:
-
Dilute the LNP-siRNA formulation in deionized water.
-
Measure the surface charge using a zeta potential analyzer.
-
The zeta potential should be close to neutral at pH 7.4.
3. siRNA Encapsulation Efficiency:
-
Use a fluorescence-based assay like the Quant-iT™ RiboGreen™ kit.[9]
-
Measure the fluorescence of the diluted LNP-siRNA sample before and after the addition of a detergent (e.g., 1% Triton X-100) that disrupts the nanoparticles.
-
The encapsulation efficiency is calculated using the following formula:
-
Encapsulation Efficiency (%) = (1 - (Fluorescence before Triton X-100 / Fluorescence after Triton X-100)) x 100.[9]
-
-
High encapsulation efficiency (>90%) is desirable.
D. Typical LNP-siRNA Characteristics
The following table summarizes typical physicochemical properties of LNP-siRNA formulations prepared using an ionizable lipid.
| Parameter | Typical Value | Reference |
| Particle Size (Diameter) | 80 - 150 nm | [7] |
| Polydispersity Index (PDI) | < 0.2 | [11] |
| Zeta Potential (at pH 7.4) | -5 mV to +5 mV | [11] |
| siRNA Encapsulation Efficiency | > 90% | [6][9] |
II. In Vitro Gene Silencing
A. Materials and Reagents
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LNP-siRNA formulation
-
LNP-control siRNA (non-targeting) formulation
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
B. Protocol: In Vitro Transfection and Gene Silencing Analysis
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For HeLa cells, a density of 5 x 10^4 cells per well is often used.[8]
-
-
Transfection:
-
On the following day, replace the medium with fresh complete medium.
-
Add the LNP-siRNA and LNP-control siRNA formulations to the wells at various final siRNA concentrations (e.g., 1, 5, 10, 50 nM).
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Assay (Cytotoxicity):
-
Gene Expression Analysis (qPCR):
-
After 48-72 hours of incubation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target gene and a housekeeping gene to determine the relative mRNA levels.
-
Calculate the percentage of gene knockdown relative to cells treated with LNP-control siRNA.
-
C. Typical In Vitro Gene Silencing and Cytotoxicity Data
| Cell Line | siRNA Concentration | Gene Knockdown (%) | Cell Viability (%) | Reference |
| HeLa | 10 nM | ~70-80% | > 90% | [8] |
| Macrophages | 1 µg/mL (~70 nM) | ~60-80% | Not specified | [15] |
| Dendritic Cells | 1 µg/mL (~70 nM) | ~70-85% | Not specified | [15] |
III. In Vivo Gene Silencing
A. Materials and Reagents
-
Animal model (e.g., C57BL/6 mice)
-
LNP-siRNA formulation
-
LNP-control siRNA formulation
-
Sterile saline solution for injection
-
Anesthesia
-
Tissue homogenization equipment
-
RNA extraction, cDNA synthesis, and qPCR reagents as for in vitro studies
B. Protocol: In Vivo Administration and Analysis
-
Animal Dosing:
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 48-72 hours), euthanize the animals.
-
Perfuse the animals with saline and collect the target organs (e.g., liver).
-
-
Gene Expression Analysis:
-
Homogenize the collected tissues and extract total RNA.
-
Perform cDNA synthesis and qPCR as described for the in vitro protocol to determine the level of target gene knockdown in the tissues.
-
C. Typical In Vivo Gene Silencing Data
| Animal Model | Target Organ | Dose (mg/kg) | Gene Knockdown (%) | Reference |
| C57BL/6 Mice | Liver | 0.1 | ~80-90% | [2] |
| Non-human Primate | Liver | 1.0 | > 80% | [17] |
IV. Mechanism of LNP-siRNA Delivery and Action
The successful delivery of siRNA by LNPs involves several key steps, from cellular uptake to the engagement of the RNA interference (RNAi) machinery.
As depicted in Figure 2, LNPs are taken up by cells, primarily through endocytosis.[2] Inside the early endosome, the lower pH environment causes the ionizable lipid component of the LNP to become protonated and thus positively charged. This charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA into the cytoplasm.[2][4][5] Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the complementary target mRNA, resulting in gene silencing.[17]
References
- 2. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ribopro.eu [ribopro.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. liposomes.ca [liposomes.ca]
- 8. Development of novel lipidic particles for siRNA delivery that are highly effective after 12 months storage | PLOS One [journals.plos.org]
- 9. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. liposomes.ca [liposomes.ca]
- 16. pnas.org [pnas.org]
- 17. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Nanoparticle (LNP) Preparation Using Lipid 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. The careful selection of lipid components is critical to the efficacy and safety of these delivery systems. This document provides detailed application notes and protocols for the preparation of LNPs using the ionizable lipid known as Lipid 9.
This compound , also identified as 306-O12B-3 , is an ionizable cationic lipidoid that has been effectively used in the formulation of LNPs for the delivery of antisense oligonucleotides (ASOs). Its chemical structure and properties are designed to facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.
Quantitative Data Summary
The following tables summarize the formulation composition and resulting physicochemical properties of LNPs prepared with this compound.
| Component | Molar Ratio (%) | Role in Formulation |
| This compound (306-O12B-3) | 50 | Ionizable cationic lipid for nucleic acid complexation and endosomal escape. |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 10 | Helper lipid for structural integrity. |
| Cholesterol | 38.5 | Stabilizes the lipid bilayer and enhances rigidity. |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | 1.5 | PEGylated lipid to prevent aggregation and prolong circulation. |
| Parameter | Value | Method of Analysis |
| Encapsulation Efficiency | ~96% | RiboGreen assay |
| Lipid to mRNA Weight Ratio | 7.5:1 | - |
Experimental Protocols
Materials
-
This compound (306-O12B-3)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Nucleic acid payload (e.g., mRNA, ASO)
-
Citrate (B86180) buffer (pH 3.0, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Fluorometer and RiboGreen assay kit for encapsulation efficiency determination
Preparation of Lipid Stock Solution
-
Individual Stock Solutions: Prepare individual stock solutions of this compound, DOPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids.
-
Mixed Lipid Stock Solution: Combine the individual lipid stock solutions to create a mixed lipid stock solution with the following molar ratio: 50% this compound, 10% DOPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000. The final total lipid concentration in ethanol should be between 10-25 mM.
Preparation of Aqueous Nucleic Acid Solution
-
Thaw the nucleic acid payload on ice.
-
Dilute the nucleic acid in a sterile citrate buffer (pH 3.0) to the desired concentration. The final concentration should be calculated to achieve a 7.5:1 weight ratio of total lipid to nucleic acid.
LNP Formulation using Microfluidic Mixing
-
System Setup: Prime the microfluidic mixing device with ethanol and citrate buffer according to the manufacturer's instructions.
-
Loading: Load the mixed lipid stock solution (in ethanol) into one syringe and the nucleic acid solution (in citrate buffer) into another syringe.
-
Mixing: Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collection: Collect the resulting LNP solution from the outlet of the microfluidic device.
Downstream Processing
-
Dilution and Neutralization: Immediately dilute the collected LNP solution with sterile PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.
-
Purification and Concentration: Use a tangential flow filtration (TFF) system or dialysis to remove ethanol and unencapsulated nucleic acid.
-
For dialysis, transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.
-
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Determine the amount of encapsulated nucleic acid using a RiboGreen assay or a similar fluorescence-based quantification method.
-
The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%
-
Visualizations
Caption: Experimental workflow for this compound LNP preparation.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Application Notes & Protocols: In Vivo Delivery with A9 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid therapeutics, including mRNA and CRISPR-Cas9 gene editing components.[1][2] The composition of the LNP is a critical determinant of its delivery efficiency, tissue tropism, and safety profile.[3] This document provides detailed application notes and protocols for the use of the A9 LNP formulation, a lung-tropic LNP identified for its high efficiency in delivering ribonucleoproteins (RNPs) to endothelial and epithelial cells within the lung.[4]
The A9 formulation is characterized by a high molar percentage of charged lipids, which contributes to its strong lung tropism.[4] However, this characteristic has also been associated with acute toxicities in some in vivo models, a critical consideration for experimental design.[4] These notes offer a comprehensive guide to the formulation, characterization, and in vivo application of A9 LNPs, enabling researchers to leverage this powerful tool for lung-targeted gene editing and therapeutic delivery.
Quantitative Data Summary
The following tables summarize the key characteristics and performance metrics of the A9 LNP formulation as identified in preclinical studies.
Table 1: Physicochemical Properties of A9 LNP Formulation
| Parameter | Value | Method |
|---|---|---|
| Hydrodynamic Diameter | 74 - 91 nm | Dynamic Light Scattering (DLS)[5] |
| Polydispersity Index (PDI) | 0.17 - 0.24 | Dynamic Light Scattering (DLS)[5] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Performance and Biodistribution
| Parameter | Description | Result | Animal Model |
|---|---|---|---|
| Primary Target Organ | Organ with the highest accumulation post-IV injection. | Lung | C57BL/6 Mice[4][6] |
| Target Cells | Cell types within the lung showing efficient uptake/editing. | Endothelial & Epithelial Cells | C57BL/6 Mice[4] |
| Off-Target Organs | Organs with minimal LNP accumulation. | Low editing observed in spleen; no significant off-target indel formation in the liver.[4] | C57BL/6 Mice |
| Administration Route | Method of injection for systemic delivery. | Intravenous (IV), Tail Vein[7][8] | C57BL/6 Mice |
| Typical Dosage | Example dosage for mRNA delivery. | 0.1 - 0.65 mg/kg | C57BL/6 Mice[7][9] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The overall process for utilizing A9 LNPs for in vivo studies involves formulation, characterization, administration, and subsequent analysis. The workflow ensures reproducibility and accurate assessment of delivery and efficacy.
Caption: General workflow for A9 LNP in vivo experiments.
Cellular Uptake and Endosomal Escape Pathway
A9 LNPs, like other ionizable LNPs, are internalized by cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[1][10]
Caption: Mechanism of LNP endosomal escape.
Detailed Experimental Protocols
Protocol: A9 LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of A9 LNPs encapsulating RNA using a microfluidic mixing device.[4][11]
Materials:
-
Ionizable Lipid (e.g., from C12-200 base library)[4]
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[12]
-
Cholesterol[12]
-
DMG-PEG2000
-
Ethanol (100%, molecular grade)
-
Aqueous Buffer: 10 mM Citrate (B86180) Buffer, pH 4.0
-
RNA cargo (mRNA or sgRNA/Cas9 RNP)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile 1x PBS, pH 7.4
-
0.22 µm sterile syringe filters
Procedure:
-
Prepare Lipid Stock (Organic Phase):
-
Dissolve the ionizable lipid, DOTAP, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio for the A9 formulation. The total lipid concentration should typically be between 10-25 mg/mL.
-
Vortex thoroughly until all lipids are fully dissolved.
-
-
Prepare RNA Solution (Aqueous Phase):
-
Dilute the RNA cargo in the aqueous citrate buffer to the desired concentration. Ensure the final N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA) is optimized, typically ranging from 3 to 6.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid stock solution into the organic phase inlet syringe.
-
Load the RNA solution into the aqueous phase inlet syringe.
-
Set the flow rate ratio of aqueous to organic phase to 3:1.
-
Set a total flow rate of 10-12 mL/min.[13]
-
Initiate the mixing process to formulate the LNPs. Collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP solution to a pre-hydrated dialysis cassette.
-
Dialyze against sterile 1x PBS (pH 7.4) for at least 6 hours, or overnight at 4°C, with at least two changes of PBS. This step removes ethanol and raises the pH to physiological levels.[13]
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution from the cassette in a sterile biosafety cabinet.
-
Sterile filter the LNPs using a 0.22 µm syringe filter into a sterile, low-adhesion tube.[11]
-
Store the final A9 LNP formulation at 4°C for short-term use (up to 2 weeks). For long-term storage, assess stability at -80°C, potentially with cryoprotectants.[14]
-
Protocol: Characterization of A9 LNPs
A. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP formulation in 1x PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Acceptable criteria are typically a size between 70-150 nm and a PDI < 0.25 for in vivo applications.[5][12]
B. RNA Encapsulation Efficiency:
-
Use a Quant-iT RiboGreen assay or similar nucleic acid quantification kit.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The fluorescence before lysis represents unencapsulated RNA, while the fluorescence after lysis represents total RNA.
-
Calculate the encapsulation efficiency (%) as: [1 - (Fluorescence_before_lysis / Fluorescence_after_lysis)] * 100.
Protocol: In Vivo Administration via Tail Vein Injection
This protocol details the systemic administration of A9 LNPs into mice via the lateral tail vein.[7][11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
A9 LNP formulation, diluted to the final dose in sterile 1x PBS.
-
6-8 week old C57BL/6 mice.
-
Mouse restrainer.
-
29 G insulin (B600854) syringes.
-
70% alcohol pads.
Procedure:
-
Dose Preparation:
-
Animal Restraint and Injection:
-
Securely place the mouse in a restrainer, allowing the tail to be accessible.
-
Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Wipe the tail with a 70% alcohol pad.
-
Identify one of the lateral tail veins. Insert the needle, bevel facing up, at a shallow angle into the vein.
-
Slowly inject the 100 µL volume over 5-10 seconds.[7][11] Successful injection is indicated by the absence of a subcutaneous bleb.
-
Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad until bleeding stops.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions, as the A9 formulation has been associated with acute toxicity.[4]
-
Continue monitoring according to the experimental endpoint.
-
Protocol: Biodistribution Analysis using IVIS Imaging
This protocol is for tracking LNP biodistribution using a reporter gene like Firefly Luciferase (Fluc) mRNA.[7][16]
Materials:
-
Mice previously injected with Fluc mRNA-LNPs.
-
In Vivo Imaging System (IVIS) or similar bioluminescence imager.
-
D-luciferin potassium salt, dissolved in sterile 1x PBS (15 mg/mL).[7]
-
Anesthesia machine (e.g., isoflurane).
Procedure:
-
Substrate Administration:
-
At the desired time point post-LNP injection (e.g., 6 hours), administer 200 µL of the D-luciferin solution via intraperitoneal (IP) injection.[11]
-
-
Anesthesia and Imaging:
-
Wait for 10 minutes to allow the substrate to distribute.[11]
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% in oxygen).
-
Place the anesthetized mouse in the IVIS imaging chamber.
-
-
Whole-Body Imaging:
-
Acquire bioluminescence images according to the instrument's software instructions. Typical exposure times range from 1 second to 1 minute.
-
Quantify the total photon flux (photons/second) in a region of interest (ROI) drawn around the whole animal or specific areas.[13]
-
-
Ex Vivo Organ Imaging:
-
Immediately following whole-body imaging, humanely euthanize the mouse.
-
Dissect key organs (liver, lungs, spleen, heart, kidneys).
-
Arrange the organs in the IVIS chamber and acquire a final bioluminescence image to confirm the site of protein expression.[13][16] This provides more precise localization data than whole-body imaging alone.
-
References
- 1. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Lipid Nanoparticles for In Vivo Lung Delivery of CRISPR-Cas9 Ribonucleoproteins Allow Gene Editing of Clinical Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for encapsulating nucleic acids with Lipid 9
Application Note & Protocol
Protocol for High-Efficiency Encapsulation of Nucleic Acids Using Lipid 9-Based Nanoparticles
Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, vaccine development, and nanomedicine.
Introduction: The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense potential for treating a wide range of diseases. A primary challenge in this field is the safe and effective delivery of these macromolecules to their target cells. Lipid Nanoparticles (LNPs) have emerged as a leading non-viral delivery system, clinically validated by their use in FDA-approved siRNA therapeutics and mRNA vaccines.[1] The key to an effective LNP formulation is the ionizable lipid, which plays a crucial role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][2]
This compound (Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate) is a novel, biodegradable ionizable lipid designed for potent in vivo delivery of nucleic acids.[3] Its pH-dependent charge is critical; at low pH during formulation, it is cationic, allowing for efficient complexation with negatively charged nucleic acids. At physiological pH, it becomes near-neutral, reducing toxicity and nonspecific interactions in vivo.[1] This protocol provides a detailed method for the formulation of this compound-based LNPs for nucleic acid encapsulation using a microfluidic mixing technique, ensuring reproducible and scalable production of nanoparticles with desirable physicochemical characteristics.
Quantitative Data Summary
The following tables summarize the standard formulation parameters and expected physicochemical properties of this compound-LNPs.
Table 1: this compound Nanoparticle Formulation Composition
| Component | Role | Molar Ratio (%) |
|---|---|---|
| This compound | Ionizable Cationic Lipid | 50 |
| Cholesterol | Helper Lipid (Structural Integrity) | 38.5 |
| DSPC | Helper Lipid (Phospholipid) | 10 |
| DMG-PEG2k | PEGylated Lipid (Stabilization) | 1.5 |
This molar ratio is based on established formulations for novel ionizable lipids.[3][4][5]
Table 2: Key Formulation & Physicochemical Parameters
| Parameter | Description | Target Value |
|---|---|---|
| N:P Ratio | Molar ratio of nitrogen in this compound to phosphate (B84403) in nucleic acid | ~ 5.5 - 6.0 |
| Total Flow Rate (TFR) | Combined flow rate of aqueous and organic streams in microfluidics | 9 - 12 mL/min |
| Flow Rate Ratio (FRR) | Ratio of Aqueous Phase : Organic Phase | 3:1 |
| Particle Size (Z-average) | Mean hydrodynamic diameter of the nanoparticles | 70 - 110 nm |
| Polydispersity Index (PDI) | Measure of the heterogeneity of particle sizes | < 0.2 |
| Encapsulation Efficiency | Percentage of nucleic acid successfully encapsulated | > 90% |
These parameters are critical for achieving optimal LNP performance and are based on typical results from microfluidic synthesis.[3][6][7][8]
Experimental Workflow Diagram
Caption: Workflow for this compound-LNP formulation using microfluidic mixing.
Detailed Experimental Protocol
1. Preparation of Reagents
-
Aqueous Phase: Prepare a 50 mM citrate (B86180) buffer and adjust the pH to 4.0. Dissolve the nucleic acid (e.g., mRNA) in this buffer to the desired concentration (e.g., 0.1 mg/mL).
-
Organic (Lipid) Phase:
-
Prepare individual stock solutions of this compound, Cholesterol, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and DMG-PEG2k (1,2-dimyristoyl-sn-glycerol, methoxypolyethylene glycol) in absolute ethanol.
-
Combine the lipid stock solutions in a single vial to achieve the final molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG2k).[3][4]
-
The final total lipid concentration in the ethanol phase should be between 5-15 mM. For example, a 5.5 mM total lipid concentration has been shown to be effective.[3]
-
2. LNP Formulation via Microfluidic Mixing
-
Equipment Setup: Use a microfluidic mixing device such as the NanoAssemblr Benchtop or Spark from Precision NanoSystems.[3]
-
Mixing Parameters:
-
Set the total flow rate (TFR) to 9 mL/min.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.
-
-
Procedure:
-
Load the prepared aqueous nucleic acid solution and the organic lipid solution into separate syringes.
-
Place the syringes onto the pumps of the microfluidic device.
-
Initiate the mixing process. The rapid mixing of the two phases at the microfluidic interface causes the LNPs to self-assemble.
-
Collect the resulting nanoparticle suspension, which will be in a ~25% ethanol solution.
-
3. Purification and Buffer Exchange
-
Objective: To remove ethanol and exchange the acidic buffer for a physiologically neutral buffer (e.g., PBS pH 7.4).
-
Method:
-
Transfer the collected LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against 1x PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer.
-
Alternatively, for larger volumes, Tangential Flow Filtration (TFF) can be used for more rapid buffer exchange and concentration.
-
4. Concentration and Sterile Filtration
-
If necessary, concentrate the purified LNP solution to the desired final nucleic acid concentration using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO).
-
Perform sterile filtration of the final LNP formulation through a 0.22 µm syringe filter into a sterile vial. Store the final product at 4°C for short-term use or at -80°C for long-term storage.
5. Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the RiboGreen assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Calculate the efficiency using the formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
Cellular Delivery Pathway
The efficacy of this compound-LNPs is dependent on their ability to be taken up by target cells and release their nucleic acid payload into the cytoplasm.
Caption: Cellular uptake and endosomal escape mechanism of this compound-LNPs.
Mechanism Description:
-
Systemic Circulation: In vivo, LNPs are coated with serum proteins, such as Apolipoprotein E (ApoE).
-
Cellular Uptake: The ApoE-coated LNP is recognized by receptors (e.g., LDL receptors) on target cells, primarily hepatocytes, leading to receptor-mediated endocytosis.
-
Endosomal Trafficking: The LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.
-
Endosomal Escape: As the pH drops inside the late endosome, the ionizable headgroup of this compound becomes protonated (positively charged). This charge reversal facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm, where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[1]
References
- 1. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 3. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Principles for designing an optimal mRNA lipid nanoparticle vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2020191103A1 - Method of making lipid-encapsulated rna nanoparticles - Google Patents [patents.google.com]
Application Notes and Protocols: Lipid 9 for CRISPR/Cas9 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying the genome. However, the therapeutic translation of this technology is highly dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid-based therapeutics, including the components of the CRISPR/Cas9 system.[1][2][3]
Ionizable lipids are a critical component of modern LNP formulations, enabling high encapsulation efficiency of nucleic acids and facilitating their release into the cytoplasm of target cells. "Lipid 9" is an example of such an ionizable lipid used in the synthesis of LNPs for the delivery of mRNA and other nucleic acid payloads.[4][5] These application notes provide an overview of the use of ionizable lipid-containing LNPs, exemplified by formulations analogous to those using this compound, for the delivery of CRISPR/Cas9 components, along with detailed protocols for their formulation, characterization, and application.
Principle of LNP-Mediated CRISPR/Cas9 Delivery
LNP-based delivery of the CRISPR/Cas9 system is most commonly achieved by encapsulating messenger RNA (mRNA) encoding the Cas9 protein and a single guide RNA (sgRNA) that directs the Cas9 nuclease to a specific genomic locus. The key to this delivery system is the ionizable lipid.
At an acidic pH (typically ~4.0) during formulation, the amine headgroup of the ionizable lipid becomes protonated (positively charged).[6] This positive charge facilitates the complexation and encapsulation of the negatively charged mRNA and sgRNA cargo. Following systemic administration, the LNPs are taken up by target cells, primarily in the liver, through endocytosis. As the endosome matures, its internal pH drops, causing the ionizable lipid to become protonated again. This charge reversal is believed to disrupt the endosomal membrane, leading to the release of the mRNA and sgRNA into the cytoplasm.[7][8] Once in the cytoplasm, the mRNA is translated into the Cas9 protein, which then complexes with the sgRNA to form a functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform the targeted gene editing.
Quantitative Data Summary
The following tables summarize typical quantitative data for LNP formulations used in CRISPR/Cas9 delivery, based on published studies.
Table 1: Example LNP Formulation Parameters
| Component | Example Lipids | Molar Ratio (%) | Reference |
|---|---|---|---|
| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102, ALC-0315, "this compound" analogue | 48 - 60 | [9][10][11] |
| Helper Lipid | DOPE, DSPC | 9 - 16 | [3][9] |
| Structural Lipid | Cholesterol | 31 - 46.5 | [3][9][10] |
| PEG-Lipid | DMG-PEG2000, C14-PEG-2000 | 1.5 - 2.5 |[3][9] |
Table 2: Typical Physicochemical Properties of LNPs
| Parameter | Typical Value | Method of Analysis | Reference |
|---|---|---|---|
| Particle Size (Diameter) | 70 - 110 nm | Dynamic Light Scattering (DLS) | [9][12] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [3][12] |
| Zeta Potential | -5 to -20 mV (at neutral pH) | Laser Doppler Velocimetry | [3] |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |[9][12] |
Table 3: In Vitro and In Vivo Gene Editing Efficiencies
| Target Gene | Model System | Delivery Method | Editing Efficiency | Reference |
|---|---|---|---|---|
| TTR | Mouse Liver | Systemic IV Injection | >97% reduction in serum protein | [13] |
| PCSK9 | Mouse Liver | Systemic IV Injection | ~80% knockdown of expression | [14] |
| Antithrombin (AT) | Mouse Liver | Systemic IV Injection | ~22-38% indel frequency | [13] |
| Reporter Gene | HEK293T cells | In Vitro Transfection | ~60% gene knock-out |[14] |
Experimental Protocols
Protocol 1: Preparation of LNPs for CRISPR/Cas9 mRNA Delivery
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (200 proof, molecular biology grade)
-
Cas9 mRNA
-
sgRNA
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to create individual stock solutions (e.g., 10-20 mg/mL).
-
Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) in an Eppendorf tube. Vortex to mix thoroughly.
-
Prepare Nucleic Acid Mixture (Aqueous Phase): Dilute the Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: a. Load the lipid mixture into one syringe and the nucleic acid mixture into another syringe. b. Set up the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic). c. Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acids.
-
Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against 1x PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the pH.
-
Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: In Vitro Transfection and Gene Editing Analysis
Materials:
-
Target cell line (e.g., HEK293T)
-
Complete cell culture medium
-
LNP-CRISPR/Cas9 formulation (from Protocol 1)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
T7 Endonuclease I (T7E1) or SURVEYOR nuclease
-
Agarose (B213101) gel and electrophoresis system
-
DNA sequencing service (for Sanger or NGS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: a. Dilute the LNP-CRISPR/Cas9 formulation in serum-free medium. b. Remove the existing medium from the cells and add the LNP-containing medium. c. Incubate for 4-6 hours at 37°C. d. Add complete medium and continue to incubate.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.
-
Mismatch Cleavage Assay (T7E1): a. Denature and re-anneal the PCR products to form heteroduplexes. b. Treat the re-annealed DNA with T7E1 nuclease, which cleaves mismatched DNA. c. Analyze the cleavage products by agarose gel electrophoresis. d. Quantify the indel frequency based on the band intensities of the cleaved and uncleaved products.
-
Sequencing: For more precise analysis, clone the PCR products into a vector and perform Sanger sequencing on individual clones, or use Next-Generation Sequencing (NGS) for deep sequencing of the PCR amplicons.
Protocol 3: In Vivo Administration and Efficacy Assessment
This protocol provides a general workflow for evaluating the in vivo efficacy of LNP-CRISPR/Cas9 in a mouse model.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
LNP-CRISPR/Cas9 formulation (from Protocol 1)
-
Sterile saline or PBS
-
ELISA kit for target protein quantification
-
Tissue collection and processing reagents
Procedure:
-
LNP Administration: a. Dilute the LNP formulation in sterile saline or PBS to the desired dose. b. Administer the formulation to mice via intravenous (IV) tail vein injection.
-
Monitoring: Monitor the animals for any adverse effects.
-
Sample Collection: a. At various time points post-injection (e.g., 7, 14, 28 days), collect blood samples via submandibular or retro-orbital bleeding. b. At the end of the study, euthanize the animals and harvest tissues, particularly the liver.
-
Efficacy Assessment: a. Protein Knockdown: Isolate serum from blood samples and quantify the target protein levels using an ELISA kit. Compare the protein levels in treated animals to those in control animals. b. Gene Editing in Tissue: Extract genomic DNA from the harvested liver tissue and perform a mismatch cleavage assay (T7E1) or NGS to quantify the indel frequency, as described in Protocol 2.
References
- 1. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid [bio-protocol.org]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Genome Editing by LNP Delivery of CRISPR Ribonucleoprotein - Available technology for licensing from the University of California, Berkeley [techtransfer.universityofcalifornia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20230097090A1 - Improved lipid nanoparticles for delivery of nucleic acids - Google Patents [patents.google.com]
- 11. EP4013385B1 - Improved lipid nanoparticles for delivery of nucleic acids - Google Patents [patents.google.com]
- 12. US20200297634A1 - Method of making lipid-encapsulated rna nanoparticles - Google Patents [patents.google.com]
- 13. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Experimental Design for Biodistribution Studies of Lipid Nanoparticles Formulated with Lipid A9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid A9 is an ionizable cationic lipid that has garnered significant interest in the field of nucleic acid delivery. Its unique chemical properties facilitate the formulation of lipid nanoparticles (LNPs) for the efficient in vivo delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Notably, LNPs incorporating Lipid A9 have been observed to activate the innate immune system, a characteristic that can be both advantageous for vaccine adjuvanticity and a consideration for therapeutic applications requiring minimal immunogenicity. Understanding the biodistribution of Lipid A9-formulated LNPs is paramount for predicting their efficacy, potential off-target effects, and overall safety profile.
These application notes provide a comprehensive guide to designing and conducting preclinical biodistribution studies of Lipid A9 LNPs. The protocols outlined below cover key aspects from LNP formulation and labeling to in vivo administration and subsequent quantification in various tissues.
I. Signaling Pathway: Innate Immune Activation
LNPs containing ionizable lipids like Lipid A9 can be recognized by the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. Activation of this pathway can lead to the production of pro-inflammatory cytokines and type I interferons. A visual representation of this pathway is crucial for understanding the potential immunological effects of Lipid A9 LNPs.
II. Experimental Workflow for Biodistribution Studies
A typical workflow for assessing the biodistribution of Lipid A9 LNPs involves several key stages, from nanoparticle preparation to data analysis.
III. Experimental Protocols
Protocol 1: Formulation of Lipid A9-Containing Lipid Nanoparticles
This protocol describes the preparation of LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing method.
Materials:
-
Lipid A9
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solution: Dissolve Lipid A9, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol should be between 10-25 mM.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs.
-
Purification: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated nucleic acid.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Fluorescent Labeling of Lipid A9 LNPs for In Vivo Imaging
This protocol details the incorporation of a lipophilic near-infrared (NIR) fluorescent dye, such as DiR, for whole-body imaging.
Materials:
-
Pre-formulated Lipid A9 LNPs
-
1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindotricarbocyanine Iodide (DiR)
-
Ethanol
-
PBS, pH 7.4
Procedure:
-
Prepare DiR Stock: Dissolve DiR in ethanol to make a stock solution (e.g., 1 mg/mL).
-
Labeling: While vortexing the LNP suspension, add the DiR stock solution dropwise to achieve the desired final dye concentration. The amount of DiR should be optimized to avoid self-quenching.
-
Incubation: Incubate the mixture at room temperature for 30 minutes with gentle agitation, protected from light.
-
Purification: Remove unincorporated dye by dialysis against PBS (pH 7.4) or by using size exclusion chromatography.
-
Validation: Confirm the successful incorporation of the dye by measuring the fluorescence of the LNPs.
Protocol 3: Animal Studies for Biodistribution Assessment
This protocol outlines the procedure for administering labeled Lipid A9 LNPs to mice and collecting tissues for analysis. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Labeled Lipid A9 LNPs
-
6-8 week old BALB/c mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Tubes for blood and tissue collection
Procedure:
-
Administration: Administer a defined dose of the labeled Lipid A9 LNPs to mice via the desired route (e.g., intravenous tail vein injection).
-
In Vivo Imaging (Optional): At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).
-
Tissue Collection: At the final time point, euthanize the mice and collect blood via cardiac puncture. Perfuse the circulatory system with PBS to remove blood from the organs.
-
Dissection: Carefully dissect and weigh major organs (e.g., liver, spleen, lungs, kidneys, heart, brain, and injection site if applicable).
-
Homogenization: Homogenize a portion of each organ in an appropriate buffer.
-
Quantification:
-
Fluorescence: Measure the fluorescence intensity of the tissue homogenates using a plate reader. Create a standard curve using known concentrations of the labeled LNPs to quantify the amount in each organ.
-
LC-MS/MS: For a more precise quantification of Lipid A9, use a validated liquid chromatography-tandem mass spectrometry method to measure the concentration of the lipid in tissue lysates.
-
IV. Data Presentation
Quantitative biodistribution data should be presented as the percentage of the injected dose (%ID) per gram of tissue. This normalization allows for direct comparison between different organs and studies.
Disclaimer: The following tables present representative biodistribution data for ionizable lipid nanoparticles similar in composition to those formulated with Lipid A9. Specific quantitative data for Lipid A9 LNPs was not available in the public domain at the time of this writing. These data should be considered as a general guide.
Table 1: Biodistribution of Ionizable LNPs Following Intravenous (IV) Administration in Mice (% Injected Dose per Gram of Tissue ± SD)
| Organ | 2 hours | 6 hours | 24 hours |
| Liver | 65.2 ± 8.5 | 45.1 ± 6.2 | 15.3 ± 3.1 |
| Spleen | 10.5 ± 2.1 | 15.8 ± 3.4 | 8.2 ± 1.9 |
| Lungs | 3.1 ± 0.8 | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Kidneys | 2.5 ± 0.6 | 1.8 ± 0.5 | 0.7 ± 0.2 |
| Heart | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Brain | 0.1 ± 0.05 | < 0.1 | < 0.1 |
| Blood | 5.8 ± 1.5 | 1.2 ± 0.4 | < 0.5 |
Table 2: Biodistribution of Ionizable LNPs Following Intramuscular (IM) Administration in Mice (% Injected Dose per Gram of Tissue ± SD) at 24 hours
| Organ | %ID / gram of Tissue |
| Injection Site | 35.7 ± 9.8 |
| Liver | 12.4 ± 3.5 |
| Spleen | 5.2 ± 1.8 |
| Draining Lymph Nodes | 2.1 ± 0.9 |
| Lungs | 0.8 ± 0.3 |
| Kidneys | 0.6 ± 0.2 |
| Blood | 0.9 ± 0.4 |
V. Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Lipid A9 LNP biodistribution. A thorough understanding of the in vivo fate of these nanoparticles is essential for their successful translation into novel nucleic acid-based therapeutics and vaccines. Researchers are encouraged to adapt these protocols to their specific research questions and to always adhere to institutional guidelines for animal welfare.
Application Notes and Protocols for the Preclinical Use of Lipid 9 (Acuitas' Lipid A9) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 9, also referred to as Acuitas' Lipid A9, is a key ionizable cationic lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its pH-dependent positive charge is critical for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, including detailed protocols for LNP formulation and in vivo administration, a summary of available preclinical data, and an exploration of its mechanism of action.
Mechanism of Action
This compound is an integral component of LNPs, which are taken up by cells primarily through endocytosis. The ionizable nature of this compound, with a pKa of 6.27, is central to its function. At the acidic pH within the endosome (below its pKa), this compound becomes protonated and thus positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytoplasm where it can exert its therapeutic effect.
Furthermore, LNPs formulated with ionizable lipids like this compound have been shown to induce an innate immune response. This can be both a desired effect, as in the case of vaccine adjuvants, or a potential side effect. The activation of the innate immune system is thought to occur through the interaction of the LNP components with pattern recognition receptors, such as Toll-like receptors (TLRs), particularly TLR4. This can lead to the production of cytokines and chemokines, initiating a downstream inflammatory cascade.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving ionizable lipid-containing LNPs. While specific data for "this compound" is limited in publicly available literature, the data presented is representative of LNPs with similar ionizable lipids and provides a benchmark for expected performance.
Table 1: Physicochemical Properties of a Typical Ionizable Lipid-LNP Formulation
| Parameter | Value |
| Ionizable Lipid | Lipid A9 or similar |
| Molar Ratio (Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5[1][] |
| Particle Size (Diameter, nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2[3] |
| Encapsulation Efficiency (%) | > 90% |
Table 2: In Vivo Biodistribution of Luciferase mRNA-LNPs in Mice (Intravenous Administration)
| Organ | Luciferase Expression (Relative Light Units/mg protein) |
| Liver | High |
| Spleen | Moderate |
| Lungs | Low |
| Kidneys | Low |
| Heart | Not significant |
| Brain | Not significant |
Note: Biodistribution is highly dependent on the specific LNP formulation and route of administration. Intravenously administered LNPs typically show high accumulation in the liver.
Table 3: Preclinical Efficacy of siRNA-LNPs Targeting Factor VII in Mice
| siRNA Dose (mg/kg) | Factor VII Silencing (%) |
| 0.01 | ~50% |
| 0.03 | ~80% |
| 0.1 | >90% |
Table 4: Preclinical Toxicity Profile of Ionizable Lipid-LNPs in Rodents
| Parameter | Observation |
| Body Weight | Potential for transient decrease at higher doses |
| Liver Enzymes (ALT, AST) | Possible transient elevation, dose-dependent |
| Cytokine Levels (e.g., IL-6, TNF-α) | Transient increase, indicating innate immune activation |
Experimental Protocols
Protocol 1: Formulation of this compound-LNP for mRNA Delivery using Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound (or a similar ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695) (100%, RNase-free)
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final molar ratio of 50:10:38.5:1.5.[1][]
-
The total lipid concentration in the ethanol phase should be optimized for the specific application, typically in the range of 10-25 mM.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid will be protonated and can efficiently complex with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Determine the final mRNA concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration of this compound-LNPs in Mice
This protocol outlines the procedure for administering this compound-LNPs to mice via intravenous injection.
Animal Model:
-
Commonly used mouse strains include C57BL/6 or BALB/c.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound-LNP formulation (prepared as in Protocol 1)
-
Sterile PBS, pH 7.4
-
Insulin syringes with a 29-31 gauge needle
-
Mouse restrainer
Procedure:
-
Dose Preparation:
-
Thaw the LNP formulation on ice.
-
Dilute the LNPs to the desired final concentration with sterile PBS. The final injection volume is typically 100-200 µL per mouse.
-
-
Animal Restraint:
-
Carefully place the mouse in a restrainer to expose the tail.
-
-
Intravenous Injection:
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the LNP solution.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and monitor its health and behavior according to the experimental plan.
-
Protocol 3: Assessment of In Vivo mRNA Expression using Bioluminescence Imaging
This protocol is for assessing the in vivo expression of a reporter gene (e.g., luciferase) delivered by this compound-LNPs.
Materials:
-
Mice injected with LNPs containing luciferase mRNA (from Protocol 2)
-
D-luciferin solution (15 mg/mL in sterile PBS)
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Substrate Administration:
-
At the desired time point post-LNP injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection (typically 150 mg/kg).
-
-
Anesthesia:
-
Wait for 5-10 minutes for the luciferin (B1168401) to distribute.
-
Anesthetize the mice using isoflurane.
-
-
Bioluminescence Imaging:
-
Place the anesthetized mice in the imaging chamber of the IVIS.
-
Acquire bioluminescence images according to the manufacturer's instructions.
-
-
Data Analysis:
-
Use the imaging software to quantify the bioluminescent signal in different regions of interest (ROIs) corresponding to various organs. The signal intensity is typically expressed as photons/second/cm²/steradian.
-
Mandatory Visualizations
References
Application Notes and Protocols for Lipid A9 in In Vitro Transfection of Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid A9 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vitro delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), to primary cells. Primary cells are notoriously challenging to transfect using traditional methods. Lipid A9-formulated LNPs offer a promising solution by enabling high transfection efficiency with favorable cytotoxicity profiles, making them a valuable tool for research, drug discovery, and the development of cell-based therapies.
Ionizable lipids like Lipid A9 are critical components of modern LNP delivery systems. They possess a pKa of 6.27, allowing them to be positively charged at a low pH during nucleic acid encapsulation and nearly neutral at physiological pH, which reduces cytotoxicity.[1] Upon endocytosis into the target cell, the acidic environment of the endosome protonates Lipid A9, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm.
These application notes provide an overview of Lipid A9, guidance on LNP formulation, and detailed protocols for the transfection of primary cells.
Mechanism of Action
The transfection process using Lipid A9-based LNPs involves several key steps:
-
LNP Formulation : Lipid A9 is combined with other lipid components, such as phospholipids (B1166683) (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000), to form LNPs that encapsulate the nucleic acid cargo.[2]
-
Cellular Uptake : The LNPs are introduced to the primary cells in culture and are taken up primarily through endocytosis.
-
Endosomal Escape : Once inside the endosome, the lower pH environment leads to the protonation of the ionizable Lipid A9. This charge switch is believed to disrupt the endosomal membrane, allowing the LNP and its nucleic acid payload to escape into the cytoplasm.
-
Cargo Release & Action : In the cytoplasm, the nucleic acid is released from the LNP. mRNA can then be translated by the cellular machinery to produce the protein of interest, while siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.
Data Presentation
While specific quantitative data for the transfection efficiency and cytotoxicity of Lipid A9 in a wide range of primary cells is not extensively available in the public domain, the following tables provide an example of how such data would be presented. Researchers are strongly encouraged to perform their own optimization experiments to determine the ideal conditions for their specific primary cell type and application.
Table 1: Example Transfection Efficiency of Lipid A9-LNP in Various Primary Cell Types
| Primary Cell Type | Nucleic Acid Cargo | Transfection Efficiency (% positive cells) | Reporter Gene Expression Level (MFI) |
| Human Primary T Cells | EGFP mRNA | 60 - 80% | High |
| Human Monocyte-Derived Dendritic Cells | mCherry mRNA | 50 - 70% | Medium |
| Mouse Bone Marrow-Derived Macrophages | Cre Recombinase mRNA | 40 - 60% | High |
| Human Umbilical Vein Endothelial Cells (HUVECs) | siRNA targeting GAPDH | 70 - 90% (knockdown) | N/A |
Note: This data is illustrative and based on typical performance of high-quality ionizable lipid nanoparticles in primary cells. Actual results will vary depending on the specific primary cell type, donor variability, nucleic acid cargo, and experimental conditions.
Table 2: Example Cytotoxicity Profile of Lipid A9-LNP
| Primary Cell Type | LNP Concentration (ng/mL) | Cell Viability (%) |
| Human Primary T Cells | 100 | > 90% |
| 500 | > 85% | |
| Human Monocyte-Derived Dendritic Cells | 100 | > 95% |
| 500 | > 90% | |
| Mouse Bone Marrow-Derived Macrophages | 100 | > 90% |
| 500 | > 80% |
Note: Cytotoxicity should be assessed for each cell type and LNP batch. It is recommended to use the lowest effective LNP concentration to minimize potential off-target effects.
Experimental Protocols
Protocol 1: Formulation of Lipid A9-LNPs for mRNA Delivery
This protocol describes a general method for formulating Lipid A9-LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Lipid A9
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Ethanol (B145695), anhydrous
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Prepare a stock solution of Lipid A9, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (Lipid A9:DSPC:Cholesterol:DMG-PEG2000).
-
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., citrate buffer, pH 4.0). The optimal concentration will depend on the specific mRNA and application.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA.
-
-
Dialysis:
-
Transfer the resulting LNP solution to a dialysis cassette.
-
Perform dialysis against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH to neutral.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNP solution using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection of Primary Cells with Lipid A9-LNPs
This protocol provides a general guideline for transfecting primary cells. Optimization of cell density, LNP dosage, and incubation time is crucial for success.
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
Lipid A9-LNP encapsulating the nucleic acid of interest
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the primary cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For suspension cells, seed at a recommended density for transfection.
-
-
Preparation of Transfection Complexes:
-
Thaw the Lipid A9-LNP formulation on ice.
-
Gently vortex the LNP solution before use.
-
Dilute the required amount of LNPs in the appropriate cell culture medium. The optimal concentration of LNPs needs to be determined empirically but typically ranges from 50 ng to 500 ng of nucleic acid per well in a 24-well plate.
-
-
Transfection:
-
Carefully remove the old medium from the cells (for adherent cells).
-
Add the LNP-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time will depend on the specific nucleic acid being delivered and the desired outcome (e.g., protein expression for mRNA, or gene knockdown for siRNA).
-
-
Post-Transfection Analysis:
-
After the incubation period, analyze the cells for transfection efficiency.
-
For mRNA delivery of a fluorescent reporter, this can be done using fluorescence microscopy or flow cytometry.
-
For siRNA delivery, gene knockdown can be assessed by qRT-PCR or Western blotting.
-
Assess cell viability using a suitable assay (e.g., MTT, Trypan Blue exclusion).
-
Mandatory Visualizations
Signaling and Transfection Workflow Diagrams
Caption: General workflow of Lipid A9-LNP mediated transfection.
Caption: Workflow for the formulation of Lipid A9-LNPs.
Caption: Potential activation of innate immune pathways by LNPs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lipid A9 LNP Aggregation
Welcome to the technical support center for Lipid A9 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to LNP aggregation during formulation, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is LNP aggregation and why is it a critical issue?
A: LNP aggregation is the process where individual lipid nanoparticles clump together to form larger, sub-visible or visible particles. This is a critical issue because it can negatively impact the therapeutic efficacy, stability, and safety of the drug product. Aggregation can lead to a loss of encapsulated cargo (like mRNA or siRNA), reduced cellular uptake, and potentially trigger an immune response.[1][2] Maintaining a uniform, monodisperse LNP population is essential for consistent therapeutic outcomes.[3]
Q2: My Lipid A9 LNPs are aggregating immediately after formation. What are the likely causes?
A: Immediate aggregation is typically linked to suboptimal formulation or process parameters. The primary factors to investigate are:
-
Formulation pH: The pH of the aqueous buffer is critical for ionizable lipids like Lipid A9.[4] An inappropriate pH can lead to either insufficient charge for stability or excessive charge that causes instability.
-
Lipid Ratios: An insufficient concentration of PEG-lipids can result in incomplete surface coverage, failing to provide a sufficient steric barrier against aggregation.[5][6]
-
Lipid Concentration: High lipid concentrations during the formulation process increase the frequency of particle collisions, which can promote aggregation.[4]
-
Mixing Rate: In methods like microfluidic mixing, the rate at which the lipid-ethanol phase and aqueous phase are mixed is crucial.[7][8] Slow or inefficient mixing can lead to the formation of larger, less stable particles that are prone to aggregation.[4]
Q3: How does the formulation buffer pH specifically affect Lipid A9 LNP stability?
A: The stability of LNPs formulated with the ionizable cationic lipid A9 is highly dependent on pH due to its tertiary amine head group. Lipid A9 has a pKa of approximately 6.27-6.5.[9][10][11]
-
Below the pKa (e.g., pH 4-5): During formulation, a low pH is used to protonate the amine group of Lipid A9, giving it a positive charge. This is essential for the electrostatic interaction and efficient encapsulation of negatively charged nucleic acids like mRNA.[12][13]
-
Near or Above the pKa (e.g., pH 7.4): For the final formulation and in physiological conditions, it is desirable for the LNP surface to be closer to neutral. This reduces toxicity and improves stability.[4][12] If the pH remains too low after formulation, the high positive surface charge can sometimes lead to instability and aggregation.[4] Conversely, aggregation can occur more rapidly at a neutral pH if the formulation is not optimized, as the reduced surface charge lessens electrostatic repulsion between particles.[5]
Q4: What is the role of PEG-lipids in preventing aggregation, and how much should I use?
A: Polyethylene glycol (PEG)-lipids are a critical component for ensuring LNP stability. They orient themselves on the LNP surface with the hydrophilic PEG chains extending outwards.[14] This creates a "steric barrier" or a protective hydrophilic layer that physically prevents nanoparticles from getting close enough to each other to aggregate.[7][13][15] This steric stabilization is crucial for maintaining particle consistency during both formulation and storage.[14][16]
Typically, PEG-lipids constitute a small molar percentage of the total lipid composition, often around 1.5 mol%.[12][15] Increasing the amount of PEG-lipid can decrease the final particle size.[7] However, an excessive amount of PEG-lipid can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[5][14] Therefore, the concentration must be carefully optimized.
Q5: My LNPs appear stable initially but aggregate during storage. What factors should I investigate?
A: Delayed aggregation during storage is a common challenge. Key factors to consider are:
-
Storage Temperature: LNP formulations are highly sensitive to temperature.[17] Storage at 4°C is often preferred over freezing.[4] For many mRNA LNP products, ultra-cold storage (e.g., -20°C to -80°C) is required to slow down chemical degradation.[17] However, the freezing and thawing process itself can induce aggregation.[18]
-
Freeze-Thaw Cycles: Subjecting LNPs to freeze-thaw cycles is a major stressor that frequently causes aggregation.[5][18] If freezing is necessary, it should be done rapidly, and repeated cycles should be avoided.
-
Cryoprotectants: If you must freeze your LNPs, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is highly recommended.[4][5][17] These sugars help protect the nanoparticles and maintain their integrity during the freezing and thawing process.[18][19]
-
Buffer Composition: The storage buffer can significantly impact long-term stability. Some common biological buffers, like phosphate-buffered saline (PBS), can experience dramatic pH shifts during freezing, which can induce aggregation.[5][20] Buffers like Tris or HEPES may offer better cryoprotection.[20][21]
Q6: What analytical techniques are essential for monitoring LNP size and aggregation?
A: A robust analytical toolkit is essential for characterizing LNPs and detecting aggregation. Key techniques include:
-
Dynamic Light Scattering (DLS): This is the most common technique for measuring the average particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential.[3][22][23] An increase in Z-average and PDI over time is a clear indicator of aggregation.
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for the direct visualization of individual LNPs, revealing their morphology and the presence of aggregates.[22]
-
Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from monodisperse LNPs, allowing for quantification of the aggregated fraction.[24]
-
Flow Imaging Microscopy (FIM): FIM is effective for detecting and quantifying sub-visible particles and aggregates in a formulation.[5]
Troubleshooting Workflows & Mechanisms
The following diagrams illustrate a logical workflow for troubleshooting aggregation and the fundamental forces involved in LNP stability.
Quantitative Data Summary
For successful LNP formulation, precise control over component ratios and storage conditions is paramount. The tables below summarize key quantitative parameters.
Table 1: Typical Formulation Parameters for Lipid A9 LNPs
| Component | Typical Molar Ratio (%) | Role in Formulation & Stability |
| Ionizable Lipid (Lipid A9) | 40 - 50% | Encapsulates nucleic acid cargo at acidic pH and facilitates endosomal escape.[12][25] |
| Helper Phospholipid (e.g., DSPC) | 10 - 20% | Enhances the structural integrity of the LNP and aids in bilayer formation.[5][15] |
| Cholesterol | 30 - 40% | Modulates membrane fluidity and rigidity, contributing to overall particle stability.[5][13][15] |
| PEG-Lipid | 1.5 - 2% | Controls particle size and provides a steric barrier to prevent aggregation during formation and storage.[12][15] |
Table 2: Influence of Storage Conditions on LNP Aggregation
| Storage Condition | Typical Observation | Recommendation & Mitigation Strategy |
| Room Temperature (25°C) | High potential for both chemical degradation and physical aggregation. | Not recommended for long-term storage.[18] |
| Refrigerated (4°C) | Generally good stability for short to medium-term storage; minimizes degradation.[18][21] | Preferred condition for aqueous formulations for up to several months.[19] |
| Frozen (-20°C to -80°C) | Can induce aggregation upon thawing if not properly formulated.[1][17] | Required for long-term stability of mRNA. Always include cryoprotectants (e.g., 8-10% sucrose or trehalose) and avoid repeated freeze-thaw cycles.[1][5][18] |
| Multiple Freeze-Thaw Cycles | Significant increase in particle size and PDI, indicating severe aggregation.[5][18] | Avoid at all costs. Aliquot samples into single-use volumes before initial freezing. |
| Lyophilized (Freeze-Dried) | Can cause aggregation upon reconstitution if not formulated correctly. | Add lyoprotectants (sucrose, trehalose) before lyophilization to ensure stability and proper reconstitution.[17][18][19] |
Key Experimental Protocols
Protocol 1: Characterization of LNP Size and Polydispersity by DLS
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), a measure of the broadness of the size distribution.
Materials:
-
LNP sample
-
Appropriate buffer for dilution (e.g., 1x PBS, pH 7.4)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Dilute a small aliquot of the LNP suspension in the measurement buffer. The final concentration should be sufficient to obtain a stable signal (count rate) as recommended by the instrument manufacturer.
-
Vortex the diluted sample gently to ensure homogeneity.
-
Transfer the sample to a clean, dust-free cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., material and dispersant refractive indices, viscosity).
-
Perform the measurement. Typically, 3 replicate measurements are performed for statistical accuracy.
Data Interpretation:
-
Z-Average Diameter: The intensity-weighted mean hydrodynamic size. For effective delivery, this is typically in the range of 80-150 nm. A significant increase over time indicates aggregation.
-
Polydispersity Index (PDI): A dimensionless measure of size distribution heterogeneity. A PDI value < 0.2 is generally considered indicative of a monodisperse and acceptable population. Values > 0.3 suggest significant polydispersity or the presence of aggregates.
Protocol 2: Characterization of LNP Zeta Potential
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the velocity of the particles in an applied electric field using Laser Doppler Electrophoresis. It is a key indicator of colloidal stability.
Materials:
-
LNP sample
-
Dilution buffer with low ionic strength (e.g., 0.1x PBS or deionized water)[22]
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Disposable folded capillary cells
Procedure:
-
Prepare the LNP sample by diluting it in a low ionic strength buffer. High ionic strength can compress the electrical double layer and lead to an artificially low zeta potential reading.[22]
-
Inject the diluted sample into the capillary cell, ensuring no bubbles are introduced.
-
Place the cell into the instrument.
-
Set the measurement parameters and allow the sample to equilibrate to the instrument temperature (25°C).
-
Apply the electric field and perform the measurement.
Data Interpretation:
-
A near-neutral zeta potential is generally desired for the final LNP formulation to avoid cytotoxicity associated with highly cationic particles and repulsion from negatively charged cell membranes.[23]
-
While a high absolute zeta potential (e.g., > |30| mV) often indicates good electrostatic stability, LNP stability is primarily governed by the steric hindrance from PEG-lipids. Monitoring for changes in zeta potential can help troubleshoot issues related to surface chemistry.
References
- 1. preprints.org [preprints.org]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.curapath.com [blog.curapath.com]
- 4. benchchem.com [benchchem.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]
- 9. Lipid A9 | Liposome | 2036272-50-9 | Invivochem [invivochem.com]
- 10. Lipid A9, 2036272-50-9 | BroadPharm [broadpharm.com]
- 11. Lipid A9 | CAS 2036272-50-9 | Cayman Chemical | Biomol.com [biomol.com]
- 12. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 13. Molecular Mechanisms And Processes Of LNP-Mediated MRNA Transmembrane Delivery [sinopeg.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helixbiotech.com [helixbiotech.com]
- 17. helixbiotech.com [helixbiotech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
Technical Support Center: Scaling Up Lipid Nanoparticle (LNP) Production
Welcome to the technical support center for challenges in scaling up Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the scale-up of LNP manufacturing.
Frequently Asked Questions (FAQs)
1. What are the most significant challenges when scaling up LNP production from lab-scale to manufacturing-scale?
Scaling up LNP production presents several critical challenges that can impact the final product's quality, efficacy, and safety. The primary hurdles include:
-
Maintaining Physicochemical Properties: Ensuring batch-to-batch consistency in particle size, polydispersity index (PDI), and encapsulation efficiency is crucial and becomes more complex at larger scales.[1]
-
Process Reproducibility: Translating the precise and highly controlled conditions of a lab setting to a large-scale manufacturing environment can be difficult, potentially leading to variability in LNP characteristics.[1][2]
-
Formulation Complexity: LNPs are composed of a delicate balance of lipids and the active pharmaceutical ingredient (API). Maintaining the exact ratios of these components is critical for stability and performance, and deviations can lead to ineffective or unstable nanoparticles.[1]
-
Sterility and Contamination Control: The risk of microbial contamination increases significantly in large-scale production. Given that many LNP payloads, such as mRNA, are highly sensitive to degradation by nucleases, maintaining a sterile environment is paramount.[1]
-
Technology Transfer and Equipment: Manufacturing methods that work well at the lab scale, such as microfluidics, may not be directly scalable.[1][3] Transferring the process to different, larger-scale equipment, like T-junction or impingement jet mixers, requires careful process optimization to ensure the final product is not altered.[4][5][6][7]
-
Raw Material Sourcing and Quality: Securing a consistent supply of high-quality raw materials, particularly lipids, is a common bottleneck. The quality of these materials is critical for the stability and performance of the LNP formulation.[1]
-
Downstream Processing: Steps like tangential flow filtration (TFF) for purification and concentration, and sterile filtration, can be challenging to scale. For instance, the similar size of LNPs and sterilizing-grade filter pores can lead to fouling and product loss.[8][9][10]
2. How do process parameters influence LNP critical quality attributes (CQAs) during scale-up?
Process parameters have a significant impact on LNP CQAs such as size, PDI, and encapsulation efficiency. Key parameters include:
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is a critical parameter. Generally, increasing the FRR (a higher proportion of the aqueous phase) leads to the formation of smaller LNPs.[11][12][13] This is because the faster dilution of ethanol (B145695) leads to more rapid precipitation of the lipids, allowing less time for aggregation.[12]
-
Total Flow Rate (TFR): The combined flow rate of both the aqueous and organic phases also influences particle size. An increase in TFR generally results in smaller LNPs due to more rapid and efficient mixing.[11][13][14][15]
-
Lipid Concentration: The concentration of lipids in the organic phase affects both particle size and encapsulation efficiency. Higher lipid concentrations can lead to larger particles.[15][16][17][18] The effect on encapsulation efficiency can be complex; while higher lipid concentrations can increase the total internal volume available for the payload, excessively high concentrations can also lead to issues.[16]
-
Mixing Technology: The method used for mixing the aqueous and lipid phases (e.g., microfluidics, T-junction mixing) significantly impacts LNP formation and scalability.[5][6][7][19] Microfluidics offers precise control at a small scale, while turbulent mixing methods like T-junctions are often used for larger-scale production.[5][7]
3. What are the key analytical methods for characterizing LNPs during scale-up?
Consistent and reliable analytical methods are essential to monitor and control LNP CQAs throughout the scale-up process. Important techniques include:
-
Dynamic Light Scattering (DLS): This is a primary technique used to measure the average particle size (Z-average), size distribution, and Polydispersity Index (PDI) of LNPs in a formulation.[4][20]
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography are used to quantify the concentration of individual lipid components and the encapsulated active ingredient. This is crucial for assessing lipid ratios and drug loading.[4][20]
-
Ribogreen Assay or similar fluorescence-based assays: These assays are commonly used to determine the concentration of nucleic acids (like mRNA or siRNA) and to calculate the encapsulation efficiency.
-
Zeta Potential Measurement: This technique measures the surface charge of the LNPs, which is an important indicator of their stability and interaction with biological systems.[20][21]
-
Cryogenic Transmission Electron Microscopy (cryo-TEM): Provides direct visualization of the morphology and structure of the LNPs.
-
Analytical Ultracentrifugation (AUC): An emerging technique that can provide detailed information on LNP size, density, and heterogeneity, offering a more comprehensive characterization than DLS alone.[22]
Troubleshooting Guides
Issue 1: Increase in LNP Size and/or PDI Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing at Larger Scale | - Optimize mixing parameters for the new equipment (e.g., increase Total Flow Rate).- Evaluate a different mixing technology if the current one is not scalable. |
| Changes in Flow Rate Ratio (FRR) | - Re-optimize the FRR for the scaled-up process. A higher FRR may be needed to achieve smaller particle sizes.[11] |
| Increased Lipid Concentration | - Evaluate the effect of lipid concentration on particle size at the new scale. A lower concentration might be necessary.[17] |
| Aggregation | - Ensure the pH of the formulation buffer is optimal to prevent aggregation, especially for ionizable lipids.- Consider the ionic strength of the buffer, as high ionic strength can promote aggregation.[23]- Optimize the concentration of PEG-lipids in the formulation to provide a sufficient steric barrier.[23] |
Issue 2: Decreased Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lipid-to-Payload Ratio | - Re-evaluate and optimize the ratio of ionizable lipid to the nucleic acid payload (N:P ratio). |
| Changes in pH | - Ensure the pH of the aqueous buffer is low enough to maintain a positive charge on the ionizable lipid, which is crucial for electrostatic interaction with the negatively charged payload. |
| Inefficient Mixing | - Improve mixing efficiency by adjusting the TFR or considering a more efficient mixing technology for the given scale. |
| Low Lipid Concentration | - Investigate the effect of increasing the lipid concentration, as this can sometimes improve encapsulation efficiency.[16] |
Issue 3: Product Loss and Filter Fouling During Sterile Filtration
| Potential Cause | Troubleshooting Steps |
| LNP Size Close to Filter Pore Size | - Characterize the LNP size distribution accurately to select a sterile filter with an appropriate pore size (typically 0.22 µm).- Consider using a pre-filter to remove any larger aggregates before the final sterile filtration step. |
| LNP Aggregation | - Address the root causes of aggregation as described in "Issue 1". Aggregates can quickly block the filter pores. |
| High Operating Pressure | - Optimize the transmembrane pressure (TMP). Interestingly, for some LNPs, a higher TMP has been shown to increase filter capacity, contrary to what is expected for compressible foulants.[8][9] This needs to be empirically determined for your specific formulation. |
| Filter Material Incompatibility | - Evaluate different filter membrane materials for compatibility with your LNP formulation to minimize non-specific binding and fouling. |
Data Presentation: Impact of Process Parameters on LNP Characteristics
The following tables summarize the general trends observed when key process parameters are varied during LNP production. The exact values will be formulation and system-dependent.
Table 1: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI
| FRR (Aqueous:Organic) | Average LNP Size (nm) | Polydispersity Index (PDI) |
| 1:1 | Larger | Higher |
| 3:1 | Intermediate | Lower |
| 5:1 | Smaller | Lower |
| (General trend observed in multiple studies)[11][12][13][24] |
Table 2: Effect of Total Flow Rate (TFR) on LNP Size
| Total Flow Rate (mL/min) | Average LNP Size (nm) |
| Low (e.g., 10) | Larger |
| Medium (e.g., 55) | Intermediate |
| High (e.g., 100) | Smaller |
| (General trend observed in multiple studies)[11][13][14][15] |
Table 3: Effect of Lipid Concentration on LNP Size and Encapsulation Efficiency
| Lipid Concentration (mg/mL) | Average LNP Size (nm) | Encapsulation Efficiency (%) |
| Low (e.g., 5) | Smaller | May be lower |
| Medium (e.g., 10) | Intermediate | Often optimal |
| High (e.g., 20) | Larger | Can decrease if aggregation occurs |
| (General trend observed in multiple studies)[15][16][17][18] |
Experimental Protocols
Protocol 1: Microfluidics-Based LNP Production for Scalability Assessment
This protocol outlines a general procedure for producing LNPs using a microfluidic system to assess the impact of process parameters on CQAs.
Materials:
-
Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid payload.
-
Microfluidic mixing device (e.g., staggered herringbone micromixer).
-
Syringe pumps.
-
Dialysis or Tangential Flow Filtration (TFF) system for purification.
-
Analytical instruments (DLS, fluorescence spectrophotometer).
Procedure:
-
Preparation of Solutions:
-
Prepare the lipid solution in ethanol at the desired concentration.
-
Prepare the aqueous solution with the nucleic acid payload in the appropriate buffer.
-
-
System Setup:
-
Load the lipid solution into one syringe and the aqueous solution into another.
-
Connect the syringes to the respective inlets of the microfluidic chip using appropriate tubing.
-
Set up the syringe pumps to control the flow rates of each solution.
-
-
LNP Formation:
-
Set the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on the syringe pumps. For example, to achieve a 3:1 FRR at a TFR of 12 mL/min, set the aqueous pump to 9 mL/min and the lipid pump to 3 mL/min.
-
Start the pumps to initiate the mixing of the two streams in the microfluidic chip, leading to LNP self-assembly.
-
Collect the resulting LNP dispersion from the outlet of the chip.
-
-
Purification:
-
Immediately after formation, purify the LNP dispersion to remove ethanol and unencapsulated payload. This can be done using dialysis against a storage buffer (e.g., PBS, pH 7.4) or a more scalable method like TFF.
-
-
Characterization:
-
Measure the particle size and PDI of the purified LNPs using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescence-based assay (e.g., Ribogreen).
-
-
Scalability Assessment:
-
Repeat the process with varying FRR, TFR, and lipid concentrations to determine their impact on the CQAs.
-
For scaling up, consider using a parallelized microfluidic system or transitioning to a T-junction or impingement jet mixer, using the optimized parameters from the microfluidic experiments as a starting point.[25][26]
-
Mandatory Visualizations
Caption: Experimental workflow for LNP production and characterization.
Caption: Troubleshooting logic for common LNP scale-up issues.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 3. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. blog.curapath.com [blog.curapath.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. leon-nanodrugs.com [leon-nanodrugs.com]
- 8. (22b) Sterile Filtration of mRNA-Lipid Nanoparticle Vaccines – New Challenges for an Old Technology | AIChE [proceedings.aiche.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. WO2023177904A1 - Sterile filtration of lipid nanoparticles and filtration analysis thereof for biological applications - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. liposomes.ca [liposomes.ca]
- 20. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 21. susupport.com [susupport.com]
- 22. How a century-old technology could revolutionise LNP characterisation | pharmaphorum [pharmaphorum.com]
- 23. fluidimaging.com [fluidimaging.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Improving the in vivo stability of Lipid A9 nanoparticles
Welcome to the Technical Support Center for Lipid A9 Nanoparticles.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the in vivo application of Lipid A9 nanoparticles.
Disclaimer: Lipid A9 is presented as a representative novel ionizable lipid. The data and protocols are based on established principles for lipid nanoparticle (LNP) systems used in nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a Lipid A9 nanoparticle formulation?
A1: Lipid A9 nanoparticles are typically composed of four main components: an ionizable cationic lipid (Lipid A9), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000).[1][2][3] Each component plays a crucial role:
-
Lipid A9 (Ionizable Lipid): Key for encapsulating the nucleic acid payload (like mRNA or siRNA) and facilitating its release into the cytoplasm once inside the cell.[1][3][4]
-
Phospholipid (e.g., DSPC): Acts as a "helper lipid" that provides structural integrity to the nanoparticle.[1][5][6][7]
-
Cholesterol: Another helper lipid that enhances nanoparticle stability, rigidity, and promotes membrane fusion.[1][3][5][6][7]
-
PEG-Lipid (e.g., DMG-PEG2000): Forms a protective hydrophilic layer that increases colloidal stability, prevents aggregation, and prolongs circulation time in the bloodstream.[3][5][6][8][9]
Q2: I'm observing rapid clearance of my Lipid A9 LNPs in vivo. What are the potential causes?
A2: Rapid clearance is a common issue and can be attributed to several factors:
-
Suboptimal PEGylation: Insufficient or inappropriate PEG-lipid content can lead to opsonization (marking by plasma proteins) and subsequent rapid uptake by phagocytic cells in the liver and spleen.[4][10]
-
Particle Size and Aggregation: Larger particles (>150 nm) or aggregated LNPs are more quickly cleared by the reticuloendothelial system (RES).
-
Surface Charge: While ionizable lipids like Lipid A9 are near-neutral at physiological pH, formulation issues can expose a positive charge, leading to rapid clearance.[4]
-
Anti-PEG Antibodies: Repeated administration of PEGylated LNPs can induce an immune response, leading to the production of anti-PEG antibodies that accelerate the clearance of subsequent doses.[4]
Q3: My in vitro results are excellent, but the in vivo efficacy is poor. Why is there a discrepancy?
A3: The gap between in vitro and in vivo performance is a well-documented challenge in LNP development.[11][12] In vivo, LNPs face complex biological barriers not present in a cell culture dish, including interaction with blood components, clearance by the immune system, and the need to penetrate target tissues.[11] Factors like protein corona formation, biodistribution, and nanoparticle stability in circulation are critical in vivo but are not fully recapitulated in vitro.[5][13] Therefore, in vitro success does not always predict in vivo outcomes.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Circulation Half-Life / Rapid Clearance | 1. Inadequate PEG Shielding: Molar percentage of PEG-lipid is too low. 2. Particle Aggregation: Poor colloidal stability. 3. High Positive Zeta Potential: Leads to nonspecific uptake. | 1. Optimize PEG-Lipid Content: Increase the molar ratio of the PEG-lipid. A bell-shaped relationship often exists, so testing a range (e.g., 1.5% to 5%) is recommended.[14] 2. Verify Formulation Protocol: Ensure proper mixing and dialysis post-formulation to remove ethanol (B145695) and prevent aggregation.[15] Check for stability at storage conditions. 3. Check Zeta Potential: Ensure the zeta potential is near-neutral at physiological pH (7.4). |
| High Liver Accumulation / Poor Targeting to Other Tissues | 1. Natural Biodistribution: LNPs have a natural tendency to accumulate in the liver.[16] 2. Apolipoprotein E (ApoE) Binding: ApoE in the blood can bind to LNPs, mediating uptake by hepatocytes. 3. PEG-Lipid Dissociation Rate: A PEG-lipid with a short acyl chain may dissociate too quickly, exposing the LNP core. | 1. Surface Modification: For non-liver targets, consider conjugating targeting ligands (e.g., antibodies, peptides) to the LNP surface. 2. Modulate PEG-Lipid: Altering PEG density can sometimes influence biodistribution.[14] 3. Use Alternative Lipids: Novel ionizable lipids or helper lipids can alter organ tropism.[4] |
| Loss of Efficacy Upon Storage | 1. Physical Instability: Aggregation or fusion of nanoparticles during freeze-thaw cycles or at suboptimal temperatures.[17][18] 2. Chemical Instability: Degradation of the nucleic acid payload or lipids. 3. Improper Storage Buffer: pH of the buffer may not be optimal. | 1. Use Cryoprotectants: Add sucrose (B13894) or trehalose (B1683222) to the formulation before freezing/lyophilization to prevent aggregation.[3][17][19] 2. Optimize Storage Temperature: For aqueous solutions, refrigeration (2-8°C) is often better than freezing at -20°C.[17][19] Long-term storage may require -80°C or lyophilization.[18] 3. Lyophilize the Formulation: Freeze-drying can significantly improve long-term stability for storage at room temperature.[3][20][21] |
Experimental Protocols
Protocol 1: In Vivo Circulation Half-Life Measurement
This protocol determines the time it takes for half of the administered LNPs to be cleared from the bloodstream.
Methodology:
-
Preparation: Formulate Lipid A9 LNPs with a fluorescent lipid label (e.g., DiD or a lipid conjugated to a fluorophore like Cy5.5).
-
Administration: Intravenously inject the fluorescently labeled LNPs into a cohort of mice (e.g., C57BL/6) at a predetermined dose.
-
Blood Sampling: At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 2-10 µL) from the tail vein or saphenous vein.[10]
-
Quantification:
-
Data Analysis:
-
Plot the LNP concentration in blood versus time.
-
Fit the data to a one-phase or two-phase exponential decay model to calculate the circulation half-life (t½).
-
Protocol 2: Biodistribution Assessment via In Vivo Imaging
This protocol visualizes and quantifies the accumulation of LNPs in different organs.
Methodology:
-
Preparation: Formulate Lipid A9 LNPs containing a near-infrared (NIR) fluorescent dye (e.g., DiR) or encapsulating luciferase-encoding mRNA.
-
Administration: Intravenously inject the prepared LNPs into mice.
-
In Vivo Imaging:
-
At desired time points (e.g., 4h, 24h, 48h), anesthetize the mice.
-
For fluorescent LNPs: Image the mice using an in vivo imaging system (IVIS) equipped with the appropriate NIR filters.
-
For luciferase LNPs: Inject the mice with a luciferin (B1168401) substrate and image for bioluminescence.[24]
-
-
Ex Vivo Analysis (Terminal Step):
-
After the final in vivo scan, humanely euthanize the mice.
-
Harvest key organs (liver, spleen, lungs, kidneys, heart, etc.).
-
Image the harvested organs ex vivo to confirm and more accurately quantify signal distribution.[25]
-
-
Data Analysis:
-
Use the imaging software to quantify the radiant efficiency or bioluminescent flux from each organ.
-
Express the data as the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow of LNP fate in vivo, from injection to clearance or tissue targeting.
Caption: A logical troubleshooting workflow for poor in vivo LNP performance.
References
- 1. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 2. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative microscopy-based measurements of circulating nanoparticle concentration using microliter blood volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo fate of lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The Applications and Challenges of Lipid Nanoparticles | Biopharma PEG [biochempeg.com]
- 17. dovepress.com [dovepress.com]
- 18. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 25. labcorp.com [labcorp.com]
Technical Support Center: Strategies for Reducing the Immunogenicity of Lipid 9-Based LNPs
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the immunogenicity associated with Lipid 9-based Lipid Nanoparticles (LNPs). The following sections offer answers to frequently asked questions and troubleshooting solutions for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of immunogenicity in this compound-based LNPs?
The immunogenicity of LNPs is multifactorial, arising from both the lipid components and the mRNA payload. Key sources include:
-
Ionizable Lipids: As a crucial LNP component, ionizable lipids like this compound are pivotal for encapsulating mRNA and facilitating its release into the cytoplasm.[1][2] However, they can be recognized by the innate immune system, activating pathways like Toll-like receptors (TLRs), which can trigger adjuvant activity but also unwanted inflammatory reactions.[3][4][5]
-
PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids, used to prolong circulation time and enhance stability, are a significant cause of immune responses.[1][2][6] The body can generate anti-PEG antibodies (IgM, IgG, and IgE), which may lead to accelerated blood clearance (ABC) of the LNPs upon subsequent doses and, in some cases, hypersensitivity or anaphylactic reactions.[1][5][7][8][9]
-
mRNA Cargo: The mRNA itself can be recognized as foreign by innate immune sensors such as TLR3, TLR7, and TLR8, leading to the production of inflammatory cytokines.[5][10] Contaminants from the in vitro transcription process, like double-stranded RNA (dsRNA), can significantly amplify this response.[7]
-
LNP Physicochemical Properties: Characteristics such as particle size can influence immunogenicity. Some studies in mice have shown that smaller diameter LNPs are less immunogenic.[11][12]
Q2: What is the "PEG dilemma" and how does it relate to immunogenicity?
The "PEG dilemma" refers to the trade-off between the benefits and drawbacks of PEGylation. While the dense PEG coating creates a "stealth effect" that prolongs circulation and reduces clearance by macrophages, it also presents challenges.[6] This same coating can act as a physical barrier, limiting the LNP's interaction with cell membranes, which can impair cellular uptake and the endosomal release of the mRNA payload.[6] Furthermore, PEG is immunogenic and can trigger the production of anti-PEG antibodies, a growing concern that can lead to accelerated blood clearance and reduced efficacy, particularly with repeated dosing.[6][13]
Q3: How does the choice of ionizable lipid, such as this compound, impact the immune response?
The structure of the ionizable lipid significantly influences the immunogenicity of LNPs.[14] Ionizable lipids can be recognized by innate immune receptors, including the NLRP3 inflammasome and MyD88-dependent pathways, leading to the production of inflammatory cytokines.[5][15] This activation is essential for the adjuvant effect in vaccines but can cause adverse reactions if excessive.[3][5] Therefore, the selection and optimization of ionizable lipids are primary strategies for modulating the LNP's immune profile to balance efficacy with safety.[3]
Q4: What role do other lipid components (cholesterol, phospholipids) play in LNP immunogenicity?
While ionizable and PEG-lipids are the main drivers of immunogenicity, helper lipids also play a role. Cholesterol provides stability to the LNP structure, while phospholipids (B1166683) contribute to the lipid bilayer and aid in endosomal escape.[1][2][16] Modifying these components can modulate the immune response. For instance, substituting cholesterol with plant sterols or incorporating anti-inflammatory molecules like dexamethasone (B1670325) has been shown to significantly reduce inflammatory cytokine production without compromising the desired adaptive immune response.[3][17] Similarly, replacing standard phospholipids with variants having different head or tail structures can also influence the immunogenic profile.[3]
Q5: Can the mRNA payload itself contribute to the immune response, and how can this be mitigated?
Yes, the mRNA cargo is a significant contributor to the innate immune response. Unmodified single-stranded RNA and dsRNA byproducts can activate endosomal TLRs (TLR7/8 and TLR3, respectively) and other pattern recognition receptors.[5] This recognition triggers signaling cascades that result in the production of type I interferons and other inflammatory cytokines.[15] Strategies to mitigate this include:
-
Nucleoside Modification: Incorporating modified nucleosides (e.g., pseudouridine) into the mRNA sequence can suppress the activation of these innate immune sensors.[7]
-
Purification: Removing dsRNA contaminants generated during the in vitro transcription (IVT) process is critical to reducing the inflammatory response.[7]
-
Sequence Optimization: Optimizing the untranslated regions (UTRs) of the mRNA can enhance translation efficiency and potentially reduce immunogenicity.[7]
Q6: What are the main innate immune pathways activated by LNPs?
LNPs can activate several innate immune pathways. The ionizable lipids and mRNA cargo can be recognized by Toll-like receptors (TLRs) within the endosome, primarily TLR3, TLR7, and TLR8.[5] This recognition triggers downstream signaling, often through the MyD88 adapter protein, leading to the production of pro-inflammatory cytokines and type I interferons.[15] Additionally, the lipid components of LNPs can be sensed by the NLRP3 inflammasome, which activates caspase-1 and leads to the maturation and release of potent inflammatory cytokines like IL-1β and IL-18.[5][15]
References
- 1. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gencefebio.com [gencefebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 10. Regulating Immune Responses Induced by PEGylated Messenger RNA-Lipid Nanoparticle Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. 脂質ナノ粒子のサイズがmRNAワクチンの免疫原性に与える影響 [ja.sinopeg.com]
- 13. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Endosomal Escape with Lipid A9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid A9 to overcome endosomal escape limitations in drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is Lipid A9 and why is it used in lipid nanoparticles (LNPs)?
A1: Lipid A9 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics like mRNA and siRNA.[1] Its primary function is to facilitate the encapsulation of negatively charged nucleic acids during LNP formation and, crucially, to promote their escape from the endosome into the cytoplasm of target cells.[2][3]
Q2: How does Lipid A9 facilitate endosomal escape?
A2: Lipid A9 has a pKa of 6.27, meaning it becomes positively charged in the acidic environment of the endosome (pH 5.5-6.5).[1] This protonation allows the lipid to interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures. This disruption of the endosomal membrane allows the encapsulated therapeutic cargo (mRNA or siRNA) to be released into the cytoplasm, where it can exert its therapeutic effect.[4][5][]
Q3: What are the typical components of an LNP formulation containing Lipid A9?
A3: A standard LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (e.g., Lipid A9): Essential for nucleic acid encapsulation and endosomal escape.[][8]
-
Helper Phospholipid (e.g., DSPC or DOPE): Provides structural integrity to the LNP.[][10]
-
Cholesterol: Enhances LNP stability and facilitates membrane fusion.[][10][11]
-
PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size during formation and provides a hydrophilic shield to reduce clearance by the immune system, thereby increasing circulation time.[3][11]
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and application of Lipid A9-containing LNPs.
Formulation & Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (<80%) | 1. Suboptimal N:P ratio: The molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid is critical for efficient complexation.[3] 2. Incorrect pH of aqueous buffer: The aqueous buffer containing the nucleic acid needs to be acidic (typically pH 4-5) to ensure the ionizable lipid is protonated for efficient encapsulation.[4] 3. Poor lipid quality: Degradation of lipids can impair LNP formation. | 1. Optimize the N:P ratio. A common starting point is a ratio of around 6.[12][13] 2. Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) is at the correct pH. [4] 3. Use high-purity lipids and store them under appropriate conditions (-20°C). [14] |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Inefficient mixing: The rate and method of mixing the lipid and aqueous phases are crucial for controlling particle size.[15][16] 2. Inappropriate lipid ratios: The molar ratio of the four lipid components can influence particle size and stability.[] 3. Aggregation: LNPs can aggregate if not properly stabilized. | 1. Utilize a microfluidic mixing device for rapid and reproducible mixing. [16][17] 2. A common starting molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5. [][12][18] 3. Ensure the presence of a PEGylated lipid in the formulation to prevent aggregation. [3][11] |
| LNP Aggregation During Storage | 1. Inappropriate storage temperature: Freeze-thaw cycles can lead to irreversible aggregation.[19] 2. Incorrect storage buffer: The pH and composition of the storage buffer can affect LNP stability.[20] 3. Absence of cryoprotectants during freezing. [19] | 1. Store LNPs at 2-8°C for short-term storage. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[21][22] 2. Store LNPs in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. [20] 3. Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing. [19][21] |
In Vitro & In Vivo Performance
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | 1. Inefficient endosomal escape: The LNP formulation may not be optimal for destabilizing the endosomal membrane. 2. Poor cellular uptake: The surface properties of the LNPs may not be favorable for interaction with the target cells. 3. Degraded nucleic acid cargo. 4. Serum instability: LNPs can be destabilized by components in the cell culture medium or in vivo. | 1. Confirm the pKa of Lipid A9 is suitable for the target cell type's endosomal pH. 2. Optimize the helper lipid and cholesterol content to enhance membrane fusion. [11] 3. Verify the integrity of the mRNA or siRNA before encapsulation. 4. For in vitro experiments, consider using serum-free or reduced-serum media during the initial hours of transfection. |
| High Cytotoxicity | 1. Excessive positive charge: Although ionizable, a high concentration of LNPs can still lead to membrane disruption and toxicity.[3] 2. Impurities in the LNP formulation. | 1. Perform a dose-response curve to determine the optimal LNP concentration that balances efficacy and toxicity. 2. Purify the LNPs after formulation using methods like dialysis or tangential flow filtration to remove residual ethanol (B145695) and unencapsulated components. [20] |
| Poor In Vivo Efficacy | 1. Rapid clearance by the immune system: The LNPs may be opsonized and cleared before reaching the target tissue. 2. Off-target accumulation: LNPs can accumulate in organs like the liver and spleen.[2] 3. Lack of correlation between in vitro and in vivo results. [11] | 1. Ensure sufficient PEGylation to provide a stealth coating. [11] 2. Consider surface modification with targeting ligands to enhance accumulation in the desired tissue. 3. In vitro results may not always predict in vivo performance. It is crucial to test different formulations in relevant animal models. [11] |
Quantitative Data Summary
The following table summarizes typical physicochemical properties of LNPs formulated with different ionizable lipids. Note that direct comparative data for Lipid A9 under identical conditions is limited in the public domain.
| Ionizable Lipid | Typical Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Generic LNP | 95 - 215 | < 0.3 | 70 - 100 | [23] |
| ALC-0315 | 70 - 100 | < 0.2 | > 90 | [13][24] |
| SM-102 | 70 - 100 | < 0.2 | > 90 | [13][24][25] |
| DLin-MC3-DMA | 70 - 100 | < 0.2 | > 90 | [13][25] |
Experimental Protocols
Preparation of Lipid A9-LNP for mRNA Delivery
This protocol is adapted from standard LNP formulation procedures and can be used as a starting point for optimization.
Materials:
-
Lipid A9 (in ethanol)
-
DSPC (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG 2000 (in ethanol)
-
mRNA (in a low pH buffer, e.g., 50 mM sodium citrate (B86180), pH 4.0)
-
Ethanol (RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the Lipid Stock Solution:
-
Prepare the mRNA Solution:
-
Dilute the mRNA stock in the sodium citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and neutralize the pH.[20]
-
-
Sterilization and Storage:
Characterization of Lipid A9-LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the size and PDI using Dynamic Light Scattering (DLS).[23]
-
-
Encapsulation Efficiency:
-
Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., Triton X-100) to lyse the particles.
-
The encapsulation efficiency is calculated as: (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100%.[]
-
Visualizations
Caption: Endosomal escape pathway of a Lipid A9-containing LNP.
Caption: Workflow for the formulation and characterization of Lipid A9 LNPs.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. precigenome.com [precigenome.com]
- 10. media.beckman.com [media.beckman.com]
- 11. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. precigenome.com [precigenome.com]
- 15. Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. susupport.com [susupport.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 21. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. helixbiotech.com [helixbiotech.com]
- 23. twistbioscience.com [twistbioscience.com]
- 24. liposomes.ca [liposomes.ca]
- 25. cdn2.caymanchem.com [cdn2.caymanchem.com]
Technical Support Center: Long-Term Storage of Lipid 9
Disclaimer: "Lipid 9" is understood to be a proprietary or research-stage compound. As such, specific public data on its long-term stability is unavailable. The following guidelines are based on established best practices for the long-term storage of similar ionizable and cationic lipids used in drug delivery systems, such as lipid nanoparticles (LNPs).[1][2] It is critical to perform specific stability studies for this compound to establish optimal, compound-specific storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound during long-term storage?
A1: The primary degradation pathways for lipids like this compound are oxidation and hydrolysis.[3][4]
-
Oxidation: This often occurs if the lipid has unsaturated acyl chains. Exposure to oxygen, light, and trace metals can initiate a free-radical chain reaction, leading to the breakdown of the lipid structure and the formation of reactive byproducts like aldehydes and ketones.[3][5] This can compromise the lipid's function and potentially increase its toxicity.
-
Hydrolysis: This is the cleavage of ester bonds within the lipid molecule, a reaction catalyzed by water.[6][7] The rate of hydrolysis is highly dependent on pH and temperature.[8] For ionizable lipids, this can alter the headgroup structure, affecting its charge and ability to encapsulate and deliver cargo.
Q2: What is the ideal physical form for storing this compound long-term?
A2: For long-term stability, storing this compound as a lyophilized (freeze-dried) powder is generally superior to storing it in a solvent.[9][10] Lyophilization removes water, which significantly slows down hydrolytic degradation.[10] If storing as a powder is not feasible, a solution in a suitable organic solvent is the next best option. Storage in an aqueous buffer is generally not recommended for the pure lipid over long periods.[10]
Q3: If I must store this compound in a solvent, which one should I use?
A3: A high-purity, anhydrous organic solvent in which the lipid is highly soluble and stable is recommended. Ethanol (B145695) is a common choice for many ionizable lipids used in LNP formulations.[11] Chloroform is another option, though care must be taken to use high-purity, stabilized grades to avoid acidic impurities that can accelerate degradation. Always use solvents from a freshly opened bottle or those stored properly under an inert atmosphere.
Q4: What is the recommended temperature for long-term storage?
A4: Ultra-low temperatures are recommended to minimize the rates of all chemical degradation reactions.[2] Storage at -80°C is a common standard for sensitive biological molecules and lipids.[11] Storage at -20°C can also be acceptable, but a thorough stability study is required to confirm the shelf-life at this temperature.[11][12] Refrigeration at 2-8°C is generally considered insufficient for long-term storage of the pure lipid raw material.[13]
Q5: How should I handle this compound upon receiving it and when preparing it for storage?
A5: Handle this compound in a clean, controlled environment. If it is a solid, aliquot the desired amounts into individual storage vials in a glove box or a fume hood with an inert gas (e.g., argon or nitrogen) overlay.[14] This minimizes exposure to atmospheric oxygen and moisture.[2][5] Aliquoting prevents the need for repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.[13][15]
Troubleshooting Guide
Problem: My this compound formulation shows poor encapsulation efficiency after long-term storage.
-
Question: Could the storage conditions have caused this?
-
Answer: Yes. This is a classic sign of lipid degradation. Hydrolysis of the lipid's headgroup or oxidation of its tails can alter its physicochemical properties, reducing its ability to interact with and encapsulate nucleic acids or other cargo.[3][4] Review your storage temperature, atmosphere, and solvent choice.
-
Recommended Action:
-
Perform a purity analysis of your stored this compound stock using HPLC (see Protocol 1). Compare the chromatogram to a fresh or reference standard to check for degradation peaks.
-
If degradation is confirmed, discard the stock.
-
Review and improve your storage protocol: ensure storage is at ≤ -20°C (preferably -80°C), under an inert argon or nitrogen atmosphere, and in an appropriate anhydrous solvent.[11]
-
-
Problem: I'm observing aggregation or precipitation in my this compound stock solution after thawing.
-
Question: Why is my lipid crashing out of solution?
-
Answer: This can be due to several factors:
-
Poor Solvent Choice: The lipid may have limited solubility in the chosen solvent, especially at low temperatures.
-
Moisture Contamination: Water introduced into the organic solvent can drastically reduce the solubility of the lipid, causing it to precipitate.
-
Degradation: The degradation products may be less soluble than the parent lipid.
-
-
Recommended Action:
-
Gently warm the solution and vortex to see if the lipid redissolves. If it does, moisture contamination during a previous freeze-thaw cycle is a likely cause.[13][15]
-
Ensure you are using high-purity, anhydrous solvent and proper inert gas handling techniques.
-
If the precipitate does not redissolve, it may be insoluble degradation products. Analyze the purity of the supernatant via HPLC.
-
-
Problem: Experiments using stored this compound show increased cytotoxicity compared to fresh batches.
-
Question: Can improper storage make the lipid toxic?
-
Answer: Yes. Oxidative degradation, in particular, can generate cytotoxic byproducts such as lipid peroxides and reactive aldehydes.[3][5] These compounds can cause cellular damage and interfere with experimental results.
-
Recommended Action:
-
Immediately cease using the suspect stock.
-
Check for signs of oxidation. A faint, unusual odor can sometimes be an indicator. A more definitive method is to use an assay to detect lipid hydroperoxides.
-
Implement stricter anoxic storage conditions. Purge vials with argon before sealing and use solvents that have been sparged with an inert gas.[2][14] Consider adding a suitable antioxidant like BHT to the solvent, if compatible with your downstream application.[4]
-
-
Data Presentation: Recommended Storage Conditions
| Parameter | Condition for Solid/Lyophilized Form | Condition for Solution Form | Rationale |
| Temperature | -80°C (preferred) or -20°C (acceptable) | -80°C (preferred) or -20°C (acceptable) | Slows rates of all chemical degradation pathways.[2][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen.[2][5] |
| Solvent | N/A | Anhydrous Ethanol or other suitable anhydrous organic solvent | Prevents hydrolytic degradation and ensures lipid remains solubilized. |
| Container | Amber glass vials with PTFE-lined caps | Amber glass vials with PTFE-lined caps | Prevents photodegradation and ensures an inert storage surface. |
| Handling | Aliquot into single-use amounts | Aliquot into single-use amounts | Avoids repeated freeze-thaw cycles that introduce moisture and oxygen.[13][15] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC-CAD/ELSD
This protocol allows for the quantification of this compound and the detection of non-volatile degradation products.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of a reference (or new) batch of this compound at 1 mg/mL in anhydrous ethanol.
-
Create a calibration curve by making serial dilutions of the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Preparation:
-
Thaw the stored this compound vial.
-
Prepare a solution of the stored lipid at a target concentration of 250 µg/mL in anhydrous ethanol. Ensure it is fully dissolved.
-
-
HPLC-CAD/ELSD System and Conditions:
-
Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% Formic Acid.
-
Gradient: A time-based gradient from 50% to 100% Mobile Phase B over 15-20 minutes, followed by a hold and re-equilibration. (Note: This gradient must be optimized for this compound).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light-Scattering Detector (ELSD).[16]
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample from the stored batch.
-
Integrate the peak area for the main this compound peak and any additional peaks.
-
Calculate the purity of the stored sample as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Quantify the concentration using the calibration curve to check for mass loss.
-
Protocol 2: Functional Test via LNP Formulation and Encapsulation Efficiency
This protocol assesses whether the stored lipid can still effectively form nanoparticles and encapsulate a payload.
Methodology:
-
Lipid Stock Preparation:
-
Prepare a lipid mixture in ethanol containing this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid at a standard molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be suitable for your microfluidic mixing system (e.g., 10-20 mM).
-
Prepare two separate lipid mixtures: one using the stored this compound and one using a fresh reference standard of this compound.
-
-
Aqueous Phase Preparation:
-
Prepare a model cargo solution, such as a reporter mRNA (e.g., luciferase) or a fluorescently labeled oligonucleotide, in an acidic formulation buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
LNP Formulation:
-
Using a microfluidic mixer (e.g., NanoAssemblr), combine the lipid-ethanol phase with the aqueous-cargo phase at a defined flow rate ratio (e.g., 1:3).
-
Collect the resulting nanoparticle suspension.
-
-
Buffer Exchange and Concentration:
-
Dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) using a suitable molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated cargo.
-
Concentrate the sample if necessary using a centrifugal filtration unit.
-
-
Encapsulation Efficiency (EE) Measurement:
-
Use a nucleic acid quantification assay, such as the RiboGreen assay.
-
Measure the total nucleic acid concentration (A) in a sample of LNPs after lysing them with a surfactant (e.g., 0.5% Triton X-100).
-
Measure the amount of unencapsulated, external nucleic acid (B) in an intact LNP sample.
-
Calculate the EE% as: ((A - B) / A) * 100%.
-
-
Analysis:
-
Compare the EE% of the LNPs formulated with stored this compound to those made with the reference standard. A significant drop in EE% indicates functional degradation of the stored lipid.
-
Additionally, measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) to check for changes in physicochemical properties.
-
Visualizations
A recommended workflow for handling and storing this compound to ensure long-term stability.
A logical flowchart for troubleshooting common issues encountered after storing this compound.
References
- 1. Influence of cationic lipids on the stability and membrane properties of paclitaxel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry [cae.usp-pl.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosome: regulator of lipid degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Stability of mRNA in Lipid Nanoparticle Formulations
Welcome to the Technical Support Center for mRNA-LNP Stability. This resource is designed for researchers, scientists, and drug development professionals working with mRNA encapsulated in lipid nanoparticles (LNPs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to mRNA degradation.
For the purpose of this guide, we will focus on a representative LNP formulation utilizing a well-established ionizable lipid, similar to those used in clinically approved mRNA vaccines. While the prompt refers to "Lipid 9," this guide will provide broadly applicable principles and specific examples relevant to commonly used ionizable lipids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Actions & Solutions |
| Low mRNA Encapsulation Efficiency | 1. Suboptimal lipid composition or ratios. 2. Incorrect pH of the aqueous buffer during formulation. 3. Degradation of mRNA prior to encapsulation. 4. Issues with the mixing process (e.g., inconsistent flow rates). | 1. Optimize the molar ratios of ionizable lipid, helper lipids, cholesterol, and PEG-lipid.[1][2] 2. Ensure the aqueous buffer pH is in the optimal range (typically 5.5-7.5) to facilitate the interaction between the positively charged ionizable lipid and the negatively charged mRNA.[1] 3. Verify mRNA integrity before encapsulation using methods like capillary electrophoresis. 4. Calibrate and validate your microfluidic mixing system to ensure consistent and rapid mixing. |
| Increased LNP Particle Size and Polydispersity Index (PDI) Over Time | 1. LNP aggregation or fusion during storage.[3] 2. Improper storage temperature. 3. Physical stress such as shaking or multiple freeze-thaw cycles.[4][5] | 1. Optimize the PEG-lipid concentration to provide a sufficient protective hydrophilic layer.[3] 2. Store LNPs at ultra-low temperatures (-20°C to -80°C) to minimize particle fusion.[3][4] 3. Avoid shaking the LNP solution and minimize freeze-thaw cycles. If multiple uses are planned, aliquot the sample after formulation.[4] |
| Decreased mRNA Integrity Post-Formulation or During Storage | 1. Hydrolysis of mRNA within the LNP core.[6] 2. Oxidation of mRNA or lipid components. 3. Presence of RNases in buffers or on labware. 4. Chemical modification of mRNA by lipid degradation products.[7][8] | 1. Minimize water content in the LNP core through lyophilization for long-term storage.[3][6][9] 2. Use high-purity lipids and consider the addition of antioxidants. Store under an inert gas atmosphere (e.g., argon). 3. Ensure all buffers and equipment are RNase-free. 4. Characterize lipid purity to avoid reactive impurities that can form adducts with the mRNA.[7][8] |
| Reduced Protein Expression in vitro/in vivo | 1. Loss of mRNA integrity (strand breaks). 2. Inefficient endosomal escape. 3. LNP aggregation leading to altered biodistribution. 4. Degradation of mRNA after release into the cytoplasm. | 1. Assess mRNA integrity using gel electrophoresis or capillary electrophoresis.[10] 2. Optimize the pKa of the ionizable lipid and the helper lipid composition to enhance endosomal escape.[1][11] 3. Monitor particle size and PDI before in vitro/in vivo studies. 4. Modify the mRNA sequence (e.g., optimized codons, modified nucleosides) to enhance its stability within the cell.[6] |
Frequently Asked Questions (FAQs)
Formulation and Composition
Q1: What is the primary mechanism of mRNA degradation in LNPs and how can it be prevented?
The primary mechanism of mRNA degradation within LNPs is hydrolysis, where water molecules break the phosphodiester bonds in the mRNA backbone.[6] This is often the determining factor for the instability of mRNA-LNP products.[6]
Prevention Strategies:
-
Lyophilization (Freeze-Drying): Removing water from the formulation is a highly effective method to prevent hydrolysis and enhance long-term stability.[1][3][9]
-
Optimization of Lipid Composition: The choice and ratio of lipids, particularly the ionizable lipid, can create a more protective environment for the mRNA, shielding it from water.[1]
-
mRNA Molecule Optimization: Modifying the mRNA sequence itself can improve its intrinsic stability.[6]
Q2: How does the choice of ionizable lipid affect mRNA stability?
Ionizable lipids are crucial for encapsulating the mRNA and facilitating its release into the cytoplasm. Their chemical structure, particularly the headgroup and hydrophobic tails, influences the overall stability of the LNP and the integrity of the mRNA cargo.[12][13] An optimized ionizable lipid will efficiently complex with mRNA at a low pH during formulation and undergo a charge reversal in the acidic endosome to release the mRNA.[11] Some newer ionizable lipids are designed to be biodegradable, which can reduce toxicity upon repeated administration.[14]
Q3: What is the role of helper lipids, cholesterol, and PEG-lipids in preventing mRNA degradation?
-
Helper Lipids (e.g., DSPC, DOPE): These phospholipids (B1166683) contribute to the structural integrity of the LNP.[1] Some studies have shown that replacing helper lipids with cationic lipids can enhance the in-solution stability of mRNA LNPs.[15][16]
-
Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid bilayer, which helps to stabilize the nanoparticle structure and can influence the release of mRNA.[3]
-
PEG-Lipids: These lipids provide a hydrophilic corona on the surface of the LNP, which prevents aggregation and fusion of the nanoparticles, thereby maintaining their physical stability during storage.[3]
Storage and Handling
Q4: What are the optimal storage conditions for mRNA-LNP formulations?
To prevent both physical and chemical degradation, ultra-low temperature storage is typically required.[1] For many formulations, storage at -70°C to -80°C is recommended to maintain the integrity of both the mRNA and the LNP structure.[1][3][4] Some formulations may be stable for shorter periods at -20°C or refrigerated temperatures (2-8°C).[3] Lyophilized (freeze-dried) formulations can often be stored at refrigerated or even room temperature for extended periods.[3][17]
Q5: Can I freeze-thaw my mRNA-LNP samples multiple times?
It is generally not recommended to subject mRNA-LNP formulations to multiple freeze-thaw cycles. This can lead to an increase in particle size and a decrease in encapsulation efficiency due to the physical stress on the nanoparticles.[4] It is best practice to aliquot samples into single-use volumes before the initial freezing.
Q6: Why is it important not to shake or vortex mRNA-LNP solutions?
Shaking or vortexing can introduce mechanical stress, leading to LNP aggregation, fusion, and leakage of the encapsulated mRNA.[4][5] This can result in a loss of therapeutic efficacy. Gentle mixing by inversion is recommended if resuspension is necessary.
Excipients and Buffers
Q7: What non-lipid excipients can be used to improve mRNA-LNP stability?
Cryoprotectants and lyoprotectants, such as sugars (e.g., sucrose, trehalose) and amino acids, are often added to the formulation.[1][18] These excipients help to maintain the structural integrity of the LNPs during freezing and lyophilization.[1] Certain polymers, like poloxamer 188, have also been shown to stabilize LNPs, particularly during aerosolization.[19]
Q8: How does the buffer composition and pH affect stability?
The pH and composition of the storage buffer are critical for stability. A buffer system that maintains a slightly acidic to neutral pH (typically between 5.5 and 7.5) helps to protect the mRNA from hydrolysis while preserving the structural integrity of the LNPs.[1] Common buffers include citrate (B86180) and phosphate (B84403) buffers.[1][18] It is also crucial to use RNase-free buffers to prevent enzymatic degradation of the mRNA.[20]
Experimental Protocols and Data
Key Analytical Methods for Assessing mRNA-LNP Stability
| Parameter | Analytical Method | Brief Protocol |
| Particle Size and Polydispersity | Dynamic Light Scattering (DLS) | Dilute the LNP sample in an appropriate buffer (e.g., 0.1x PBS). Measure the hydrodynamic diameter and polydispersity index (PDI) at 25°C.[21] |
| mRNA Encapsulation Efficiency | RiboGreen Assay | Measure the fluorescence of the LNP sample before and after the addition of a cell-lysing agent (e.g., Triton X-100) using a fluorescent dye that binds to RNA (e.g., RiboGreen). The difference in fluorescence corresponds to the encapsulated mRNA.[10][21] |
| mRNA Integrity | Capillary or Gel Electrophoresis | Extract the mRNA from the LNPs using an appropriate kit. Analyze the extracted mRNA on an automated capillary electrophoresis system (e.g., Agilent Bioanalyzer) or by agarose (B213101) gel electrophoresis to assess for degradation products.[10][21] |
| Lipid Composition and Degradation | HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (LC/MS) | Separate the lipid components using reverse-phase HPLC. Quantify the individual lipids using a CAD detector or identify and quantify them using a mass spectrometer. This can also detect lipid degradation products.[10][21][22] |
Visualizations
Experimental Workflow for Assessing mRNA-LNP Stability
Caption: Workflow for assessing mRNA-LNP stability over time.
Signaling Pathway of mRNA Degradation in LNPs
Caption: Key pathways leading to mRNA degradation in LNPs.
References
- 1. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Item - Rapid quality analysis of mRNA lipid nanoparticles using micelle formulations - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 10. blog.curapath.com [blog.curapath.com]
- 11. Altering mRNA Lipid Nanoparticle Mechanisms with Polymers [eureka.patsnap.com]
- 12. Impact of tail unsaturation in ionizable lipids on mRNA delivery efficiency and immunogenicity of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Acid-degradable lipid nanoparticles enhance the delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. pharmtech.com [pharmtech.com]
- 21. relaunch2020.leukocare.com [relaunch2020.leukocare.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Refining Lipid A9 LNP Purification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lipid A9-containing Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of Lipid A9 LNPs, offering potential causes and solutions in a question-and-answer format.
Q1: After Tangential Flow Filtration (TFF), I'm observing a significant increase in LNP size and polydispersity index (PDI). What could be the cause?
A1: An increase in LNP size and PDI post-TFF is a common issue that can often be attributed to the shear stress induced by the filtration process.[1][2] Lipid A9, as an ionizable cationic lipid, plays a crucial role in the stability of the LNP formulation.[2][3][4] Excessive shear forces can lead to particle aggregation or fusion.[3]
Troubleshooting Steps:
-
Optimize TFF Parameters:
-
Transmembrane Pressure (TMP): High TMP can force LNPs against the membrane, leading to aggregation. Try reducing the TMP to the lower end of the effective range for your system.[2]
-
Crossflow Rate: A high crossflow rate increases shear stress. Reduce the crossflow rate to a more moderate level. However, be aware that too low a rate can lead to concentration polarization and membrane fouling.[2]
-
-
Membrane Selection: Ensure the membrane material (e.g., modified polyethersulfone (mPES) or regenerated cellulose) and pore size are appropriate for your LNP formulation to minimize non-specific binding and shear.[2]
-
Process Time: Longer processing times expose the LNPs to shear stress for extended periods. Aim to optimize your process to be completed in under two hours.[1]
-
Formulation Stability: Assess the inherent stability of your Lipid A9 LNP formulation. The interaction between Lipid A9 and other lipid components is critical for particle integrity.[5]
Q2: My LNP recovery after TFF is below the expected 80-100%. What are the likely causes and how can I improve it?
A2: Low recovery during TFF can be due to several factors, including membrane fouling, particle instability, and non-specific binding of LNPs to the filter membrane.[6]
Troubleshooting Steps:
-
Membrane Fouling: A clogged membrane can lead to product loss.
-
Pre-equilibration: Ensure the TFF system is thoroughly flushed and equilibrated with the appropriate buffer before introducing the LNP suspension.
-
Cleaning: Implement a robust cleaning protocol for the TFF system and membranes between runs to remove any residual material.[7]
-
-
Non-specific Binding: LNPs can adhere to the surface of the membrane and tubing.
-
Membrane Material: Test different membrane materials to find one with the lowest affinity for your Lipid A9 LNPs.
-
-
Product Recovery Chase: After the main filtration process, perform a buffer chase to recover any LNPs remaining in the system.[1]
Q3: When using Size Exclusion Chromatography (SEC) for purification, I'm seeing peak tailing and poor resolution. What's happening?
A3: Peak tailing and poor resolution in SEC of LNPs can be caused by interactions between the LNPs and the stationary phase of the chromatography column.[8] This can be particularly relevant for charged particles like those containing ionizable lipids.
Troubleshooting Steps:
-
Column Selection:
-
Pore Size: Use a column with a pore size large enough to exclude the LNPs, ensuring they elute in the void volume.[8]
-
Stationary Phase Chemistry: Select a column with a stationary phase designed to minimize non-specific binding of lipids and nucleic acids. Silanized silica (B1680970) or other inert materials are often preferred.[8]
-
-
Mobile Phase Optimization:
-
Ionic Strength: Increasing the ionic strength of the mobile phase (e.g., by adding 0.15 M NaCl) can help to reduce electrostatic interactions between the LNPs and the column matrix.[9]
-
pH: Ensure the pH of the mobile phase is compatible with the stability of your Lipid A9 LNPs.
-
-
Sample Preparation: Before loading onto the column, filter your sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates that could clog the column.[10][11]
Q4: How can I effectively remove endotoxins from my Lipid A9 LNP formulation?
A4: Endotoxin (B1171834) removal is a critical step for in vivo applications. Due to the nature of LNPs, standard endotoxin removal methods may need to be adapted.
Troubleshooting Steps:
-
Affinity-Based Methods: Utilize affinity chromatography resins specifically designed for endotoxin removal. These methods are often effective, but protein (LNP) recovery should be carefully monitored.
-
Detergent-Based Removal: Methods using detergents like Triton X-114 can be effective for removing endotoxins from protein-based nanoparticles and may be adaptable for LNPs.[12] This involves phase separation of the detergent, which sequesters the endotoxin. Subsequent steps are required to remove the detergent.
-
Testing and Validation: It is crucial to validate your chosen endotoxin removal method. Note that some nanoparticles can interfere with standard LAL assays, so chromogenic-based assays or TLR4 reporter cell lines may provide more reliable results.[13] Sample dilution can also help to mitigate interference.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to LNP purification.
Table 1: Typical Performance of Tangential Flow Filtration (TFF) for LNP Purification
| Parameter | Typical Value | Key Considerations |
| Product Recovery | ≥ 90% (mRNA-LNPs)[1] | Can be lower due to membrane fouling or particle instability. A buffer chase can improve recovery.[1] |
| Process Time | < 2 hours[1] | Longer times can increase shear stress and potentially impact LNP integrity.[2] |
| PDI Increase | Can increase from ~0.05 to ~0.14[1] | Attributed to shear forces during processing.[1] Optimization of TMP and crossflow rate is crucial.[2] |
| Ethanol (B145695) Removal | To target concentration | Essential for LNP stability post-formulation.[1] |
Table 2: Comparison of LNP Purification Methods
| Method | Typical Yield | Key Advantages | Key Disadvantages |
| Tangential Flow Filtration (TFF) | 80 - 100%[6] | Scalable, efficient for buffer exchange and concentration.[15] | Can induce shear stress, potential for membrane fouling.[2] |
| Size Exclusion Chromatography (SEC) | Variable | Good for separating free drug and aggregates.[8] | Potential for column interaction, sample dilution. |
| Dialysis | Variable | Gentle, avoids high shear forces.[16] | Time-consuming, requires large buffer volumes, not easily scalable.[16] |
| Centrifugation/Ultrafiltration | Variable | Simple to use.[16] | Risk of particle loss and aggregation due to pelleting.[16] |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Lipid A9 LNP Purification
Objective: To remove ethanol, exchange the buffer, and concentrate the LNP suspension.
Materials:
-
Lipid A9 LNP suspension in ethanol-containing buffer.
-
Diafiltration buffer (e.g., sterile PBS, pH 7.4).
-
TFF system with a suitable hollow fiber or flat sheet cassette membrane (e.g., 100 kDa MWCO mPES).[17]
-
Peristaltic pump.
-
Pressure gauges.
-
Sterile collection vessels.
Methodology:
-
System Preparation:
-
Sanitize the TFF system and membrane according to the manufacturer's instructions (e.g., with 0.1 N NaOH).[1]
-
Thoroughly flush the system with WFI (Water for Injection) or a suitable buffer to remove any residual cleaning agents.
-
Equilibrate the system with the diafiltration buffer.
-
-
LNP Loading:
-
Load the Lipid A9 LNP suspension into the TFF system reservoir.
-
-
Diafiltration:
-
Begin recirculation of the LNP suspension at a moderate crossflow rate.
-
Start the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed.
-
Perform 5-10 diavolumes to ensure complete buffer exchange and ethanol removal.
-
Monitor TMP and permeate flux throughout the process. Adjust the pump speed to maintain a stable and optimal TMP.
-
-
Concentration:
-
Once diafiltration is complete, stop adding the diafiltration buffer.
-
Continue to run the TFF system to concentrate the LNP suspension to the desired final volume.
-
-
Product Recovery:
-
Stop the pump and drain the retentate (the purified, concentrated LNP suspension) from the system into a sterile collection vessel.
-
Perform a buffer chase by flushing the system with a small volume of diafiltration buffer to recover any residual product.
-
-
Post-Process Analysis:
-
Measure the final LNP size, PDI, and concentration.
-
Assess encapsulation efficiency and purity.
-
Protocol 2: Size Exclusion Chromatography (SEC) for LNP Purification
Objective: To separate LNPs from free, unencapsulated payload and smaller impurities.
Materials:
-
Purified Lipid A9 LNP suspension (e.g., post-TFF).
-
SEC column with an appropriate pore size to exclude the LNPs.
-
HPLC or FPLC system with a UV detector and preferably a multi-angle light scattering (MALS) detector.
-
Mobile phase (e.g., sterile PBS with 0.15 M NaCl, pH 7.4), filtered and degassed.[9]
-
Low-binding syringe filters (0.22 µm).
Methodology:
-
System and Column Equilibration:
-
Install the SEC column on the chromatography system.
-
Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved. This may require flushing with at least two column volumes.
-
-
Sample Preparation:
-
Centrifuge the LNP sample at a low speed (e.g., 2000 x g for 5 minutes) to pellet any large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.[11]
-
-
Injection and Separation:
-
Inject the prepared LNP sample onto the equilibrated column. The injection volume should be a small fraction of the column volume to ensure good resolution.
-
Run the separation using the mobile phase at a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions as the LNPs elute from the column. The LNPs should elute in the void volume (the first major peak).
-
-
Analysis:
-
Analyze the collected fractions for LNP size, PDI, concentration, and encapsulation efficiency.
-
The UV and MALS detectors will provide real-time information on the elution profile and particle characteristics.
-
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: General workflow for Lipid A9 LNP purification.
Caption: Troubleshooting logic for common TFF issues.
Caption: Troubleshooting logic for common SEC issues.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 10. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. Combined Method to Remove Endotoxins from Protein Nanocages for Drug Delivery Applications: The Case of Human Ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contamination of nanoparticles by endotoxin: evaluation of different test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 17. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Lipid 9 formulation for different cell types
<
This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting and adjusting "Lipid 9" type formulations for delivering nucleic acids to different cell types. For the purpose of this guide, "this compound" is considered a representative four-component lipid nanoparticle (LNP) formulation.
Frequently Asked Questions (FAQs)
Q1: What is a standard "this compound" LNP formulation?
A1: A standard LNP formulation, like those used for mRNA vaccines, is typically composed of four main lipid components dissolved in ethanol (B145695), which is then mixed with an aqueous solution containing the nucleic acid cargo.[1][2][3] The key components are:
-
Ionizable Cationic Lipid: This is the core functional component. It is positively charged at a low pH, which allows it to bind and encapsulate negatively charged nucleic acids.[2][4] In the acidic environment of the endosome within a cell, it becomes protonated, which helps the LNP break down and release its cargo into the cytoplasm.[2][4] A common molar ratio for this component is around 50%.[3]
-
Helper Phospholipid: These are structurally important lipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), that help form the nanoparticle structure and can aid in the fusion with the endosomal membrane for cargo release.[2][4]
-
Cholesterol: This molecule integrates into the lipid bilayer of the LNP, enhancing its stability and rigidity by filling gaps between the other lipid components.[4][5]
-
PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG). This component forms a protective layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2][4]
Q2: My transfection efficiency is low. What are the common causes and how can I troubleshoot this?
A2: Low transfection efficiency can stem from several factors related to the LNP formulation and the experimental setup. Here are some common issues and potential solutions:
-
Suboptimal LNP Formulation: The molar ratios of the four lipid components are critical.[6] Even small changes can impact particle stability and delivery efficiency.[4] It's important to systematically screen different ratios to find the optimal balance for your specific cell type and nucleic acid cargo.
-
Poor Cellular Uptake: The size and surface charge of the LNPs play a significant role in how they interact with and are taken up by cells.[7] For some cell types, high levels of PEGylation can hinder cellular uptake.[6]
-
Inefficient Endosomal Escape: The ionizable lipid is crucial for releasing the nucleic acid from the endosome.[4] The pKa of this lipid (the pH at which it becomes charged) is a key parameter. An optimized pKa, typically between 6.2 and 6.5 for hepatocyte delivery, is necessary for efficient endosomal escape.[5]
-
Cell Health and Density: The health and confluency of your cells at the time of transfection are critical.[8][9] Use freshly passaged, healthy cells and optimize the cell density for your specific cell line.
-
Presence of Inhibitors: Components in the cell culture medium, such as serum or antibiotics, can sometimes interfere with transfection. It is often recommended to form the LNP-nucleic acid complexes in a serum-free medium.
Q3: I'm observing high cytotoxicity with my LNP formulation. How can I reduce it?
A3: Cytotoxicity is a common concern with lipid-based delivery systems, often linked to the cationic components.[10][11] Here are some strategies to mitigate toxicity:
-
Optimize the Ionizable Lipid: The choice and concentration of the ionizable lipid are major factors in LNP toxicity.[6] Using biodegradable lipids can help, as they break down into non-toxic byproducts after delivery.[6]
-
Adjust Lipid Ratios: Systematically screen different molar ratios of the LNP components. Sometimes, a slight adjustment can significantly reduce toxicity without compromising transfection efficiency.[6]
-
Control Particle Size and Charge: The physicochemical properties of LNPs, such as size and surface charge, can influence their toxicity profile.[10]
-
Purify the LNPs: Ensure that residual solvents from the formulation process are removed, as these can contribute to cytotoxicity.
-
Consider Cell Type: Different cell types have varying sensitivities to LNP formulations.[12] What is well-tolerated by one cell line may be toxic to another.
Troubleshooting Guide: Adjusting Formulations for Specific Cell Types
Hepatocytes (Liver Cells)
Hepatocytes are a common target for LNP-based therapies due to the liver's natural role in filtering the blood.[7]
-
Challenge: Achieving high transfection efficiency while minimizing off-target effects.
-
Strategies:
-
Particle Size: For effective delivery to hepatocytes, LNPs should ideally be smaller than the liver fenestrations (pores in the liver's blood vessels), which are typically around 100 nm in diameter.[13] A size of approximately 80 nm has been shown to be optimal for gene silencing in hepatocytes.[5]
-
Targeting Ligands: To enhance specificity, targeting molecules that bind to receptors on hepatocytes can be attached to the LNP surface.[7] For example, ligands that bind to the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, can be used.
-
Apolipoprotein E (ApoE) Affinity: LNPs can interact with ApoE in the bloodstream, which then facilitates uptake by hepatocytes through the low-density lipoprotein receptor (LDLR).[14] The composition of the LNP can be tuned to modulate this interaction.
-
| Parameter | Recommended Range for Hepatocytes | Rationale |
| Particle Size | 70 - 90 nm | To pass through liver fenestrations and access hepatocytes.[5] |
| Ionizable Lipid pKa | 6.2 - 6.5 | Optimal for endosomal escape in hepatocytes.[5] |
| Targeting Moiety | N-acetylgalactosamine (NAcGal) | Binds to the ASGPR on hepatocytes for targeted uptake. |
Neurons (Nerve Cells)
Delivering therapeutics to the brain is challenging due to the blood-brain barrier (BBB).
-
Challenge: Crossing the blood-brain barrier and achieving efficient uptake by neurons.
-
Strategies:
-
Surface Modification: LNPs can be modified with peptides or antibodies that target receptors on the BBB to facilitate transport into the brain.[15] For example, peptides derived from the rabies virus glycoprotein (B1211001) have been shown to help LNPs cross the BBB.
-
Small Molecule Conjugation: Attaching small molecules that interact with transporters on the BBB, such as acetylcholine, can enhance brain delivery.[16]
-
Cationic Lipids: While potentially more toxic, certain cationic lipids may aid in traversing the BBB. Careful optimization is required to balance efficiency and safety.[11]
-
| Parameter | Strategy for Neuronal Delivery | Rationale |
| Surface Chemistry | Conjugate with rabies virus glycoprotein (RVG) peptide | To facilitate crossing the blood-brain barrier. |
| Helper Lipid | Use of fusogenic lipids like DOPE | May enhance endosomal escape in neurons. |
| Toxicity Mitigation | Use of biodegradable ionizable lipids | To minimize neurotoxicity.[6] |
Immune Cells (e.g., T-cells, Dendritic Cells)
Modulating the immune system with nucleic acid-based therapies is a rapidly growing field.
-
Challenge: Efficiently transfecting non-phagocytic immune cells and avoiding unwanted immune activation.
-
Strategies:
-
Targeted Delivery: LNPs can be decorated with antibodies that bind to specific surface markers on immune cells (e.g., CD4 or CD8 on T-cells) to direct delivery.[17]
-
Size Optimization: Smaller LNPs may be more effective for accessing lymph nodes and interacting with immune cells.
-
Lipid Composition: The choice of lipids can influence the immunogenicity of the LNP. Some ionizable lipids can act as adjuvants, stimulating an immune response, which can be beneficial for vaccines but may be undesirable for other applications.[18]
-
| Parameter | Strategy for Immune Cell Delivery | Rationale |
| Surface Chemistry | Antibody conjugation (e.g., anti-CD4) | For targeted delivery to specific immune cell subsets.[17] |
| Ionizable Lipid | Select based on desired immunogenicity | Some lipids can act as adjuvants to enhance immune responses.[18] |
| PEG-Lipid | Lower molar ratio | May improve uptake by immune cells by reducing the shielding effect. |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.[19][20][21]
Materials:
-
Lipid stock solutions in 100% ethanol (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid).[21]
-
Nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[22]
-
Microfluidic mixing device (e.g., with a staggered herringbone mixer design).[20][23]
-
Syringe pumps.
-
Dialysis cassettes for buffer exchange.[21]
Procedure:
-
Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio in an RNase-free tube. Dilute with 100% ethanol to the final desired concentration.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the low pH buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid/ethanol mixture into one syringe and the nucleic acid/aqueous solution into another.
-
Pump the two solutions through the microfluidic chip at a specific flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing in the chip causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.
-
-
Buffer Exchange: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
Sterilization and Characterization: Sterile filter the final LNP formulation through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for LNP formulation and testing.
Caption: Cellular uptake and endosomal escape of LNPs.
Caption: Functions of the core LNP components.
References
- 1. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Lipid nanoparticle technology for therapeutic gene regulation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. susupport.com [susupport.com]
- 11. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precigenome.com [precigenome.com]
- 13. Optimization-by-design of hepatotropic lipid nanoparticles targeting the sodium-taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking the Brain: Peptide-Guided Nanoparticles Deliver mRNA to Neurons - Penn Engineering Blog [blog.seas.upenn.edu]
- 16. AI-Validated Brain Targeted mRNA Lipid Nanoparticles with Neuronal Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation | NSF Public Access Repository [par.nsf.gov]
- 18. Lipid Nanoparticle-based mRNA Delivery System for Biologics - Nanomedicine - CD Formulation [formulationbio.com]
- 19. youtube.com [youtube.com]
- 20. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 21. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 22. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
Technical Support Center: Mitigating Off-Target Effects with Lipid A9 Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lipid A9 for siRNA delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Lipid A9 and what is its role in LNP-siRNA formulations?
A1: Lipid A9 is an ionizable cationic lipid with a pKa of 6.27.[1] Its primary role in lipid nanoparticle (LNP)-siRNA formulations is to encapsulate the negatively charged siRNA molecules and facilitate their delivery into target cells.[1] At a low pH during formulation, Lipid A9 is positively charged, allowing for efficient complexation with siRNA. At physiological pH (around 7.4), it becomes largely neutral, which is thought to reduce toxicity and non-specific interactions in the bloodstream.[2] Once inside the acidic environment of the endosome, Lipid A9 becomes protonated again, which is crucial for endosomal escape and the release of siRNA into the cytoplasm.[2]
Q2: What are the primary causes of off-target effects in siRNA experiments?
A2: Off-target effects in siRNA experiments primarily arise from two mechanisms:
-
Seed-mediated off-targeting: This is the most common cause, where the "seed" region (nucleotides 2-8) of the siRNA guide strand has partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[3]
-
Immune stimulation: The LNP delivery vehicle itself, particularly the ionizable lipid component, can be recognized by the innate immune system, leading to the activation of inflammatory pathways and non-specific changes in gene expression.[4][5][6][7] LNPs containing Lipid A9 have been observed to activate the innate immune response, as indicated by increased plasma levels of the chemokine CCL2.[1]
Q3: How can I minimize seed-mediated off-target effects when designing my siRNA?
A3: Several strategies can be employed during siRNA design to minimize seed-mediated off-target effects:
-
Bioinformatic analysis: Utilize siRNA design tools that predict and score potential off-target effects. These tools can help select siRNA sequences with minimal homology to unintended transcripts.[8]
-
Chemical modifications: Introducing chemical modifications, such as 2'-O-methyl modifications, into the seed region of the siRNA can reduce its binding affinity to off-target mRNAs.[8]
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby lowering the probability of significant off-target effects from any one sequence.[8]
Q4: What are the signs of an innate immune response to my LNP-siRNA formulation?
A4: An innate immune response to your LNP-siRNA formulation can manifest in several ways, both in vitro and in vivo:
-
In vitro: Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) and chemokines (e.g., CCL2) in cultured cells.
-
In vivo: Systemic inflammation, changes in animal behavior (e.g., lethargy, ruffled fur), and elevated levels of inflammatory markers in the blood.[1] A decrease in body weight in animal models can also be an indicator.[1]
Troubleshooting Guides
Problem 1: High level of off-target gene knockdown observed in RNA-seq or microarray analysis.
| Possible Cause | Suggested Solution |
| Seed-mediated off-targeting by siRNA sequence. | - Redesign siRNAs using algorithms that predict and minimize off-target effects.[8]- Perform a BLAST search of your siRNA seed region against the relevant transcriptome to identify potential off-target transcripts.- Synthesize siRNAs with chemical modifications in the seed region (e.g., 2'-O-methyl) to reduce off-target binding.[8]- Use a pool of multiple siRNAs targeting the same gene to dilute the effect of any single off-targeting siRNA.[8] |
| High concentration of siRNA leading to saturation of the RNAi machinery. | - Perform a dose-response experiment to determine the lowest effective concentration of your LNP-siRNA formulation.- Reduce the amount of siRNA delivered to the cells or animal model. |
| Contamination of siRNA or LNP formulation. | - Ensure all reagents and equipment used for LNP formulation are sterile and nuclease-free.- Filter-sterilize the final LNP formulation. |
Problem 2: Signs of immunotoxicity or a strong inflammatory response.
| Possible Cause | Suggested Solution |
| Innate immune activation by the LNP formulation, potentially involving Lipid A9. | - Optimize the molar ratio of the lipid components in your LNP formulation. A common starting ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[]- Evaluate different helper lipids (e.g., DOPE instead of DSPC) as they can influence the immunogenicity of the LNP.- Reduce the overall dose of the LNP-siRNA formulation administered. |
| The siRNA sequence itself is immunostimulatory. | - Use siRNA sequences with minimal immune-stimulatory motifs (e.g., GU-rich sequences).- Incorporate chemical modifications into the siRNA backbone (e.g., 2'-O-methylation) to reduce recognition by innate immune receptors. |
| Endotoxin (B1171834) contamination in the formulation. | - Use endotoxin-free reagents and consumables for LNP preparation.- Test the final LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
Quantitative Data Summary
Table 1: Example of siRNA Off-Target Effects Measured by RNA-Sequencing
| siRNA Target | On-Target Gene Knockdown (%) | Number of Off-Target Genes ( >2-fold change) |
| Gene X (unmodified siRNA) | 85 | 150 |
| Gene X (2'-OMe modified siRNA) | 82 | 45 |
| Scrambled Control | < 5 | 10 |
This table is a representative example and actual results will vary depending on the siRNA sequence, cell type, and delivery method.
Experimental Protocols
Protocol 1: LNP-siRNA Formulation using Microfluidic Mixing
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Lipid A9 (or other ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
siRNA in RNase-free buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve Lipid A9, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be between 10-20 mM.
-
Prepare siRNA Solution: Dilute the siRNA stock in an appropriate aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0) to the desired concentration (e.g., 0.3-0.5 mg/mL).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate (e.g., 2-12 mL/min).
-
Initiate mixing. The rapid mixing will induce the self-assembly of the LNP-siRNA complexes.
-
-
Dialysis: Dialyze the resulting LNP-siRNA solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the zeta potential to assess the surface charge of the LNPs.
-
Protocol 2: Quantification of Off-Target Effects using Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Cells treated with LNP-siRNA
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for on-target and potential off-target genes
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions for your on-target gene, selected potential off-target genes, and a housekeeping gene.
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Innate Immune Activation by LNP-siRNA
LNP-siRNA formulations, particularly those containing ionizable lipids like Lipid A9, can be recognized by Toll-like receptors (TLRs), such as TLR4, on immune cells.[4] This recognition can trigger downstream signaling cascades involving transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory cytokines and chemokines.[4]
Caption: LNP-mediated activation of the TLR4 signaling pathway.
Experimental Workflow for Assessing Off-Target Effects
A comprehensive assessment of off-target effects involves a multi-step process, starting from siRNA design and culminating in functional validation.
Caption: Workflow for identifying and validating siRNA off-target effects.
References
- 1. Lipid A9 | Liposome | 2036272-50-9 | Invivochem [invivochem.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles (LNP) induce activation and maturation of antigen presenting cells in young and aged individuals | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
Validation & Comparative
A Comparative Guide to Ionizable Lipids in mRNA Vaccines: A9 vs. SM-102
For researchers, scientists, and drug development professionals, the selection of optimal lipid nanoparticle (LNP) components is paramount to the efficacy of mRNA vaccines. This guide provides a detailed comparison of two key ionizable lipids: Lipid A9, utilized by Acuitas Therapeutics, and SM-102, a cornerstone of the Moderna COVID-19 vaccine.
Physicochemical Properties
Ionizable lipids are critical for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm. Their pKa, the pH at which they are 50% ionized, is a key determinant of both encapsulation efficiency and endosomal escape.
| Property | Lipid A9 | SM-102 |
| pKa | 6.27 | 6.68[1] |
| Chemical Structure | Contains a multi-branched tail structure.[2] | Features a tertiary amine head, branched tails, and ester linkers.[3] |
| CAS Number | 2036272-50-9 | 2089251-47-6 |
| Molecular Formula | C₅₇H₁₁₂N₂O₅ | C₄₄H₈₇NO₅ |
Performance in mRNA Vaccine Formulations
The ultimate measure of an ionizable lipid's effectiveness lies in its ability to promote high levels of protein expression from the delivered mRNA and to elicit a robust immune response.
In Vivo Protein Expression
Studies utilizing luciferase-encoding mRNA (Luc-mRNA) provide a quantitative measure of in vivo transfection efficiency. While direct comparative data for Lipid A9 is limited, available data for SM-102 demonstrates its high efficiency.
SM-102: In BALB/c mice injected intramuscularly with Luc-mRNA-LNPs formulated with SM-102, significant luciferase expression is observed. One study reported that bioluminescence mediated by SM-102 was 60% higher than that achieved with ALC-0315, another clinically used ionizable lipid.[4] Another study in BALB/c mice using intramuscular injection of 5 µg of Luc-mRNA encapsulated in SM-102 LNPs also showed robust luciferase expression.[5]
Lipid A9: Publicly available data on the in vivo protein expression using Lipid A9-formulated mRNA is scarce. While a commercial product exists containing Lipid A9 and EGFP mRNA, quantitative in vivo expression data is not provided.[6]
Immunogenicity
The immunogenicity of LNP-mRNA vaccines, characterized by the induction of antigen-specific antibodies, is a critical indicator of vaccine efficacy.
SM-102: Studies have shown that LNPs formulated with SM-102 are highly immunogenic. In mice, intramuscular immunization with mRNA-LNPs containing SM-102 resulted in high titers of antigen-specific IgG antibodies.[7][8] For instance, when used to deliver mRNA encoding the SARS-CoV-2 spike protein, SM-102 LNPs induced significantly higher binding and neutralizing antibody titers compared to LNPs formulated with a conventional ionizable lipid.[9]
Lipid A9: LNPs containing Lipid A9 have been shown to activate the innate immune response.[10] This innate immune activation is a crucial first step in initiating a potent adaptive immune response. However, specific data on antibody titers generated by Lipid A9-formulated mRNA vaccines from peer-reviewed studies are not as widely available as for SM-102.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for key experiments in the evaluation of ionizable lipids for mRNA vaccines.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.
Materials:
-
Ionizable lipid (e.g., SM-102 or Lipid A9) dissolved in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Microfluidic mixing device and syringe pumps
Procedure:
-
Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for a typical SM-102 formulation).[8]
-
Prepare the aqueous phase by diluting the mRNA to the desired concentration in the acidic buffer.
-
Set up the microfluidic device with two syringe pumps, one for the lipid phase and one for the aqueous phase.
-
Set the flow rate ratio of the aqueous phase to the lipid phase (e.g., 3:1) and the total flow rate (e.g., 10 mL/min).[2]
-
Initiate the pumps to mix the two phases in the microfluidic chip, leading to the self-assembly of mRNA-LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
In Vivo Luciferase Expression Assay
This protocol outlines the procedure for assessing in vivo protein expression using bioluminescence imaging.
Materials:
-
BALB/c mice
-
Luc-mRNA-LNP formulation
-
D-luciferin potassium salt solution (15 mg/mL in PBS)
-
In vivo imaging system (IVIS)
Procedure:
-
Administer the Luc-mRNA-LNP formulation to mice via intramuscular (e.g., gastrocnemius muscle) or intravenous injection at a specified mRNA dose (e.g., 1-5 µg).[4][5]
-
At desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg body weight).
-
After a short incubation period (e.g., 10 minutes) for substrate distribution, anesthetize the mice.
-
Place the mice in the IVIS and acquire bioluminescence images.
-
Quantify the bioluminescent signal (total flux in photons/second) in the region of interest (e.g., injection site or liver) using the accompanying software.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes a standard method for measuring antigen-specific IgG antibodies in the serum of immunized animals.
Materials:
-
Serum samples from immunized and control mice
-
Recombinant antigen protein (corresponding to the mRNA vaccine)
-
96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate with wash buffer and block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add serial dilutions of the mouse serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the signal of pre-immune serum).
Innate Immune Signaling Pathway
Ionizable lipids are not merely passive delivery vehicles; they can also act as adjuvants by activating innate immune signaling pathways, which are crucial for shaping the subsequent adaptive immune response. Both Lipid A9 and SM-102 are known to stimulate the innate immune system.[10][11] A key pathway involved is the Toll-like receptor 4 (TLR4) signaling cascade.[12][13]
Caption: TLR4-mediated innate immune signaling pathway activated by ionizable lipids.
Conclusion
Both Lipid A9 and SM-102 are advanced ionizable lipids that play a crucial role in the success of mRNA vaccines. SM-102 has a wealth of publicly available data demonstrating its high efficiency in terms of both protein expression and immunogenicity. While specific performance data for Lipid A9 in the context of mRNA vaccines is less accessible, its use by a leading LNP technology company and its known ability to stimulate an innate immune response suggest it is also a highly effective molecule. The choice between these or other ionizable lipids will depend on the specific application, the desired immune response profile, and licensing considerations. Further head-to-head studies, should they become publicly available, will be invaluable in making more direct comparisons and guiding the future design of mRNA delivery systems.
References
- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. LNP Formulation For mRNA delivery [advancingrna.com]
- 4. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholar.usuhs.edu [scholar.usuhs.edu]
- 13. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid 9 (A9) and Other Leading Ionizable Cationic Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and characteristics of Lipid 9 (A9) in comparison to industry-standard ionizable lipids SM-102, ALC-0315, and DLin-MC3-DMA for messenger RNA (mRNA) delivery. This document provides a data-driven overview of their physicochemical properties, in vitro and in vivo performance, and immunogenicity, supported by detailed experimental protocols.
Ionizable cationic lipids are a critical component of lipid nanoparticle (LNP) formulations, enabling the encapsulation, delivery, and endosomal escape of mRNA payloads. The selection of the appropriate ionizable lipid is paramount for the efficacy and safety of mRNA-based therapeutics and vaccines. This guide focuses on this compound, also known as Lipid A9, and provides a comparative analysis against three of the most well-established and clinically validated ionizable lipids: SM-102, ALC-0315, and DLin-MC3-DMA.
Physicochemical Properties of Ionizable Lipids
The physicochemical properties of ionizable lipids, such as their pKa, are crucial determinants of their performance. The pKa influences both the efficiency of mRNA encapsulation during LNP formulation at an acidic pH and the subsequent release of the mRNA cargo into the cytoplasm from the endosome at physiological pH.
| Ionizable Lipid | Molar Mass ( g/mol ) | pKa | Key Structural Features |
| Lipid A9 | 905.5 | 6.27 | Five branched lipid tails. |
| SM-102 | 767.28 | ~6.7 | Headgroup with a tertiary amine and two long, unsaturated lipid tails.[1] |
| ALC-0315 | 787.34 | ~6.1 - 6.4 | Headgroup containing two tertiary amines and two ester-containing lipid tails.[1] |
| DLin-MC3-DMA | 642.09 | ~6.45 | Dilinoleyl-based lipid with a dimethylamino headgroup. |
In Vitro Performance: Transfection Efficiency
The ability of an LNP formulation to efficiently transfect cells with its mRNA cargo is a primary indicator of its potential therapeutic efficacy. This is often assessed by measuring the expression of a reporter protein, such as luciferase or Green Fluorescent Protein (GFP), in cultured cells.
While direct head-to-head quantitative comparisons including Lipid A9 are limited in publicly available literature, a study screening LNP formulations for self-amplifying RNA (saRNA) delivery to the brain provides some characterization. In this study, LNPs formulated with Lipid A9, SM-102, and ALC-0315 all demonstrated high encapsulation efficiencies of over 80%.[2][3] Another source suggests that Lipid A9 possesses properties equivalent to those of SM-102 and ALC-0315.[4][5]
For a comprehensive understanding, the following table presents hypothetical comparative data based on typical performance characteristics observed for leading ionizable lipids in common cell lines like HEK293T or HeLa.
| Ionizable Lipid | In Vitro Transfection Efficiency (Relative Luciferase Units - RLU/mg protein) |
| Lipid A9 | Data not publicly available in a direct comparative format |
| SM-102 | High |
| ALC-0315 | High |
| DLin-MC3-DMA | Moderate to High |
In Vivo Performance: Biodistribution and Protein Expression
The in vivo performance of LNPs is critical for their therapeutic application. Key parameters include the biodistribution of the LNPs to target organs and the level of protein expression achieved from the delivered mRNA. Following intravenous administration, LNPs predominantly accumulate in the liver.
| Ionizable Lipid | Primary Organ of Accumulation (Intravenous) | In Vivo Luciferase Expression (photons/sec/cm²/sr) |
| Lipid A9 | Expected to be Liver | Data not publicly available in a direct comparative format |
| SM-102 | Liver | High |
| ALC-0315 | Liver | High |
| DLin-MC3-DMA | Liver | Moderate to High |
Immunogenicity: Cytokine Induction
The immunogenicity of LNP formulations is a critical safety consideration. The induction of pro-inflammatory cytokines can lead to adverse effects, ranging from mild local reactions to systemic inflammatory responses. LNPs containing Lipid A9 and encapsulating a non-stimulatory siRNA were found to increase plasma levels of the chemokine CCL2, indicating an activation of the innate immune response.
The following table provides a representative comparison of the potential for different ionizable lipids to induce key inflammatory cytokines.
| Ionizable Lipid | TNF-α Induction (pg/mL) | IL-6 Induction (pg/mL) |
| Lipid A9 | Induces innate immune response (CCL2) | Data not publicly available in a direct comparative format |
| SM-102 | Moderate | Moderate |
| ALC-0315 | Low to Moderate | Low to Moderate |
| DLin-MC3-DMA | Moderate | Moderate |
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., Lipid A9), DSPC, Cholesterol, PEG-lipid
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Stock Solution: Dilute the mRNA in citrate buffer to the desired concentration.
-
Microfluidic Mixing: Load the lipid and mRNA solutions into separate syringes and place them on the syringe pumps. Set the flow rates to achieve the desired ratio (e.g., 3:1 aqueous to organic phase). Connect the syringes to the microfluidic cartridge and initiate mixing.
-
Dialysis: Collect the resulting LNP solution and dialyze against PBS overnight at 4°C to remove ethanol and raise the pH.
-
Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm sterile syringe filter.
-
Characterization: Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). Measure the mRNA encapsulation efficiency using a RiboGreen assay.
In Vitro Transfection Efficiency Assay
This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell culture model using a luciferase reporter.
Materials:
-
HEK293T or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
mRNA-LNP formulations
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubation: Incubate the cells overnight at 37°C and 5% CO₂.
-
Transfection: Dilute the mRNA-LNP formulations in fresh cell culture medium and add to the cells. Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well and compare the relative light units (RLUs) between the different LNP formulations.
In Vivo Biodistribution and Luciferase Expression Assay
This protocol describes the evaluation of LNP biodistribution and mRNA expression in a mouse model.
Materials:
-
BALB/c mice (or other appropriate strain)
-
mRNA-LNP formulations encapsulating luciferase mRNA
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administration: Administer the mRNA-LNP formulations to the mice via the desired route (e.g., intravenous tail vein injection).
-
In Vivo Imaging: At a specified time point (e.g., 6, 24, or 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.
-
Anesthesia and Imaging: Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.
-
Ex Vivo Analysis: Euthanize the mice, harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys), and perform ex vivo imaging of the organs after incubation with D-luciferin.
-
Data Analysis: Quantify the bioluminescence signal (in photons/sec/cm²/sr) from the whole body and individual organs to determine the biodistribution and level of protein expression.
Cytokine Induction Assay
This protocol details the measurement of cytokine levels in response to LNP treatment in vitro.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a murine macrophage cell line like RAW 264.7)
-
LNP formulations
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the immune cells in an appropriate medium.
-
Treatment: Treat the cells with the LNP formulations at various concentrations. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the target cytokines according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on a standard curve.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific product. The selection of an ionizable lipid should be based on rigorous experimental evaluation in the context of the specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Firefly Luciferase-Based Reporter Gene Assay for Investigating Nanoparticle-Mediated Nucleic Acid Delivery | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
Validating Endosomal Escape: A Comparative Guide for Novel Ionizable Lipids
The cytosolic delivery of nucleic acid payloads is a critical bottleneck in the development of RNA-based therapeutics.[1][2] Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, largely due to the incorporation of ionizable cationic lipids that facilitate the escape of cargo from endosomes.[2][3] The efficiency of this "endosomal escape" is a key determinant of therapeutic potency, yet it remains a highly inefficient process, with some studies indicating that less than 10% of LNP cargo may reach the cytosol.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the endosomal escape efficiency of novel ionizable lipids, such as a hypothetical "Lipid A9." We will compare its potential performance against well-established lipids like DLin-MC3-DMA, ALC-0315, and SM-102, providing supporting experimental data and detailed protocols.
The Mechanism of Ionizable Lipid-Mediated Endosomal Escape
The primary mechanism for endosomal escape relies on the pH-responsive nature of ionizable lipids.[][6] These lipids are engineered to have a pKa value between 6.0 and 7.0, allowing them to remain largely neutral at physiological pH (~7.4) but become protonated and positively charged within the acidic environment of the late endosome (pH ~5.0-6.5).[3][7] This charge switch is the critical trigger for membrane disruption.
The proposed mechanism involves several key steps:
-
Protonation: As the endosome matures and its internal pH drops, the amine headgroups of the ionizable lipids become positively charged.[3][]
-
Electrostatic Interaction: The now cationic LNP interacts with negatively charged anionic phospholipids (B1166683) (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[1][8]
-
Membrane Destabilization: This interaction is believed to induce a structural change in the lipid arrangement, promoting a transition from a stable lamellar (bilayer) phase to a non-bilayer, inverted cone, or hexagonal (HII) phase.[1][6][9]
-
Cargo Release: The formation of these non-bilayer structures disrupts the integrity of the endosomal membrane, leading to the formation of pores or complete membrane fusion, which allows the encapsulated nucleic acid cargo to be released into the cytoplasm.[6][8]
Comparative Performance of Benchmark Ionizable Lipids
The efficiency of endosomal escape varies significantly between different ionizable lipids. The evolution from early-generation lipids like DLin-MC3-DMA to newer structures such as ALC-0315 and SM-102 (used in COVID-19 mRNA vaccines) has led to marked improvements in delivery potency.[10] A novel lipid like "Lipid A9" would need to demonstrate performance superior to these benchmarks.
| Ionizable Lipid | Endosomal Escape Efficiency (%) | Cell Type / Model | Key Findings |
| DLin-MC3-DMA | ~2-5% | Various | The foundational lipid for the first approved siRNA therapeutic (Onpattro). Considered a benchmark for early-generation LNPs. |
| ALC-0315 | <10% - 15% | Jurkat cells, Hepatocytes | A next-generation lipid used in the Pfizer-BioNTech COVID-19 vaccine. Shows improved gene silencing in hepatocytes compared to MC3.[10][11] |
| SM-102 | ~15-20% | Jurkat cells | A next-generation lipid used in the Moderna COVID-19 vaccine. Demonstrated significantly higher protein expression and endosomal escape efficiency compared to MC3 and ALC-0315 in certain cell types.[11] |
Note: Endosomal escape efficiency is notoriously difficult to quantify precisely and can vary significantly based on the cell type, cargo, LNP formulation, and assay used. The values presented are estimates based on published studies to illustrate relative performance.[4]
Experimental Protocols
Validating the endosomal escape capability of "Lipid A9" requires a systematic approach, beginning with nanoparticle formulation and followed by direct, quantitative assays of membrane disruption.
Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating siRNA or mRNA using a microfluidic mixing device, which allows for reproducible and scalable production.
Materials:
-
Ionizable Lipid (e.g., Lipid A9, DLin-MC3-DMA)
-
Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Nucleic Acid Cargo (siRNA or mRNA)
-
Ethanol (B145695) (200 proof, molecular grade)
-
Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock in Ethanol: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. A commonly used ratio is 50:10:38.5:1.5 .[10] The total lipid concentration in the ethanol phase is typically around 20 mM.[12]
-
Prepare Aqueous Phase: Dissolve the siRNA or mRNA cargo in the citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid is protonated upon mixing, facilitating complexation with the negatively charged nucleic acid.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the microfluidic mixer to the desired flow rate ratio (typically 3:1 aqueous to ethanol).[12]
-
Nanoparticle Formation: Initiate mixing. The rapid change in solvent polarity as the ethanol stream mixes with the aqueous stream causes the lipids to precipitate and self-assemble around the nucleic acid core, forming LNPs.
-
Dialysis: Remove the ethanol and exchange the buffer to a physiological pH by dialyzing the resulting LNP solution against sterile PBS (pH 7.4) overnight using an appropriate molecular weight cutoff dialysis cassette.
-
Characterization: Characterize the final LNP formulation for size (dynamic light scattering), polydispersity index (PDI), and encapsulation efficiency (e.g., using a RiboGreen assay). Optimal LNPs are typically 70-100 nm in diameter with a PDI < 0.2.[13]
Endosomal Escape Validation: Calcein (B42510) Release Assay
This assay visualizes the disruption of endosomal membranes. Calcein, a fluorescent dye, is loaded into endosomes. If an LNP formulation disrupts the endosomal membrane, calcein is released into the cytosol, changing the fluorescence pattern from punctate (trapped in vesicles) to diffuse.[14][15]
Materials:
-
Cells cultured on glass-bottom dishes (e.g., HeLa, HEK293)
-
Calcein (self-quenching concentration, e.g., 5 mM)
-
LNP formulations to be tested (e.g., LNP-Lipid A9, LNP-MC3)
-
Positive Control: Chloroquine or another known endosomolytic agent
-
Negative Control: Untreated cells or cells treated with a non-fusogenic particle
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes to reach 70-80% confluency on the day of the experiment.[16]
-
Calcein Loading: Incubate the cells with calcein-containing medium for a short period (e.g., 10-15 minutes) to allow endocytic uptake.
-
Wash: Thoroughly wash the cells with PBS to remove extracellular calcein.
-
LNP Treatment: Add medium containing the different LNP formulations (and controls) to the cells. Incubate for a time course (e.g., 2, 4, 8 hours).
-
Imaging: At each time point, visualize the cells using a confocal microscope.
-
No Escape: Cells will show bright, distinct fluorescent puncta, indicating calcein is trapped within endosomes.
-
Escape: Cells will show a diffuse, dimmer green fluorescence throughout the cytoplasm, indicating calcein has been released.
-
-
Quantification: Use image analysis software to quantify the percentage of cells showing a diffuse fluorescence pattern for each treatment condition.
Endosomal Escape Validation: Galectin-8 (Gal8-GFP) Reporter Assay
This is a highly sensitive method that uses a genetically encoded reporter to detect endosomal rupture events in living cells. Cytosolic Galectin-8 fused to GFP binds to glycans that become exposed on the inner leaflet of damaged endosomes, forming bright GFP puncta that mark the site of rupture.[17]
Materials:
-
HEK293 cells stably expressing Gal8-GFP.[17]
-
LNP formulations to be tested.
-
Live-cell imaging system with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Plate the Gal8-GFP reporter cells in a glass-bottom plate suitable for live-cell imaging.
-
LNP Treatment: Add the LNP formulations to the cells.
-
Live-Cell Imaging: Immediately place the plate on the microscope stage and begin time-lapse imaging. Acquire images every 1-5 minutes for several hours.
-
Analysis: Analyze the resulting time-lapse videos. An endosomal escape event is recorded when a bright, distinct GFP punctum appears that was not present in the previous frame.
-
Quantification: Count the number of puncta-forming events per cell or per field of view for each LNP formulation. A higher number of events indicates a greater capacity for endosomal membrane disruption.[17]
Overall Experimental Workflow
The process of comparing a novel lipid against benchmarks involves a logical flow from synthesis to in vitro validation.
References
- 1. pnas.org [pnas.org]
- 2. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. liposomes.ca [liposomes.ca]
- 13. dovepress.com [dovepress.com]
- 14. db-thueringen.de [db-thueringen.de]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ionizable Lipids for Nucleic Acid Delivery: DLin-MC3-DMA vs. Lipid 9
In the rapidly evolving field of gene therapy and vaccine development, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapeutics. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering messenger RNA (mRNA) and small interfering RNA (siRNA). These specialized lipids are designed to efficiently encapsulate nucleic acids and facilitate their delivery into target cells.
This guide provides a detailed comparison of two such ionizable lipids: the well-established DLin-MC3-DMA and the more recently described Lipid 9. While extensive data is available for DLin-MC3-DMA, particularly in the context of siRNA and mRNA delivery, publicly available information on this compound is limited, with current research focusing on its application for antisense oligonucleotide (ASO) delivery.
Due to the limited direct comparative data for mRNA delivery, this guide will first provide a comprehensive overview of both lipids, followed by a detailed head-to-head comparison of DLin-MC3-DMA with another clinically relevant ionizable lipid, ALC-0315, for which direct comparative data is available.
Overview of DLin-MC3-DMA and this compound
DLin-MC3-DMA is a gold-standard ionizable cationic lipid that has been extensively used in the formulation of LNPs for both preclinical research and clinically approved therapeutics.[1][2] It was a key component in the first FDA-approved siRNA drug, Onpattro® (patisiran), for the treatment of hereditary transthyretin-mediated amyloidosis.[1][2] Its structure features a tertiary amine headgroup and two unsaturated lipid tails, which are crucial for its function.[3]
This compound , also identified by its chemical name 306-O12B-3 , is a more recently developed ionizable lipid.[4] Its structure is distinct from DLin-MC3-DMA, featuring disulfide bonds within its lipid tails, which may offer different biodegradable properties.[4] Current research on this compound has primarily focused on its use in LNPs for the delivery of ASOs, with studies demonstrating its potential for liver-specific targeting.[4]
Comparative Data Summary
As direct head-to-head experimental data for the performance of this compound in mRNA delivery is not publicly available, a direct quantitative comparison with DLin-MC3-DMA for this application cannot be provided. However, the following tables summarize the available information for both lipids.
Table 1: Physicochemical Properties of DLin-MC3-DMA and this compound
| Property | DLin-MC3-DMA | This compound (306-O12B-3) |
| CAS Number | 1224606-06-7 | 2982842-90-8 |
| Molecular Formula | C₄₃H₇₉NO₂ | C₄₆H₉₁N₃O₆S₆ |
| Molecular Weight | 642.1 g/mol | 974.62 g/mol |
| Apparent pKa | ~6.44 | Not specified in search results |
Table 2: Performance Characteristics of this compound (306-O12B-3) in ASO Delivery
| Parameter | Finding | Reference |
| Application | Delivery of antisense oligonucleotides (ASOs) | [4] |
| In Vivo Biodistribution | Localizes to the liver after intravenous administration in mice | [4] |
| In Vivo Efficacy | LNPs containing 306-O12B-3 decreased hepatic PCSK9 expression in mice. | [4] |
| In Vivo Efficacy | LNPs with 306-O12B-3 and another lipidoid decreased tau expression in the mouse brain. | [4] |
Head-to-Head Comparison: DLin-MC3-DMA vs. ALC-0315 for siRNA Delivery
To provide a data-driven comparison, we present a head-to-head analysis of DLin-MC3-DMA with ALC-0315, another clinically relevant ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine. The following data is based on a study directly comparing the two lipids for the delivery of siRNA to hepatocytes and hepatic stellate cells (HSCs) in mice.[5]
Table 3: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA vs. ALC-0315 LNPs
| Target Gene (Cell Type) | siRNA Dose | Percent Knockdown (vs. control) | Reference |
| DLin-MC3-DMA | ALC-0315 | ||
| Factor VII (Hepatocytes) | 1 mg/kg | ~40% | ~80% (two-fold greater than MC3) |
| ADAMTS13 (HSCs) | 1 mg/kg | ~8% | ~80% (ten-fold greater than MC3) |
Table 4: In Vivo Toxicity Comparison of DLin-MC3-DMA vs. ALC-0315 LNPs
| Toxicity Marker | siRNA Dose | Fold Increase over PBS Control | Reference |
| DLin-MC3-DMA | ALC-0315 | ||
| Alanine Aminotransferase (ALT) | 5 mg/kg | No significant increase | ~4-fold increase |
| Aspartate Aminotransferase (AST) | 5 mg/kg | No significant increase | No significant increase |
| Bile Acids | 5 mg/kg | No significant increase | ~6-fold increase |
Experimental Protocols
LNP Formulation (General Protocol)
Lipid nanoparticles are typically formed by the rapid mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the nucleic acid at a low pH.
-
Lipid Stock Preparation: The ionizable lipid (DLin-MC3-DMA or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol to prepare a lipid stock solution. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][7]
-
Nucleic Acid Solution Preparation: The siRNA or mRNA is dissolved in a low pH buffer, such as a sodium acetate (B1210297) buffer (pH 4).[5]
-
LNP Formation: The lipid solution and the nucleic acid solution are rapidly mixed, often using a microfluidic device, at a defined ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase).[1]
-
Purification and Buffer Exchange: The resulting LNPs are then purified and the buffer is exchanged to a physiological pH (e.g., PBS pH 7.4) through methods like dialysis or tangential flow filtration.[5]
In Vivo Gene Silencing Study Protocol
-
Animal Model: The study is conducted in a relevant animal model, such as mice.
-
LNP Administration: The LNP-siRNA formulations are administered intravenously (IV) at the specified doses (e.g., 1 mg/kg or 5 mg/kg of siRNA).[5]
-
Sample Collection: At a predetermined time point after administration (e.g., 5 hours or 72 hours), blood and tissue samples (e.g., liver) are collected.[5]
-
Efficacy Analysis: Gene knockdown is assessed by measuring the target mRNA levels in the tissue (e.g., via qPCR) or the target protein levels in the plasma (e.g., via ELISA).[5]
-
Toxicity Analysis: Serum samples are analyzed for markers of liver toxicity, such as ALT, AST, and bile acids.[5]
Visualizations
LNP Formulation and Delivery Workflow
Caption: Workflow of LNP formulation and in vivo delivery.
Mechanism of Endosomal Escape
Caption: Ionizable lipid-mediated endosomal escape mechanism.
Conclusion
DLin-MC3-DMA remains a cornerstone ionizable lipid in the field of nucleic acid delivery, with a wealth of publicly available data demonstrating its utility. While it shows robust performance, newer lipids such as ALC-0315 have demonstrated superior efficacy for siRNA delivery to specific liver cell types, albeit with a potential for increased liver toxicity at higher doses.[5]
The emergence of novel ionizable lipids like this compound (306-O12B-3) highlights the continuous innovation in this area. While current data for this compound is focused on ASO delivery, its unique biodegradable features may offer advantages. Further research and direct comparative studies will be crucial to fully elucidate the potential of this compound for mRNA and other nucleic acid therapies and to determine its performance and safety profile relative to established lipids like DLin-MC3-DMA. For researchers and drug developers, the selection of an ionizable lipid should be guided by the specific application, the target cell type, and a thorough evaluation of the efficacy and safety data from relevant preclinical models.
References
- 1. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. This compound 2982842-90-8 | MedChemExpress [medchemexpress.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to In Vivo Efficacy of Ionizable Lipid Formulations in mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
Data Summary: In Vivo Efficacy Comparison
The following tables summarize quantitative data from preclinical studies comparing LNP formulations with different ionizable lipids.
Table 1: Comparison of LNP Formulations Containing ARV-T1 vs. SM-102
| Efficacy Parameter | LNP-ARV-T1 | LNP-SM-102 | Fold Difference | Animal Model |
| In Vivo mRNA Delivery (Luciferase Expression) | Significantly Higher | Lower | - | BALB/c Mice |
| SARS-CoV-2 Spike Protein Binding Antibodies | >10-fold Higher Potency | Lower | >10 | BALB/c Mice |
| SARS-CoV-2 Virus Neutralizing Antibodies | >10-fold Higher Potency | Lower | >10 | BALB/c Mice |
Data sourced from a study comparing a novel cholesterol-tailed ionizable lipid (ARV-T1) to SM-102.[1][2]
Table 2: Comparison of LNP Formulations Containing SM-102 vs. ALC-0315
| Efficacy Parameter | LNP-SM-102 | LNP-ALC-0315 | Observation | Animal Model |
| In Vivo mRNA Delivery (Luciferase Expression) | ~60% Higher | Lower | SM-102 is more efficient for intramuscular delivery | BALB/c Mice |
| Antigen-Specific T-cell Immune Response | Strong Response | Strong Response | No significant difference observed | C57BL/6 Mice |
Data sourced from studies comparing the ionizable lipids used in the Moderna (SM-102) and Pfizer-BioNTech (ALC-0315) COVID-19 vaccines.[3][4]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following outlines a general experimental protocol for evaluating the in vivo efficacy of LNP-mRNA vaccine formulations.
1. LNP Formulation:
-
Method: Rapid mixing of a lipid-ethanol solution with an mRNA-aqueous buffer solution using a microfluidic device is a common technique.[5][6]
-
Components:
-
Ionizable Lipid (e.g., Lipid A9, SM-102, ALC-0315, ARV-T1)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)
-
-
Key Parameters: The molar ratio of the lipid components and the N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate (B84403) groups in the mRNA) are critical parameters that need to be optimized and controlled.[5]
2. Animal Model:
-
Species: BALB/c or C57BL/6 mice are commonly used for immunogenicity studies.[1][3][4]
-
Administration: Intramuscular injection is the standard route for vaccine administration.[4]
3. In Vivo mRNA Expression Analysis:
-
Reporter Gene: mRNA encoding a reporter protein like Firefly Luciferase (Fluc) is encapsulated in the LNPs.[1][4]
-
Detection: In vivo bioluminescence imaging is used to quantify protein expression at different time points post-injection.[1][4]
4. Immunogenicity Assessment:
-
Antigen: mRNA encoding the antigen of interest (e.g., SARS-CoV-2 spike protein) is used for vaccination.
-
Antibody Titer Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of antigen-specific antibodies in the sera of immunized animals.
-
Neutralizing Antibody Assay: A virus neutralization assay is performed to assess the functional ability of the induced antibodies to block viral entry into cells.
-
T-cell Response Analysis: Techniques such as ELISpot or intracellular cytokine staining followed by flow cytometry are used to measure antigen-specific T-cell responses (e.g., IFN-γ production).[3]
Visualizing Key Processes
Signaling Pathway: Innate Immune Activation by LNP
The ionizable lipid component of LNPs can act as an adjuvant, stimulating the innate immune system. This diagram illustrates a simplified potential pathway for innate immune recognition of LNPs.
Caption: Simplified pathway of innate immune activation by LNPs.
Experimental Workflow: In Vivo Efficacy Study
This diagram outlines the typical workflow for a preclinical in vivo study comparing different LNP-mRNA formulations.
References
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Lipid Nanoparticle Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of lipid nanoparticles (LNPs) is paramount in the development of nucleic acid therapeutics, ensuring product quality, safety, and efficacy. A comprehensive analytical strategy involves the use of orthogonal methods to assess critical quality attributes (CQAs). This guide provides a comparative overview of key analytical techniques for the characterization of LNPs, with a focus on those pertinent to formulations analogous to a "Lipid 9" type LNP, which typically contain an ionizable lipid, a PEGylated lipid, a helper lipid, and cholesterol for the delivery of mRNA.
Data Presentation: Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific CQA being measured. The following tables summarize and compare common methods for LNP characterization.
Table 1: Particle Size and Polydispersity Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | Mean hydrodynamic diameter (Z-average), Polydispersity Index (PDI).[1] | Rapid, non-invasive, low sample volume.[1] | Sensitive to contaminants and aggregates, provides an intensity-weighted average which can be skewed by larger particles. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual particles. | Particle-by-particle size distribution, number-based concentration. | High-resolution size distribution, provides concentration data. | Lower throughput than DLS, optimal concentration range required. |
| Scanning Electron Microscopy (SEM) | Scans the sample with a focused beam of electrons to produce an image. | Particle morphology, size, and surface characteristics of dry microparticles.[2] | High-resolution imaging, direct visualization of particle shape.[2] | Requires sample to be in a dry state, which may alter particle structure; provides information on a small population. |
Table 2: Lipid Composition and Quantification
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Separates lipids based on their physicochemical properties, followed by universal detection based on aerosol charging. | Quantification of individual lipid components (ionizable, helper, PEG, cholesterol).[1][3] | Universal detection for non-chromophoric lipids, high sensitivity and reproducibility.[4][5] | Requires method development for specific lipid compositions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids chromatographically and identifies them based on their mass-to-charge ratio. | Identification and quantification of lipids, detection of impurities and degradation products.[6][7] | High specificity and sensitivity, provides structural information.[6][7] | More complex instrumentation and data analysis compared to HPLC-CAD. |
Table 3: mRNA Encapsulation and Integrity
| Technique | Principle | Information Provided | Advantages | Limitations |
| Fluorescence Spectroscopy (e.g., RiboGreen Assay) | Utilizes a dye that fluoresces upon binding to nucleic acids. | Quantification of encapsulated mRNA by comparing fluorescence before and after LNP disruption.[1] | High sensitivity, widely used and established method.[1] | Indirect measurement, can be affected by substances that interfere with the dye or fluorescence. |
| Automated Gel Electrophoresis (AGE) | Separates mRNA based on size through a gel matrix under an electric field. | Integrity and purity of the encapsulated mRNA.[1] | High resolution for assessing mRNA integrity, automated for higher throughput. | Qualitative or semi-quantitative, requires LNP disruption. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Total mRNA concentration.[1] | Simple, rapid, and requires minimal sample preparation after LNP disruption.[1] | Can be affected by interfering substances that absorb at the same wavelength. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for key experiments.
Protocol 1: Particle Size and Polydispersity Measurement by DLS
-
Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration to achieve a scattering intensity within the instrument's linear range.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate for at least 1 minute.
-
Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI).
Protocol 2: Lipid Quantification by HPLC-CAD
-
Sample Preparation:
-
Disrupt the LNP structure by diluting the sample in an organic solvent (e.g., ethanol (B145695) or a methanol/chloroform mixture).[8]
-
Prepare a series of calibration standards for each lipid component.
-
-
Chromatographic Conditions:
-
Column: Use a suitable reversed-phase column (e.g., C18 or C30).[4]
-
Mobile Phase: Employ a gradient of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like trifluoroacetic acid (TFA) or formic acid.[4]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C).
-
-
CAD Settings: Optimize nebulizer temperature and gas pressure according to the manufacturer's recommendations.
-
Data Analysis: Integrate the peak areas for each lipid and quantify the concentration using the calibration curves.
Protocol 3: mRNA Encapsulation Efficiency by RiboGreen Assay
-
Reagent Preparation: Prepare the RiboGreen working solution by diluting the concentrated stock in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Sample Preparation:
-
Total mRNA: Disrupt a known volume of the LNP sample by adding a surfactant (e.g., 0.5% Triton X-100) and incubating.
-
Free mRNA: Use an intact LNP sample.
-
-
Measurement:
-
Add the RiboGreen working solution to both the disrupted (total mRNA) and intact (free mRNA) samples in a microplate.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.
-
Mandatory Visualization
The following diagrams illustrate the relationships and workflows of the analytical techniques described.
Caption: Relationship between LNPs' CQAs and analytical techniques.
Caption: Logic flow for cross-validation of analytical methods.
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Comparative Performance Analysis: Lipid 9 vs. Lipid A9 for Nucleic Acid Delivery
In the rapidly evolving landscape of gene-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of novel treatments. Ionizable cationic lipids are a cornerstone of modern lipid nanoparticle (LNP) formulations, facilitating the encapsulation and intracellular delivery of nucleic acid payloads such as mRNA and siRNA. This guide provides a comparative analysis of two such lipids, Lipid 9 and Lipid A9, to assist researchers, scientists, and drug development professionals in making informed decisions for their delivery platforms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Lipid A9 is presented below. These characteristics are crucial determinants of LNP stability, encapsulation efficiency, and biological activity.
| Property | This compound | Lipid A9 |
| CAS Number | 2982842-90-8 | 2036272-50-9 |
| Chemical Name | O=C(CCNCCCN(CCCN(CCC(OCCCCCCSSCCCC)=O)CCC(OCCCCCCSSCCCC)=O)C)OCCCCCCSSCCCC | bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate |
| Molecular Formula | C46H91N3O6S6 | C57H112N2O5 |
| Molecular Weight | 974.62 g/mol | 905.5 g/mol |
| pKa | Not publicly available | ~6.27 - 6.5[1][2][3][4] |
| Primary Application | LNP-based delivery of mRNA and other payloads[5] | LNP-based delivery of mRNA and siRNA[1][3][4] |
Illustrative Performance Data
To provide a framework for comparison, the following tables present illustrative performance data typical for ionizable lipids in LNP formulations. This data is based on established benchmarks in the field and represents the expected performance metrics for lipids of this class.
LNP Formulation and Characterization (Illustrative Data)
| Parameter | LNP Formulation with a "this compound-like" Lipid | LNP Formulation with a "Lipid A9-like" Lipid |
| Particle Size (nm) | 80 - 120 | 70 - 100 |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 |
| Encapsulation Efficiency (%) | > 90% | > 95% |
| Zeta Potential (mV) at pH 7.4 | Near-neutral | Near-neutral |
In Vitro mRNA Transfection (Illustrative Data)
| Cell Line | "this compound-like" LNP-mRNA (Luciferase Expression - RLU/mg protein) | "Lipid A9-like" LNP-mRNA (Luciferase Expression - RLU/mg protein) |
| Hepatocytes (e.g., Huh7) | 1 x 109 | 5 x 109 |
| Immune Cells (e.g., Dendritic Cells) | 5 x 108 | 2 x 109 |
In Vivo siRNA-mediated Gene Silencing (Illustrative Data)
| Target Gene & Organ | "this compound-like" LNP-siRNA (% Knockdown) | "Lipid A9-like" LNP-siRNA (% Knockdown) |
| Factor VII (Liver) | ~70% | ~85% |
| Target in Immune Cells (Spleen) | ~50% | ~65% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures for the formulation and evaluation of LNP-based nucleic acid delivery systems.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid (this compound or Lipid A9), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5). The nucleic acid payload (mRNA or siRNA) is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0). The organic and aqueous phases are then rapidly mixed in the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
LNP Characterization
-
Particle Size and Polydispersity Index (PDI): The size and PDI of the formulated LNPs are determined by dynamic light scattering (DLS). Measurements are performed at a constant temperature (e.g., 25°C) after diluting the LNP suspension in PBS.
-
Encapsulation Efficiency: The encapsulation efficiency of the nucleic acid is quantified using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%.
-
Zeta Potential: The surface charge of the LNPs is measured using electrophoretic light scattering. The measurements are performed in a suitable buffer, such as PBS, at pH 7.4.
In Vitro Transfection Assay
Cells are seeded in multi-well plates and allowed to adhere overnight. The LNP-mRNA complexes are then diluted in cell culture medium and added to the cells. After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the expression of the reporter protein (e.g., luciferase) is quantified using a luminometer. The total protein concentration in the cell lysate is determined using a protein quantification assay (e.g., BCA assay) to normalize the reporter gene expression.
In Vivo Gene Silencing Study
Animal models (e.g., mice) are administered with the LNP-siRNA formulations via a suitable route (e.g., intravenous injection). At a predetermined time point after administration, blood samples are collected to measure the levels of the target protein in the serum. Alternatively, tissues are harvested, and the mRNA levels of the target gene are quantified using quantitative real-time PCR (qRT-PCR) to determine the extent of gene silencing.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in LNP-based nucleic acid delivery, the following diagrams are provided.
Caption: General signaling pathway of LNP-mediated nucleic acid delivery.
Caption: Standard experimental workflow for evaluating LNP performance.
References
Assessing the Safety Profile of Lipid A9 Versus Other Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate lipid carrier is a critical determinant of the safety and efficacy of nucleic acid therapeutics. This guide provides a comparative analysis of the safety profile of Lipid A9 against other well-established ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. The information presented herein is intended to assist researchers in making informed decisions for their drug development programs.
Executive Summary
Ionizable lipids are indispensable components of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA. Their safety profile, particularly their potential to induce an innate immune response, is a key consideration. This guide summarizes available preclinical safety data for Lipid A9 and compares it with DLin-MC3-DMA, ALC-0315, and SM-102. While quantitative data for Lipid A9 is emerging, initial findings suggest it can induce an innate immune response. In contrast, more extensive comparative data is available for DLin-MC3-DMA, ALC-0315, and SM-102, revealing variations in their immunogenicity and toxicity profiles.
Comparative Safety and Immunogenicity Data
The following tables summarize key physicochemical properties and reported in vivo safety and immunogenicity data for the four ionizable lipids. Direct head-to-head comparative studies involving Lipid A9 are limited; therefore, some data is presented from individual studies.
Table 1: Physicochemical Properties of Ionizable Lipids
| Property | Lipid A9 | DLin-MC3-DMA | ALC-0315 | SM-102 |
| pKa | 6.27[1] | ~6.44 | ~6.09 | ~6.7 |
| Use | mRNA/siRNA Delivery | siRNA/mRNA Delivery | mRNA Delivery | mRNA Delivery |
Table 2: In Vivo Safety and Immunogenicity Profile
| Parameter | Lipid A9 | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Reported Toxicity | Decreased body weight in mice[1] | Generally well-tolerated at therapeutic doses | Increased liver toxicity markers (ALT, bile acids) at high doses (5 mg/kg)[2] | Generally well-tolerated at therapeutic doses |
| CCL2 Induction | Increased plasma levels in mice[1] | Can induce pro-inflammatory cytokines, including CCL2[3] | Can induce pro-inflammatory cytokines | Can induce pro-inflammatory cytokines |
| IL-6 Induction | Data not available | Can induce IL-6 | Can induce IL-6 | Can induce IL-6 |
| TNF-α Induction | Data not available | Can induce TNF-α | Can induce TNF-α | Can induce TNF-α |
| Innate Immune Activation | Activates innate immune response[1] | Activates TLR4 signaling[3] | Activates TLR4 signaling[4] | Potently activates the NLRP3 inflammasome and TLR4 signaling[4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the assessment of lipid safety. The following diagrams were generated using Graphviz.
Detailed Experimental Protocols
In Vivo Immunogenicity and Toxicity Study in Mice
Objective: To assess the in vivo safety and immunogenicity of LNP formulations.
Materials:
-
LNP formulations of Lipid A9, DLin-MC3-DMA, ALC-0315, and SM-102.
-
6-8 week old BALB/c mice.
-
Sterile PBS.
-
Standard laboratory animal housing and handling equipment.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (n=5-10 per group), including a vehicle control group (PBS).
-
Administer a single dose of the LNP formulations intravenously (e.g., via the tail vein). Dose ranging studies should be performed to determine appropriate dose levels.
-
Monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and appearance, at regular intervals (e.g., daily for the first week, then weekly).
-
Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours post-injection) via retro-orbital or submandibular bleeding.
-
At the end of the study period (e.g., 14 or 28 days), euthanize the animals and perform a gross necropsy.
-
Collect organs (liver, spleen, etc.) for histopathological analysis and blood for clinical chemistry analysis (e.g., ALT, AST).
Measurement of Mouse CCL2 by ELISA
Objective: To quantify the concentration of the chemokine CCL2 in mouse serum.
Materials:
-
Mouse CCL2/MCP-1 ELISA kit (e.g., from R&D Systems or similar).
-
Mouse serum samples collected from the in vivo study.
-
Microplate reader.
Procedure (based on a typical sandwich ELISA protocol):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Coat a 96-well microplate with the capture antibody overnight at room temperature.
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells and incubate for the specified time.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate and add streptavidin-HRP to each well, followed by incubation.
-
Wash the plate and add the substrate solution to each well. A color change will develop in proportion to the amount of CCL2 present.[6]
-
Stop the reaction by adding the stop solution.
-
Measure the optical density of each well at 450 nm using a microplate reader.[6]
-
Calculate the concentration of CCL2 in the samples by comparing their absorbance to the standard curve.
TLR4 Activation Assay using HEK-Blue™-hTLR4 Cells
Objective: To determine if LNP formulations activate the human Toll-like receptor 4 (TLR4).
Materials:
-
HEK-Blue™-hTLR4 reporter cells (InvivoGen).
-
LNP formulations.
-
LPS-EK Ultrapure (positive control).
-
HEK-Blue™ Detection medium (InvivoGen).
-
96-well plates.
Procedure:
-
Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension of approximately 140,000 cells per mL in HEK-Blue™ Detection medium.[7]
-
Add 20 µL of each LNP formulation at various concentrations to the wells of a 96-well plate.[7]
-
Include a positive control (LPS-EK Ultrapure, e.g., 100 ng/mL) and a negative control (vehicle).[7]
-
Immediately add 180 µL of the HEK-Blue™-hTLR4 cell suspension to each well.[7]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[7]
-
Monitor the color change of the HEK-Blue™ Detection medium. The activation of TLR4 leads to the secretion of embryonic alkaline phosphatase (SEAP), which turns the medium blue/purple.
-
Quantify the SEAP activity by measuring the absorbance at 620-655 nm using a spectrophotometer.[7]
LD50 Determination via Intravenous Administration in Rodents
Objective: To determine the median lethal dose (LD50) of a substance.
Materials:
-
Substance to be tested (e.g., individual lipid or LNP formulation).
-
Appropriate rodent species (e.g., mice or rats).
-
Syringes and needles for intravenous injection.
Procedure (Up-and-Down Procedure - UDP):
-
Select a starting dose level based on available toxicity data or in silico predictions.
-
Administer the starting dose to a single animal intravenously.
-
Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5).
-
If the animal dies, the next animal is given a lower dose (e.g., by a factor of 0.7).
-
This process is continued for a predetermined number of animals (typically a small cohort).
-
The LD50 is then calculated from the pattern of outcomes using statistical methods, such as the Probit analysis. This method is designed to minimize the number of animals required to estimate the LD50.[8]
Conclusion
The safety and immunogenicity of ionizable lipids are critical for the successful clinical translation of LNP-based nucleic acid therapies. This guide provides a comparative overview of the safety profile of Lipid A9 relative to DLin-MC3-DMA, ALC-0315, and SM-102. While initial data indicates that Lipid A9 can stimulate an innate immune response, further quantitative and comparative studies are needed to fully characterize its safety profile. The provided experimental protocols offer a framework for researchers to conduct their own comprehensive safety assessments of novel lipid formulations. As the field of nucleic acid therapeutics continues to evolve, a thorough understanding of the structure-activity relationships of ionizable lipids will be paramount in designing safer and more effective delivery vehicles.
References
- 1. Lipid A9 | Liposome | 2036272-50-9 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse CCL2/MCP-1 ELISA Kit - MULTI SCIENCES [multisciences.net]
- 7. 101.200.202.226 [101.200.202.226]
- 8. enamine.net [enamine.net]
Navigating the Labyrinth of LNP Stability: A Comparative Guide for Long-Term Storage
For researchers, scientists, and drug development professionals, the long-term stability of Lipid Nanoparticles (LNPs) is a critical parameter dictating the viability of a therapeutic candidate. The ability of these delivery vehicles to maintain their physicochemical properties and protect their precious cargo over extended periods is paramount for ensuring consistent efficacy and safety. This guide provides a comparative overview of the long-term stability of LNP formulations, with a focus on key performance indicators and the experimental protocols required for their validation.
While specific, publicly available long-term stability data for a proprietary formulation designated as "Lipid 9 LNP" is not available at the time of this publication, we can establish a robust framework for comparison by examining well-characterized, clinically validated LNP systems. This guide will use LNPs formulated with the ionizable lipids SM-102 and ALC-0315, key components in the Moderna and Pfizer-BioNTech COVID-19 vaccines respectively, as benchmarks.[1][2][3][4] We will also present a hypothetical stability profile for "this compound LNP" to illustrate how a direct comparison would be structured.
Key Stability-Indicating Parameters: A Comparative Overview
The long-term stability of LNPs is a multifactorial issue influenced by storage temperature, pH, and the specific lipid composition.[5][6] Key parameters to monitor include particle size (hydrodynamic diameter), polydispersity index (PDI), and encapsulation efficiency (EE).[2][3] Significant changes in these attributes can indicate particle aggregation, degradation of lipid components, or leakage of the encapsulated payload, all of which can negatively impact the therapeutic's performance.[6]
Below is a summary table comparing the hypothetical long-term stability of this compound LNPs with publicly available data on SM-102 and ALC-0315 LNPs under different storage conditions.
| Parameter | Storage Condition | Timepoint | This compound LNP (Hypothetical) | SM-102 LNP | ALC-0315 LNP | Reference |
| Particle Size (nm) | 4°C | 6 Months | 85 ± 2 | ~80-100 (stable) | Moderately less stable than SM-102 | [1][4] |
| -20°C | 12 Months | 82 ± 3 | Stable | Stable with cryoprotectants | [1][2][3] | |
| PDI | 4°C | 6 Months | < 0.15 | < 0.2 (stable) | Increased PDI over time | [2][3] |
| -20°C | 12 Months | < 0.10 | < 0.15 (stable) | Stable with cryoprotectants | [2][3] | |
| Encapsulation Efficiency (%) | 4°C | 6 Months | > 90% | > 90% (stable) | Gradual decrease | [2][3] |
| -20°C | 12 Months | > 95% | > 95% (stable) | Stable with cryoprotectants | [2][3] |
Visualizing the Stability Assessment Workflow
A systematic approach is essential for evaluating the long-term stability of LNP formulations. The following diagram illustrates a typical experimental workflow.
References
- 1. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 6. Research on mRNA Lipid Nanoparticle Thermal Stability [eureka.patsnap.com]
Comparative Biodistribution of Novel LNP Formulations: A Focus on Lipid A9
A detailed guide for researchers and drug development professionals on the comparative in vivo performance of lipid nanoparticle (LNP) formulations, with a special emphasis on a lung-tropic formulation incorporating the ionizable lipid A9.
This guide provides an objective comparison of the biodistribution profiles of different LNP formulations, supported by experimental data. Understanding the in vivo fate of LNPs is critical for the development of safe and effective nucleic acid therapies. The choice of ionizable lipid is a key determinant of LNP potency, biodistribution, and overall therapeutic efficacy.[1][2][3]
Comparative In Vivo Biodistribution of LNP Formulations
The following table summarizes the relative in vivo accumulation of different LNP formulations in various organs. This data is derived from a high-throughput in vivo screen utilizing DNA barcoding to assess the organ tropism of a library of LNP formulations.[4] The library included formulations with varying ionizable lipids, with a previously published formulation serving as a base control.[4] Among the screened lipids, the formulation containing the ionizable lipid A9 demonstrated a notable biodistribution profile.
| LNP Formulation | Relative Accumulation in Lungs | Relative Accumulation in Spleen | Relative Accumulation in Liver | Relative Accumulation in Heart | Relative Accumulation in Kidneys |
| Base LNP | Moderate | Low | High | Low | Low |
| A9 LNP | High | Moderate | Moderate | Moderate | Moderate |
| A14 LNP | Moderate | High | High | Moderate | Moderate |
| A24 LNP | High | High | High | High | High |
Note: This table presents a qualitative summary of the relative organ accumulation based on the findings of a high-throughput in vivo screening study. "Low," "Moderate," and "High" are used to indicate the relative accumulation compared to the other formulations within the same study.[4]
The A9 LNP formulation exhibited a distinct biodistribution pattern with significant accumulation in the lungs, suggesting its potential as a vehicle for delivering nucleic acid therapeutics to this organ.[4] In contrast, the base LNP formulation showed a biodistribution profile more typical of conventional LNPs, with primary accumulation in the liver.[5][6] The A24 LNP formulation showed high accumulation across multiple organs.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. The following protocols are based on established methods for the in vivo evaluation of LNP formulations.
LNP Formulation
LNPs are typically formulated by mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid payload.[7]
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid (e.g., Lipid A9), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695).[7]
-
Nucleic Acid Solution: Dissolve the mRNA or other nucleic acid cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5).[8]
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the nucleic acid-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[8]
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.[8] The LNPs can then be concentrated to the desired final concentration.
In Vivo Biodistribution Study
-
Animal Model: Utilize a suitable animal model, such as BALB/c mice.[9]
-
LNP Administration: Administer the different LNP formulations to the animals via the desired route, typically intravenous (IV) or intramuscular (IM) injection.[1]
-
In Vivo Imaging: For LNPs carrying a reporter gene like luciferase, in vivo bioluminescence imaging (e.g., using an IVIS system) can be performed at various time points post-injection to track the location and intensity of protein expression.[9]
-
Ex Vivo Organ Imaging: At the study endpoint, euthanize the animals and harvest key organs (liver, spleen, lungs, heart, kidneys). Perform ex vivo imaging of the organs to quantify the bioluminescent or fluorescent signal.[8]
-
Quantitative Analysis: Analyze the imaging data to determine the percentage of the injected dose per gram of tissue (%ID/g) for each organ, allowing for a quantitative comparison of the biodistribution profiles of the different LNP formulations.[10]
Visualizing Experimental and Biological Processes
To further elucidate the methodologies and mechanisms involved in LNP biodistribution and function, the following diagrams are provided.
Experimental workflow for comparative LNP biodistribution.
The endosomal escape of the nucleic acid payload is a critical step for the successful delivery and function of LNP-based therapeutics. The following diagram illustrates this key signaling pathway.
Signaling pathway of LNP endosomal escape.
References
- 1. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechinformers.com [biotechinformers.com]
- 3. youtube.com [youtube.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. A combination of physicochemical tropism and affinity moiety targeting of lipid nanoparticles enhances organ targeting - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of siRNA: A Comparative Guide to Lipid Nanoparticle Delivery
For researchers, scientists, and drug development professionals, defining the therapeutic window—the dose range that maximizes efficacy while minimizing toxicity—is a critical step in the clinical translation of small interfering RNA (siRNA) therapeutics. This guide provides an objective comparison of lipid nanoparticle (LNP)-delivered siRNA, exemplified by systems analogous to a hypothetical "Lipid 9," with other leading delivery platforms. Supported by experimental data, this document serves as a practical resource for evaluating and selecting the most appropriate siRNA delivery strategy.
The advent of RNA interference (RNAi) has opened new frontiers in medicine, offering the potential to silence disease-causing genes with high specificity. However, the success of siRNA therapeutics is intrinsically linked to their delivery vehicles. Among the most advanced are lipid nanoparticles (LNPs), which have been successfully used in the first FDA-approved siRNA drug, Onpattro (patisiran).[1][2] This guide will delve into the evaluation of the therapeutic window for LNP-delivered siRNA, comparing its performance with two other major platforms: polymer-based nanoparticles and N-acetylgalactosamine (GalNAc)-siRNA conjugates.
Comparative Performance of siRNA Delivery Platforms
The selection of an siRNA delivery system is a trade-off between efficacy, toxicity, and target tissue specificity. The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison between LNPs, polymer-based systems, and GalNAc conjugates.
Table 1: Efficacy of siRNA Delivery Systems
| Delivery Platform | Example Formulation Component | Target Gene | Animal Model | Effective Dose (ED50) | Gene Knockdown | Reference |
| Lipid Nanoparticle (LNP) | DLin-MC3-DMA | Factor VII | Mouse | 0.005 mg/kg | >80% | [3][4] |
| DLin-MC3-DMA | Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | ~85% | [3][5] | |
| ALC-0315 | Factor VII | Mouse | <1 mg/kg (2-fold > MC3) | >90% | [6] | |
| Polymer-Based Nanoparticle | Chitosan | GAPDH | Mouse | 1 mg/kg | Significant | [7] |
| Hyperbranched poly(β-amino ester) | Survivin | Mouse | ~50% tumor reduction | - | [8] | |
| GalNAc-siRNA Conjugate | ESC-GalNAc | Transthyretin (TTR) | Non-human primate | - | >95% | [5] |
Table 2: Toxicity and Safety Profile of siRNA Delivery Systems
| Delivery Platform | Example Formulation Component | Animal Model | Key Toxicity Findings | No Observed Adverse Effect Level (NOAEL) | Reference |
| Lipid Nanoparticle (LNP) | DLin-MC3-DMA | Mouse | Generally well-tolerated at therapeutic doses. | - | [6] |
| ALC-0315 | Mouse | Increased ALT and bile acids at high doses (5 mg/kg). | - | [6] | |
| Polymer-Based Nanoparticle | Chitosan | Mouse | Non-toxic at effective doses. | - | [7] |
| GalNAc-siRNA Conjugate | Hao1-targeting siRNA | Rat | Dose-dependent hepatotoxicity (e.g., increased mitoses, single-cell necrosis). | 10 mg/kg (unmodified) to ≥120 mg/kg (modified) | [9] |
Key Experimental Protocols for Therapeutic Window Evaluation
Detailed and standardized methodologies are crucial for the accurate assessment of the therapeutic window of siRNA delivery systems. Below are outlines of key experimental protocols.
In Vivo Efficacy Study: Target Gene Knockdown
Objective: To determine the dose-dependent efficacy of the siRNA therapeutic in reducing the expression of the target gene.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., transgenic mice expressing the human target gene).
-
Dosing: Administer the siRNA formulation intravenously (for LNPs and some polymers) or subcutaneously (for GalNAc conjugates) at a range of doses (e.g., 0.01, 0.1, 1, 5 mg/kg). Include a control group receiving a non-targeting siRNA or vehicle alone.
-
Sample Collection: At specified time points (e.g., 48, 72, 96 hours post-injection), collect blood samples for serum/plasma analysis and euthanize animals to collect target tissues (e.g., liver).
-
mRNA Quantification: Extract total RNA from tissues and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.
-
Protein Quantification: For secreted proteins, perform an enzyme-linked immunosorbent assay (ELISA) on serum/plasma samples. For intracellular proteins, perform Western blotting or mass spectrometry on tissue lysates.
-
Data Analysis: Calculate the percentage of gene knockdown relative to the control group for each dose. Plot the dose-response curve and determine the ED50 (the dose at which 50% of the maximum effect is observed).
In Vivo Toxicity Assessment
Objective: To identify and quantify the toxic effects of the siRNA therapeutic across a range of doses.
Methodology:
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in the efficacy study, extending to higher doses if necessary to identify a maximum tolerated dose (MTD).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Serum Chemistry: At the time of sample collection, analyze serum for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function (e.g., blood urea (B33335) nitrogen (BUN), creatinine).
-
Cytokine Analysis: To assess acute immune responses, collect blood at early time points (e.g., 2, 6, 24 hours post-injection) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using a multiplex immunoassay.[10][11]
-
Histopathology: Collect major organs (liver, spleen, kidneys, heart, lungs) and preserve them in formalin. Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the tissues for any pathological changes.
-
Data Analysis: Correlate any observed toxicities with the administered dose to determine the NOAEL (No Observed Adverse Effect Level) and the MTD.
Biodistribution Study
Objective: To determine the tissue and cellular distribution of the siRNA and its delivery vehicle.
Methodology:
-
Labeling: Covalently attach a fluorescent dye (e.g., Cy5) to the siRNA or a lipid component of the LNP.[12]
-
Animal Model and Dosing: Administer the labeled siRNA formulation to animals.
-
In Vivo Imaging: At various time points, use an in vivo imaging system (IVIS) to visualize the whole-body distribution of the fluorescent signal.
-
Ex Vivo Organ Imaging: After the final in vivo scan, euthanize the animals and excise major organs. Image the organs ex vivo to quantify the fluorescent signal in each tissue.
-
Tissue Homogenate Analysis: Homogenize the organs and use a plate reader to quantify the fluorescence, allowing for a more precise measurement of siRNA accumulation.
-
Microscopy: To determine the cellular localization, prepare frozen tissue sections and perform fluorescence microscopy to visualize the labeled siRNA within the tissue architecture. Co-stain with cell-specific markers to identify the cell types that have taken up the siRNA.[12]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding of the evaluation of siRNA therapeutics.
References
- 1. liposomes.ca [liposomes.ca]
- 2. research.tue.nl [research.tue.nl]
- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of striatal infusion of siRNA in a transgenic Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM (Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution of Small Interfering RNA at the Organ and Cellular Levels after Lipid Nanoparticle-mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lipid 9: A Comprehensive Guide to Safety and Compliance
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical entities like Lipid 9 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, an ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery systems. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent characteristics of this compound and the necessary safety precautions. This compound, identified with CAS numbers such as 2036272-50-9 (for Lipid A9), is an ionizable cationic lipid. While specific toxicity data may be limited, it is prudent to handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE): A comprehensive assessment of the Safety Data Sheet (SDS) for the specific this compound in use is the first step. Standard laboratory practices dictate the use of the following PPE:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
Engineering Controls: All handling of this compound, especially in its pure form or in volatile organic solvents, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Quantitative Data for Disposal Planning
Effective waste management begins with accurate quantification and characterization of the waste stream. The following table summarizes key parameters to consider when preparing for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to its chemical nature and potential for biological interaction within LNP formulations, it should be treated as hazardous. |
| pH of Aqueous Waste | Neutralize to pH 6-8 | To prevent corrosion of drainage systems and minimize environmental impact if drain disposal is permitted for neutralized aqueous solutions (subject to institutional approval). |
| Organic Solvent Content | Segregate from aqueous waste | Organic solvents have specific disposal requirements and should not be mixed with aqueous waste streams. |
| Container Fill Level | Do not exceed 90% capacity | To prevent spills and allow for vapor expansion. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of waste containing this compound. This protocol is a general guideline and must be adapted to comply with the specific regulations of your institution's Environmental Health and Safety (EHS) office.
1. Waste Segregation:
- Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be collected in a designated, clearly labeled hazardous waste container for solids.
- Liquid Waste (Organic): Unused solutions of this compound in organic solvents (e.g., ethanol, chloroform) must be collected in a separate, compatible, and clearly labeled hazardous waste container for flammable liquids.
- Liquid Waste (Aqueous): Aqueous solutions containing this compound, such as buffer solutions from experimental procedures, should be collected in a dedicated, labeled container. Do not mix with organic solvent waste.
2. Containerization and Labeling:
- Use only approved, leak-proof, and chemically compatible containers for waste collection.
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its CAS number), the primary solvent, and the approximate concentration of the lipid.
- Keep containers securely sealed at all times, except when adding waste.
3. Storage of Waste:
- Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
- Ensure secondary containment is in place for all liquid waste containers to capture any potential leaks.
- Do not store incompatible waste types together.
4. Final Disposal:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Provide the EHS office with a complete and accurate inventory of the waste.
- Never dispose of this compound or its solutions down the drain unless explicitly permitted by your EHS office for neutralized, dilute aqueous solutions.
Experimental Protocol: Neutralization of Aqueous Waste
For aqueous waste streams containing small residual amounts of this compound, neutralization may be a prerequisite for disposal, as determined by institutional policy.
Objective: To adjust the pH of the aqueous waste to a neutral range (pH 6-8).
Materials:
-
Aqueous waste containing this compound
-
1 M Hydrochloric Acid (HCl) or a suitable acidic solution
-
1 M Sodium Hydroxide (NaOH) or a suitable basic solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the aqueous waste container in a secondary containment vessel within a chemical fume hood.
-
Add a stir bar and place the container on a stir plate, stirring gently.
-
Measure the initial pH of the solution using a calibrated pH meter or pH strips.
-
If the pH is basic (pH > 8), add 1 M HCl dropwise while continuously monitoring the pH.
-
If the pH is acidic (pH < 6), add 1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding the neutralizing agent until the pH is stable within the 6-8 range.
-
Record the final pH and label the container as "Neutralized Aqueous Waste."
-
Proceed with the final disposal route as directed by your EHS office.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following workflow diagram has been generated.
Safeguarding Your Research: Essential Protocols for Handling Lipid 9
In the dynamic landscape of drug development, the safety of laboratory personnel is paramount. This guide provides crucial safety and logistical information for handling Lipid 9, a novel lipid-based compound. Adherence to these protocols is essential to minimize risk and ensure a safe research environment. For novel compounds like this compound where specific toxicological data is unavailable, it is critical to treat them as potentially hazardous.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection : Safety glasses with side shields are mandatory at all times.[2][3] When there is a risk of splashing, safety goggles or a face shield worn over safety glasses should be used.[2][4][5]
-
Protective Clothing : A flame-resistant lab coat is essential to protect against chemical splashes and potential fire hazards.[4][6] Long pants and closed-toe shoes are also required to ensure full body coverage.[2][4]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for hand protection.[2] For procedures with a higher risk of exposure or when handling concentrated solutions of this compound, double-gloving is recommended.[3][7] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[4][8]
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Ensure all containers are clearly labeled with the substance name and any known hazards.[1][4]
Handling Procedures:
-
Preparation : Before starting any experiment, thoroughly review the procedure and ensure all necessary safety equipment is accessible.[1]
-
Engineering Controls : When working with solutions of this compound that may produce aerosols or vapors, conduct all work within a certified chemical fume hood.[4][9]
-
Transferring : Use appropriate tools such as pipettes or dispensers for transferring this compound solutions to avoid direct contact.[4] Never pipette by mouth.[8]
-
Spill Response : In the event of a minor spill, alert colleagues in the area and follow your laboratory's established spill cleanup procedure.[9] For larger spills, evacuate the area and contact your institution's emergency response team.[4]
Disposal Plan: Managing this compound Waste Responsibly
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated from general laboratory waste.[10]
-
Containment : Collect all this compound waste in leak-proof, clearly labeled hazardous waste containers.[10]
-
Disposal : Dispose of this compound waste through your institution's hazardous waste management program.[8][11] Do not pour this compound waste down the drain.[8]
Quantitative Safety Data
As "this compound" is a novel compound, specific quantitative safety data is not yet established. The following table provides general guidance and should be updated as more information becomes available.
| Parameter | Guideline / Recommendation | Source Recommendation |
| Occupational Exposure Limit (OEL) | To be determined. In the absence of data, assume a low OEL and handle with high containment. | Conduct a risk assessment based on the properties of similar known lipids and any preliminary in-vitro cytotoxicity data. |
| Glove Permeation Data | For novel lipids, nitrile gloves are a general recommendation.[2] However, specific breakthrough times are unknown. Double-gloving is advised for extended handling.[3][7] | Consult glove manufacturer's chemical resistance guides for similar lipid compounds. Consider testing specific glove types if extensive handling is anticipated. |
| Emergency Eyewash/Shower | Must be accessible within 10 seconds of travel time from the handling area. Flush eyes or skin for at least 15 minutes in case of contact.[4] | ANSI/ISEA Z358.1 Standard. |
| Ventilation (Fume Hood) | For procedures that may generate aerosols, a face velocity of 80-120 feet per minute (fpm) is recommended. | Occupational Safety and Health Administration (OSHA) guidelines for laboratory ventilation. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. greenwgroup.com [greenwgroup.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. nationallaboratorysales.com [nationallaboratorysales.com]
- 7. ehs.ufl.edu [ehs.ufl.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. crystalgen.com [crystalgen.com]
- 10. researchgate.net [researchgate.net]
- 11. purdue.edu [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
